molecular formula C6H6BFO2 B116861 4-Fluorophenylboronic acid CAS No. 1765-93-1

4-Fluorophenylboronic acid

Cat. No.: B116861
CAS No.: 1765-93-1
M. Wt: 139.92 g/mol
InChI Key: LBUNNMJLXWQQBY-UHFFFAOYSA-N
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Description

4-fluorophenylboronic acid is an organofluorine compound. It is functionally related to a phenylboronic acid.

Properties

IUPAC Name

(4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUNNMJLXWQQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO2
Record name 4-fluorophenylboronic acid
Source Wikipedia
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Description Chemical information link to Wikipedia.
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DSSTOX Substance ID

DTXSID10301378
Record name 4-Fluorophenylboronic acid
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Molecular Weight

139.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1765-93-1
Record name (4-Fluorophenyl)boronic acid
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Record name (4-Fluorophenyl)boronic acid
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Record name 1765-93-1
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Record name 4-Fluorophenylboronic acid
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Record name (4-FLUOROPHENYL)BORONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorophenylboronic Acid (CAS 1765-93-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Fluorophenylboronic acid, a versatile reagent widely used in organic synthesis and medicinal chemistry. It details its chemical and physical properties, safety and handling protocols, and its significant role in modern synthetic methodologies, particularly in the formation of carbon-carbon bonds.

Core Properties and Specifications

This compound is a white to off-white crystalline powder.[1] Its key identifiers and physicochemical properties are summarized below for quick reference.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
CAS Number 1765-93-1[1][2][3][4][5]
Molecular Formula C₆H₆BFO₂[1][2]
IUPAC Name (4-fluorophenyl)boronic acid[2]
Synonyms p-fluorophenylboronic acid, (4-Fluorophenyl)boranediol[1][2]
InChI Key LBUNNMJLXWQQBY-UHFFFAOYSA-N[2]
SMILES OB(O)c1ccc(F)cc1
MDL Number MFCD00039136[1]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 139.92 g/mol [1][2]
Melting Point 262-265 °C[4]
Appearance White to off-white crystalline powder[1][4]
Purity ≥95% to ≥98%[1]
Solubility Slightly soluble in water[3]
Storage Conditions Store at 0-8 °C or room temperature in a cool, dark place.[1][3]

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.[6]

GHS Hazard Classification:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[2][7]

  • Skin irritation (Category 2): Causes skin irritation.[2][3][7]

  • Serious eye irritation (Category 2): Causes serious eye irritation.[2][3][7]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[2][6][7]

Table 3: GHS Hazard and Precautionary Statements

CodeStatement
H302 Harmful if swallowed[2][7]
H315 Causes skin irritation[2][7]
H319 Causes serious eye irritation[2][7]
H335 May cause respiratory irritation[2][7]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray[7]
P280 Wear protective gloves/eye protection/face protection[3]
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[7]
P302+P352 IF ON SKIN: Wash with plenty of soap and water[3][7]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Handling Recommendations:

  • Use in a well-ventilated area, preferably a fume hood.[6]

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]

  • Do not breathe dust.[7]

  • Wash hands thoroughly after handling.[3]

  • Store in a dry, tightly closed container, often under refrigeration.[7]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While specific spectra are best obtained from the supplier's Certificate of Analysis, typical spectral data can be found in various databases.

Table 4: Key Spectroscopic Data (Typical)

TechniqueKey Features
¹H NMR Aromatic protons will show characteristic splitting patterns influenced by the fluorine and boronic acid groups.
¹³C NMR Signals corresponding to the six aromatic carbons, with chemical shifts influenced by the fluorine and boron substituents.
¹⁹F NMR A key technique to confirm the presence and environment of the fluorine atom. A single resonance is expected.
¹¹B NMR Provides information about the boron center.
IR Spectroscopy Characteristic peaks for O-H stretching (from the boronic acid), B-O stretching, and C-F stretching.

Core Applications and Experimental Protocols

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern organic synthesis for creating C-C bonds, particularly for constructing biaryl structures found in many pharmaceuticals, agrochemicals, and advanced materials.[1][8] The fluorine substitution enhances the compound's reactivity and selectivity in these reactions.[1]

Other notable applications include:

  • Pd-catalyzed direct arylation of pyrazoles.

  • Mizoroki-Heck reactions.

  • Cu-catalyzed Petasis reactions.

  • Ruthenium-catalyzed direct arylation.

  • Rhodium-catalyzed asymmetric conjugate additions.

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This reaction is widely used to synthesize fluorinated biphenyl (B1667301) derivatives.[9][10]

Objective: To synthesize a 4-fluoro-biphenyl derivative via a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., 1-bromo-4-fluorobenzene)[9]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or supported Pd nanoparticles)[9]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system. Degas the solvent mixture again by bubbling the inert gas through it for another 10-15 minutes. Finally, add the palladium catalyst (typically 0.5-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[11]

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica (B1680970) gel to yield the desired biphenyl product.

Diagrams

Below are visualizations of key processes and relationships involving this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid 4-Fluorophenyl- boronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification reagents Combine Reagents: - this compound - Aryl Halide - Base purge Purge with Inert Gas (Ar/N2) reagents->purge solvent Add Degassed Solvent & Catalyst purge->solvent heat Heat and Stir (e.g., 80-110°C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Dry & Concentrate workup->purify chromatography Column Chromatography purify->chromatography product Isolated Product chromatography->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Logical_Relationships cluster_properties Core Properties cluster_applications Key Application Areas cluster_safety Safety Profile main This compound (CAS 1765-93-1) physchem Physicochemical - Solid Powder - M.P. 262-265°C main->physchem exhibits reactivity Chemical Reactivity - Forms C-C bonds - Stable under various conditions main->reactivity exhibits suzuki Suzuki-Miyaura Coupling main->suzuki is a key reagent in hazards Hazards: - Irritant (Skin, Eye, Resp.) - Harmful if Swallowed main->hazards has pharma Pharmaceutical Development (Drug Discovery) suzuki->pharma materials Materials Science (Sensors, Polymers) suzuki->materials agrochem Agrochemical Synthesis suzuki->agrochem handling Handling: - Use PPE - Good Ventilation hazards->handling requires

Caption: Key properties, applications, and safety relationships of the compound.

References

4-Fluorophenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluorophenylboronic Acid for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a versatile reagent in organic synthesis and a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties and Specifications

This compound is an organoboron compound that is widely utilized in palladium-catalyzed cross-coupling reactions. Its physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₆H₆BFO₂[1][2][3]
Molecular Weight 139.92 g/mol [1][2][3][4]
Appearance White to off-white crystalline powder[1]
Melting Point 262-265 °C[4]
CAS Number 1765-93-1[1][2][4]
Synonyms (4-Fluorophenyl)boronic acid, p-Fluorophenylboronic acid[2]

Synthesis and Handling

This compound can be synthesized through various methods, a common one being the reaction of a corresponding Grignard or organolithium reagent with a trialkyl borate (B1201080) followed by hydrolysis. A general procedure for the synthesis of a substituted phenylboronic acid involves the protection of reactive groups, followed by a lithium-halogen exchange, reaction with trimethyl borate, and subsequent acidic hydrolysis.[5][6]

Storage and Handling: Store in a cool, dry place at 0-8 °C.[1] The compound is moisture-sensitive and should be handled under an inert atmosphere.

Applications in Research and Development

This compound is a crucial reagent in several areas of chemical and pharmaceutical research:

  • Suzuki-Miyaura Cross-Coupling Reactions: It is extensively used to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The fluorine substituent can influence the electronic properties and reactivity of the molecule.

  • Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting cancer and other diseases.[1] Boronic acid derivatives are being explored as enzyme inhibitors.

  • Materials Science: It plays a role in the development of advanced materials such as polymers and nanomaterials due to its unique electronic and structural properties.[1][6]

  • Bioconjugation and Sensors: The ability of boronic acids to reversibly bind with diols makes them valuable in bioconjugation techniques and for the development of sensors, for example, for glucose monitoring.[1][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 1-bromo-4-fluorobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453)/water mixture, THF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions, workup, and purification.

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 equivalents).

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Degassing: Sparge the reaction mixture with an inert gas for 10-15 minutes to remove any dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalyst system used.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired biaryl product.[7]

Workflow Diagram for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Reactants Reactants: This compound Aryl Halide Setup Reaction Setup: Combine reactants, catalyst, base in a Schlenk flask under inert gas. Reactants->Setup Solvent Add Degassed Solvent Setup->Solvent Degas Degas Mixture (Inert Gas Purge) Solvent->Degas Heat Heat Reaction (80-120 °C) Degas->Heat Monitor Monitor Progress (TLC / GC-MS) Heat->Monitor Monitor->Heat Continue heating if reaction is incomplete Workup Workup: Quench, Extract, Dry Monitor->Workup If complete Purify Purification: Column Chromatography or Recrystallization Workup->Purify Product Final Product: Biaryl Compound Purify->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Involvement in Biological Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its parent compound, phenylboronic acid (PBA), has been shown to impact key signaling networks involved in cancer cell migration.[8][9] Specifically, PBA has been found to inhibit the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets in metastatic prostate cancer cells.[8][9] This suggests that boronic acid-containing compounds could be developed as potential therapeutics that target cancer cell motility.

Simplified Rho GTPase Signaling Pathway and Inhibition by Phenylboronic Acid

Rho_GTPase_Pathway cluster_0 Upstream Signals cluster_1 Rho GTPase Cycle cluster_2 Downstream Effectors GrowthFactors Growth Factors GEFs GEFs GrowthFactors->GEFs Activate Rho_GDP Rho-GDP (Inactive) Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP GDP/GTP Exchange Rho_GTP->Rho_GDP GTP Hydrolysis ROCK ROCK Rho_GTP->ROCK Activate GEFs->Rho_GDP GAPs GAPs GAPs->Rho_GTP Actin Actin Cytoskeleton Reorganization ROCK->Actin Migration Cell Migration Actin->Migration PBA Phenylboronic Acid (PBA) PBA->Rho_GTP Inhibits Activity

Caption: Inhibition of the Rho GTPase signaling pathway by phenylboronic acid.

References

An In-depth Technical Guide to 4-Fluorophenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenylboronic acid is a synthetically versatile organoboron compound that has garnered significant attention in various fields of chemical research, particularly in medicinal chemistry and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The presence of the fluorine atom on the phenyl ring imparts unique electronic properties to the molecule, influencing its reactivity and the characteristics of the resulting products. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a discussion of its relevance in modern chemical synthesis.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Physical Properties
PropertyValueReference
Molecular Formula C₆H₆BFO₂[1][2]
Molecular Weight 139.92 g/mol [1][2]
Appearance White to off-white or light yellow crystalline powder[2]
Melting Point 262-265 °C[3]
Boiling Point 258.4 °C at 760 mmHg (Predicted)[4]
Solubility Slightly soluble in water. Soluble in polar organic solvents.[4]
pKa ~8.7 (Predicted)[4]
Chemical Identifiers
IdentifierValueReference
CAS Number 1765-93-1[1]
PubChem CID 285645[1]
MDL Number MFCD00039136[2]
InChI InChI=1S/C6H6BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H[1]
SMILES C1=CC(=CC=C1B(O)O)F[1]

Spectral Data Analysis

Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

¹H and ¹³C NMR Spectroscopy

The nuclear magnetic resonance (NMR) spectra of this compound are consistent with its chemical structure.

  • ¹H NMR: The proton NMR spectrum typically shows two sets of signals in the aromatic region, corresponding to the protons ortho and meta to the boronic acid group. The protons ortho to the fluorine atom will appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The protons meta to the fluorine will appear as a triplet. The hydroxyl protons of the boronic acid group are often broad and may exchange with deuterium (B1214612) in deuterated solvents.

  • ¹³C NMR: The carbon-13 NMR spectrum will exhibit distinct signals for the aromatic carbons. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant. The carbon atom bonded to the boron atom will also be identifiable.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibrational Mode
3400-3200 (broad)O-H stretching of the boronic acid
~1600, ~1500, ~1450C=C stretching in the aromatic ring
~1350B-O stretching
~1200C-F stretching
~1100B-C stretching

Experimental Protocols

Detailed methodologies for the synthesis, purification, and a key application of this compound are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-fluorobromobenzene via a Grignard reaction followed by borylation.

Materials:

  • 4-Fluorobromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Trimethyl borate (B1201080)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Hexane

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Grignard Reagent Formation: To a flame-dried three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous diethyl ether. In the dropping funnel, place a solution of 4-fluorobromobenzene (1 equivalent) in anhydrous diethyl ether. Add a small portion of the 4-fluorobromobenzene solution to the magnesium turnings to initiate the reaction. Once the reaction starts (indicated by bubbling and a gentle reflux), add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous diethyl ether. Add the trimethyl borate solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature at -78 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to hydrolyze the borate ester. Continue adding the acid until the aqueous layer is acidic (test with pH paper). Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent by rotary evaporation to obtain the crude this compound as a solid.

Purification by Recrystallization

Crude this compound can be purified by recrystallization.

Materials:

  • Crude this compound

  • Water or a mixture of water and a suitable organic solvent (e.g., ethanol)

  • Erlenmeyer flask, hot plate, Buchner funnel, and filter flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot water (or a suitable solvent mixture) to dissolve the solid completely. If colored impurities are present, a small amount of activated charcoal can be added, and the solution should be heated for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Suzuki-Miyaura Coupling Reaction

This protocol details a typical Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., sodium carbonate, potassium carbonate)

  • Solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl bromide (1 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired biaryl product.

Visualizations

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction involving this compound.

Suzuki_Miyaura_Workflow Reactants Reactants (this compound, Aryl Halide, Base) Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst Palladium Catalyst Catalyst->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heating Heating (80-110 °C) Reaction_Setup->Heating Workup Aqueous Work-up Heating->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Biaryl Product Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Logical Relationship of Properties and Applications

This diagram illustrates the relationship between the key properties of this compound and its primary applications.

Properties_Applications cluster_properties Core Properties cluster_applications Key Applications Structure Fluorinated Phenyl Ring + Boronic Acid Group Reactivity Susceptible to Transmetalation Structure->Reactivity enables Suzuki_Coupling Suzuki-Miyaura Coupling Reactivity->Suzuki_Coupling is key for Stability Relatively Stable Solid Stability->Suzuki_Coupling facilitates use in Drug_Discovery Drug Discovery (Biaryl Synthesis) Suzuki_Coupling->Drug_Discovery is a tool for Materials_Science Materials Science (Functional Polymers) Suzuki_Coupling->Materials_Science is a tool for

Caption: Interplay of properties and applications of this compound.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its reliable reactivity in cross-coupling reactions, make it an indispensable tool for researchers in both academic and industrial settings. The experimental protocols provided in this guide offer a practical foundation for the synthesis, purification, and application of this important compound. The continued exploration of its reactivity is expected to lead to the development of novel synthetic methodologies and the discovery of new molecules with significant biological and material properties.

References

A Comprehensive Technical Guide to the Solubility of 4-Fluorophenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-fluorophenylboronic acid in various organic solvents. Understanding the solubility of this versatile reagent is critical for its effective use in a wide range of applications, from organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to materials science and drug discovery. This document compiles available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is influenced by a variety of factors including the physicochemical properties of both the solute (this compound) and the solvent, as well as external conditions such as temperature and pressure. Key considerations include:

  • Polarity: The "like dissolves like" principle is a fundamental concept. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound, with its polar boronic acid group and a moderately polar fluorophenyl ring, exhibits a range of solubilities in solvents of varying polarities.

  • Hydrogen Bonding: The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors. This capability significantly influences its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, acetone).

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state crystal of this compound must be overcome by solvent-solute interactions for dissolution to occur.

Quantitative Solubility Data

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in the public domain. However, the following table summarizes the available data. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can influence solubility measurements.

SolventChemical FormulaTypeSolubilityTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic100 mg/mL (714.69 mM)Not SpecifiedRequires sonication for dissolution.[1]
WaterH₂OPolar ProticSlightly solubleNot Specified[2]
Unspecified Solvent--4.04 mg/mLNot SpecifiedThe solvent for this measurement was not identified in the source material.

Due to the limited availability of specific quantitative data, researchers are encouraged to determine solubility in their specific solvent systems using the experimental protocol outlined below.

Qualitative Solubility Observations

While extensive quantitative data is scarce, qualitative descriptions from various sources provide additional insight into the solubility of this compound. It is generally described as a white to off-white crystalline or fluffy powder.[3] Its solubility in a range of solvents is essential for its application in various chemical reactions. For instance, its use in Suzuki-Miyaura coupling often involves solvents like DMF, in which it is expected to have good solubility to facilitate the reaction.

Experimental Protocol for Solubility Determination: The Dynamic Method

A robust and commonly employed technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[4] This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Materials and Equipment
  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Jacketed glass vessel or sealed vials

  • Analytical balance (precision ±0.1 mg)

  • Magnetic stirrer and stir bars

  • Programmable circulating thermostat bath (precision ±0.1 °C)

  • Calibrated temperature probe or thermometer (precision ±0.1 °C)

  • Luminance probe, turbidimeter, or a laser and photodetector for turbidity measurement (visual observation can also be used but is less precise)

Procedure
  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into the jacketed glass vessel or a vial.

    • Add a precise amount (by weight or volume) of the chosen organic solvent to achieve a known concentration or mole fraction.

    • Add a magnetic stir bar.

    • Seal the vessel tightly to prevent solvent evaporation and exposure to atmospheric moisture, which can affect boronic acids.

  • Measurement:

    • Place the sealed vessel into the thermostat bath and begin vigorous stirring to ensure a uniform suspension.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min) to avoid overshooting the dissolution point.

    • Continuously monitor the turbidity of the mixture.

  • Determination of Dissolution Temperature:

    • The temperature at which the last solid particles of this compound disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. This point is often marked by a sharp increase in light transmittance if using a probe.

  • Data Analysis:

    • Repeat the measurement for several different concentrations of this compound in the same solvent.

    • Construct a solubility curve by plotting the solubility (in terms of mole fraction, g/L, or mol/L) as a function of temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for determining the solubility of this compound.

Solubility_Determination_Workflow Workflow for Dynamic Solubility Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Accurately weigh This compound prep2 Add precise amount of organic solvent prep1->prep2 prep3 Add magnetic stir bar and seal vessel prep2->prep3 meas1 Place vessel in thermostat bath and begin stirring prep3->meas1 meas2 Increase temperature at a controlled rate (e.g., 0.2 °C/min) meas1->meas2 meas3 Continuously monitor turbidity meas2->meas3 analysis1 Record temperature at which solution becomes clear meas3->analysis1 analysis2 Repeat for multiple concentrations analysis1->analysis2 analysis3 Plot solubility curve (Solubility vs. Temperature) analysis2->analysis3 cluster_prep cluster_prep cluster_measurement cluster_measurement cluster_analysis cluster_analysis

Dynamic Solubility Determination Workflow

Signaling Pathways and Logical Relationships in Application

While this compound itself is not directly involved in biological signaling pathways, its derivatives, synthesized via reactions where solubility is a key parameter, are of great interest in drug development. For example, boronic acid-containing compounds can act as enzyme inhibitors. The following diagram illustrates a generalized logical relationship for the application of this compound in the synthesis of a potential therapeutic agent.

Drug_Development_Logic Application of this compound in Drug Development cluster_synthesis Synthesis cluster_testing In Vitro Testing cluster_development Preclinical Development start This compound reaction Suzuki-Miyaura Coupling (Solvent Selection is Critical) start->reaction product Synthesized Derivative (e.g., Biaryl Compound) reaction->product screening High-Throughput Screening product->screening target Identification of Biological Target (e.g., Enzyme Inhibition) screening->target lead_opt Lead Optimization target->lead_opt animal_studies In Vivo Studies lead_opt->animal_studies cluster_synthesis cluster_synthesis cluster_testing cluster_testing cluster_development cluster_development

Role of this compound in a Drug Discovery Context

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data is limited, the provided experimental protocol offers a clear pathway for researchers to determine solubility in their specific systems of interest. The crucial role of solubility in the successful application of this important chemical building block, particularly in organic synthesis and drug development, underscores the need for such empirical determinations. The visualized workflows provide a clear, high-level understanding of both the experimental procedure for solubility measurement and the broader context of its application in research and development.

References

Unveiling the Solid-State Architecture of 4-Fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of 4-fluorophenylboronic acid, a versatile building block in medicinal chemistry and materials science. By detailing its three-dimensional arrangement, this document offers crucial insights for professionals engaged in rational drug design, polymorphism studies, and the development of novel materials.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. This information is sourced from the Crystallography Open Database (COD), entry 4125520, based on the work of Frohn, H.-J., et al.[1].

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₆H₆BFO₂
Formula Weight139.92
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.938(2) Å
b7.423(1) Å
c7.568(1) Å
α90°
β94.63(3)°
γ90°
Volume611.8(2) ų
Z4
Calculated Density1.519 Mg/m³
Table 2: Selected Bond Lengths
BondLength (Å)
B1 - O11.363(2)
B1 - O21.369(2)
B1 - C11.554(3)
F1 - C41.357(2)
C1 - C21.391(2)
C1 - C61.393(2)
C2 - C31.383(3)
C3 - C41.378(3)
C4 - C51.375(3)
C5 - C61.385(3)
Table 3: Selected Bond Angles
AtomsAngle (°)
O1 - B1 - O2115.6(2)
O1 - B1 - C1122.0(2)
O2 - B1 - C1122.4(2)
C2 - C1 - C6117.1(2)
C2 - C1 - B1121.2(2)
C6 - C1 - B1121.7(2)
C3 - C4 - F1118.4(2)
C5 - C4 - F1118.5(2)

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of an organic compound like this compound follows a well-established experimental workflow. The protocol outlined below is a representative procedure for single-crystal X-ray diffraction analysis.

Crystal Growth

High-quality single crystals of this compound are typically grown by slow evaporation of a saturated solution. Common solvents for this process include mixtures of organic solvents such as toluene, acetone, or ethanol (B145695) with a co-solvent like hexane. The solution is left undisturbed in a loosely covered container to allow for gradual solvent evaporation over several days, leading to the formation of well-defined crystals suitable for diffraction analysis.

Data Collection

A suitable single crystal is selected and mounted on a goniometer head. The data collection is performed on an automated four-circle X-ray diffractometer, commonly equipped with a CCD or CMOS detector. Monochromatic X-radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is used. The crystal is maintained at a constant temperature, often a cryogenic temperature like 100 K, to minimize thermal vibrations of the atoms and improve the quality of the diffraction data. A series of diffraction images are collected over a range of crystal orientations by rotating the crystal.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement converges to a stable R-factor, indicating the agreement between the observed and calculated structure factors.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the determination of a crystal structure, from synthesis to the final structural analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Fluorophenylboronic acid. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a detailed understanding of its spectral characteristics for identification, purity assessment, and quality control.

Introduction

This compound is a crucial building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of pharmaceuticals and other high-value organic materials necessitates reliable and well-documented analytical methods for its characterization. NMR spectroscopy is a primary technique for the structural elucidation and purity determination of such compounds. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, including tabulated spectral data and a standardized experimental protocol.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are typically acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), as the compound is readily soluble in this solvent. The use of DMSO-d₆ also helps to minimize the formation of the trimeric anhydride, known as a boroxine, which can complicate the spectra.[1]

¹H NMR Spectrum

The proton NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the phenyl protons, and a broad signal for the hydroxyl protons of the boronic acid group. The protons on the phenyl ring exhibit splitting patterns due to both homo- and heteronuclear coupling (¹H-¹H and ¹H-¹⁹F).

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.0Broad s-B(OH)₂
7.85 - 7.75ddJ(H,H) ≈ 8.5, J(H,F) ≈ 5.5H-2, H-6
7.20 - 7.10tJ(H,H) ≈ J(H,F) ≈ 8.8H-3, H-5

Note: Chemical shifts and coupling constants are approximate and can vary slightly based on experimental conditions such as concentration and temperature.

¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon environment. The carbon atoms are influenced by the electron-withdrawing effects of the fluorine and boronic acid groups, as well as through-bond coupling to the fluorine atom.

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment
164.5¹J(C,F) ≈ 245C-4
136.5³J(C,F) ≈ 8C-2, C-6
~130 (broad)-C-1
115.0²J(C,F) ≈ 21C-3, C-5

Note: The signal for the carbon atom attached to the boron (C-1) is often broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard) to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution should be obtained.

  • Transfer (Optional): If weighing was not performed directly in the NMR tube, dissolve the sample in a small vial and then transfer the solution to the NMR tube using a clean pipette.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard proton-decoupled single-pulse (zgpg30)

  • Number of Scans: 1024 or more (depending on sample concentration)

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1.5 s

  • Spectral Width: -10 to 180 ppm

Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the residual solvent peak of DMSO-d₆ at 39.52 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound and the assignment of its proton and carbon atoms corresponding to the NMR data.

Caption: Molecular structure and NMR signal assignments for this compound.

References

An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 4-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric and infrared (IR) spectroscopic characteristics of 4-fluorophenylboronic acid. This document details the expected fragmentation patterns in mass spectrometry and key vibrational modes in IR spectroscopy, supported by data tables and experimental protocols.

Introduction

This compound is a crucial building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. Its utility in the synthesis of pharmaceuticals and other high-value organic molecules necessitates robust analytical methods for its characterization. Mass spectrometry and IR spectroscopy are two fundamental techniques for confirming the identity and purity of this compound. This guide offers an in-depth analysis of the spectral data obtained from these methods.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

Data Presentation

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The quantitative data is summarized in the table below.

m/z Proposed Fragment Ion Formula Relative Intensity
140Molecular Ion[C₆H₆BFO₂]⁺•High
964-Fluorophenyl cation[C₆H₄F]⁺High
45Boronic acid fragment[B(OH)₂]⁺Medium

Table 1: Key mass spectrometry data for this compound.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a predictable pattern, primarily involving the cleavage of the carbon-boron bond.

G cluster_M Molecular Ion cluster_F Fragment Ions cluster_R Neutral Fragments M This compound (m/z = 140) [C₆H₆BFO₂]⁺• F1 4-Fluorophenyl cation (m/z = 96) [C₆H₄F]⁺ M->F1 - [B(OH)₂]• F3 Boronic acid fragment (m/z = 45) [B(OH)₂]⁺ M->F3 - [C₆H₄F]• F2 Boronic acid radical [B(OH)₂]• F4 4-Fluorophenyl radical [C₆H₄F]•

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of a solid sample like this compound is as follows:

  • Sample Preparation: A small amount of the solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion ([M]⁺•).

  • Acceleration: The positively charged ions are then accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting IR spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Data Presentation

The IR spectrum of this compound exhibits several characteristic absorption bands corresponding to the vibrations of its functional groups. The data below is a representative summary based on published spectra of phenylboronic acid and its derivatives.[1][2]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
~3300 (broad)O-H stretchB(OH)₂Strong, Broad
~1600C=C stretchAromatic ringMedium
~1500C=C stretchAromatic ringMedium
~1350B-O stretchB-OStrong
~1200C-F stretchC-FStrong
~1100B-C stretchB-CMedium
~850C-H out-of-plane bendAromatic ringStrong

Table 2: Key IR absorption bands for this compound.

Experimental Workflow: Attenuated Total Reflectance (ATR) IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.

G start Start background Collect background spectrum (clean crystal) start->background sample Place solid sample on ATR crystal pressure Apply pressure to ensure good contact sample->pressure spectrum Collect sample spectrum pressure->spectrum background->sample process Process data (e.g., baseline correction) spectrum->process end End process->end

Caption: Experimental workflow for ATR-IR spectroscopy.

Experimental Protocol: ATR-IR Spectroscopy

The following protocol outlines the steps for acquiring an ATR-IR spectrum of this compound:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean, empty crystal is collected to account for any atmospheric or instrumental interferences.

  • Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is applied to the sample to ensure intimate contact between the sample and the crystal surface.

  • Data Acquisition: The IR spectrum of the sample is recorded. The infrared beam passes through the ATR crystal and is reflected at the crystal-sample interface. At the point of reflection, an evanescent wave penetrates a short distance into the sample, where absorption can occur.

  • Data Processing: The resulting spectrum is typically processed to correct for baseline variations and may be converted from transmittance to absorbance.

Conclusion

The combination of mass spectrometry and IR spectroscopy provides a powerful and comprehensive approach for the structural elucidation and identification of this compound. The characteristic fragmentation pattern observed in the mass spectrum, along with the unique vibrational fingerprint from the IR spectrum, allows for unambiguous confirmation of the compound's identity and purity, which is critical for its application in research and development.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4-fluorophenylboronic acid, a critical reagent in modern organic chemistry, particularly in the realm of drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds makes it an indispensable building block for the synthesis of complex organic molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Grignard reaction, starting from 4-fluorobromobenzene. This process involves the formation of a Grignard reagent, which is then reacted with a trialkyl borate (B1201080) followed by acidic hydrolysis.

Synthesis Pathway

The synthesis proceeds in two main stages: the formation of the Grignard reagent (4-fluorophenylmagnesium bromide) and its subsequent reaction with a borate ester to form the boronic acid after hydrolysis.

Synthesis_Pathway Start 4-Fluorobromobenzene Grignard 4-Fluorophenylmagnesium bromide (Grignard Reagent) Start->Grignard + Step 1 Mg Magnesium (Mg) Mg->Grignard Solvent1 Anhydrous Solvent (e.g., 2-Methyltetrahydrofuran) Solvent1->Grignard Intermediate Boronate Ester Intermediate Grignard->Intermediate + Step 2 Borate Trialkyl Borate (e.g., Trimethyl borate) Borate->Intermediate Product This compound Intermediate->Product Step 3 Hydrolysis Acidic Hydrolysis (e.g., aq. HCl) Hydrolysis->Product Purification_Workflow Crude Crude this compound Dissolution Dissolve in hot solvent (e.g., Ethanol/Water or Water) Crude->Dissolution Cooling Slow cooling to induce crystallization Dissolution->Cooling Filtration Vacuum filtration to isolate crystals Cooling->Filtration Washing Wash with cold solvent Filtration->Washing Drying Dry under vacuum Filtration->Drying Pure Pure this compound Drying->Pure

Stability and storage conditions for 4-Fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 4-Fluorophenylboronic Acid

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of chemical reagents is paramount to ensuring the reliability and reproducibility of experimental results. This compound, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is no exception. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed protocols for its stability assessment.

Physicochemical Properties and General Stability

This compound is a white to off-white crystalline powder.[1] While generally stable under normal laboratory conditions, its stability can be influenced by environmental factors such as moisture, temperature, and light. Like other arylboronic acids, it is known to be susceptible to degradation through pathways such as protodeboronation and oxidation.

Recommended Storage Conditions

To maintain its integrity and prevent degradation, this compound should be stored in a tightly sealed container in a dry and cool place.[2] Refrigeration is often recommended for long-term storage.[2] Exposure to strong oxidizing agents should be avoided.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8 °C)[2]To minimize thermal degradation and slow down potential chemical reactions.
Humidity Dry environment / Tightly sealed container[2]To prevent hydrolysis and protodeboronation.
Light Protected from light (dark place)To prevent potential photodegradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Recommended for long-term storage to prevent oxidation.
Compatibility Store away from strong oxidizing agents[2]To avoid oxidative degradation of the boronic acid moiety.

Potential Degradation Pathways

The primary degradation pathways for arylboronic acids, including this compound, are protodeboronation and oxidation.

  • Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This reaction can be catalyzed by acid or base and is often facilitated by the presence of water.[3]

  • Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of various byproducts. This can be initiated by atmospheric oxygen or other oxidizing agents.

4-Fluorophenylboronic_acid This compound Protodeboronation Protodeboronation (H₂O, Acid/Base) 4-Fluorophenylboronic_acid->Protodeboronation Oxidation Oxidation (O₂, Oxidizing Agents) 4-Fluorophenylboronic_acid->Oxidation Fluorobenzene Fluorobenzene Protodeboronation->Fluorobenzene Oxidized_Byproducts Oxidized Byproducts Oxidation->Oxidized_Byproducts

Figure 1: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study and a long-term stability study are recommended. The following protocols are based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances.[4]

Forced Degradation Study

A forced degradation study is designed to deliberately degrade the sample to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Suitable vials (e.g., amber glass vials)

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Hydrolytic Stability (Acid and Base):

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.

    • Store the solutions at room temperature and an elevated temperature (e.g., 60 °C).

    • Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours) and neutralize them before analysis.

  • Oxidative Stability:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Store the solution at room temperature.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours) for analysis.

  • Thermal Stability (Solid State):

    • Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 60 °C, 80 °C).

    • Withdraw samples at specified intervals (e.g., 1, 3, 7, 14 days) and prepare solutions for analysis.

  • Photostability:

    • Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples.

  • Analysis: Analyze all samples using a validated stability-indicating analytical method, such as HPLC with UV or MS detection, to quantify the amount of this compound remaining and to detect any degradation products.

Long-Term Stability Study

Objective: To establish the re-test period or shelf life of this compound under recommended storage conditions.

Methodology:

  • Batch Selection: Use at least three primary batches of this compound.

  • Container Closure System: Store the samples in containers that are representative of the actual storage and distribution packaging.

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[5]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[5]

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months.

    • Accelerated: 0, 3, 6 months.[5]

  • Analysis: At each time point, test the samples for appearance, assay, and degradation products using a validated stability-indicating method.

cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Data Analysis & Reporting Define_Objectives Define Objectives (e.g., shelf-life determination) Select_Batches Select Batches (min. 3 primary batches) Define_Objectives->Select_Batches Select_Storage_Conditions Select Storage Conditions (Long-term, Accelerated) Select_Batches->Select_Storage_Conditions Select_Analytical_Methods Select & Validate Analytical Methods Select_Storage_Conditions->Select_Analytical_Methods Place_Samples Place Samples in Stability Chambers Select_Analytical_Methods->Place_Samples Withdraw_Samples Withdraw Samples at Scheduled Timepoints Place_Samples->Withdraw_Samples Analyze_Samples Analyze Samples for - Assay - Degradation Products - Physical Properties Withdraw_Samples->Analyze_Samples Collect_Data Collect & Tabulate Data Analyze_Samples->Collect_Data Evaluate_Trends Evaluate Degradation Trends & Calculate Rates Collect_Data->Evaluate_Trends Determine_Shelf_Life Determine Shelf-Life or Re-test Period Evaluate_Trends->Determine_Shelf_Life Prepare_Report Prepare Stability Report Determine_Shelf_Life->Prepare_Report

Figure 2: General workflow for a stability study of this compound.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. The method must be able to separate, detect, and quantify the active ingredient and its degradation products.

Table 2: Comparison of Analytical Techniques for Stability Assessment

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, widely available, good for quantification.May not detect impurities without a UV chromophore. Co-elution of impurities is possible.
UPLC-MS High-resolution separation with mass spectrometric detection.[6]High sensitivity and selectivity.[6] Allows for identification of unknown degradation products.[6]Higher cost and complexity. Potential for matrix effects.[7]
¹H and ¹⁹F NMR Nuclear magnetic resonance spectroscopy.Provides structural information about degradation products.Lower sensitivity compared to chromatographic methods. Not ideal for quantification of trace impurities.
¹¹B NMR NMR spectroscopy specific for the boron nucleus.[6]Directly probes the chemical environment of the boron atom, useful for detecting changes in the boronic acid moiety.[6]Requires specialized equipment and expertise.

Data Presentation

Quantitative stability data should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 3: Template for Reporting Stability Data of this compound

Storage ConditionTime Point (Months)AppearanceAssay (% of Initial)Total Degradation Products (%)Specific Degradation Product 1 (%)Specific Degradation Product 2 (%)
25°C/60%RH 0White Powder100.0NDNDND
3
6
12
40°C/75%RH 0White Powder100.0NDNDND
1
3
6
ND: Not Detected

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. By adhering to the recommended storage conditions—refrigerated, dry, and protected from light and strong oxidizing agents—the integrity of the compound can be maintained. For comprehensive stability assessment, well-designed forced degradation and long-term stability studies, guided by ICH principles and utilizing appropriate analytical methodologies, are essential. This technical guide provides the foundational knowledge and protocols for scientists and researchers to ensure the quality and reliability of this compound in their work.

References

A Technical Guide to High-Purity 4-Fluorophenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Fluorophenylboronic acid (CAS No. 1765-93-1) is a crucial reagent in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The presence of a fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and physicochemical properties of drug candidates, making this building block highly sought after in drug discovery and development. This guide provides an in-depth overview of commercially available high-purity this compound, including a comparison of suppliers, quality control aspects, and a detailed experimental protocol for its application.

Commercial Suppliers and Product Specifications

The selection of a reliable supplier for high-purity this compound is paramount to ensure the reproducibility and success of synthetic endeavors. A variety of chemical suppliers offer this reagent in different grades and quantities. Below is a comparative summary of offerings from prominent commercial suppliers.

SupplierProduct Number(s)Purity Specification(s)Analytical Methods CitedPhysical Form
Sigma-Aldrich 417556≥95%Not specified on product page, but COA is available.Powder
TCI Chemicals F0361>98.0% (T)TitrationWhite to almost white powder or crystals
BLDpharm BD993998%NMR, HPLC, LC-MS, UPLCNot specified
Boron Molecular BM03497%Not specified on product page, but COA is available.Not specified
Chem-Impex 02154≥98%HPLCWhite to off-white crystalline powder
FAR Chemical 656251Not specifiedNot specifiedCrystalline or Fluffy Powder
Synblock S051987NLT 98%NMR, HPLCNot specified

Note: Purity specifications and available analytical data can vary by batch and grade. It is highly recommended to request a lot-specific Certificate of Analysis (COA) from the supplier for detailed information on purity and impurity profiles.

Quality Control and Analytical Methodologies

Ensuring the high purity of this compound is critical for its successful application, as impurities can interfere with catalytic reactions and lead to side products. Key analytical techniques employed for quality control include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure and identify organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for quantifying the purity of the compound and detecting non-volatile impurities.

  • Titration: Acid-base titration can be used to determine the assay of the boronic acid.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to identify the molecular weight of the compound and characterize impurities.

A logical workflow for qualifying a new supplier of this compound is essential for maintaining high standards in research and development.

G A Identify Potential Suppliers B Request Product Specifications & COA A->B C Evaluate Purity & Impurity Profile B->C D Order Sample for In-house QC C->D E Perform Analytical Tests (NMR, HPLC, etc.) D->E F Compare with Supplier's COA E->F G Conduct Small-Scale Test Reaction F->G Data Matches I Reject Supplier F->I Discrepancy H Approve Supplier G->H Successful G->I Failure

Caption: A logical workflow for the qualification of a new supplier.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone application of this compound. The following is a detailed protocol for the coupling of this compound with an aryl bromide. This protocol is a general guideline and may require optimization for specific substrates.[1]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[1]

  • Ligand (e.g., SPhos, 4 mol%)[1]

  • Base (e.g., K₃PO₄, 2.0 equivalents)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453)/water 4:1)[1]

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 mmol, 1.2 eq.), the aryl bromide (1.0 mmol, 1.0 eq.), the palladium catalyst (0.02 mmol, 2 mol%), the ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol, 2.0 eq.).[1]

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[1]

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

  • Characterization: The structure and purity of the final product should be confirmed by NMR, MS, and other appropriate analytical techniques.[1]

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Reactants & Catalyst to Flask B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E Periodically F Cool and Quench E->F Reaction Complete G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling.

Signaling Pathways in Drug Discovery Context

While this compound itself is not directly involved in signaling pathways, the molecules synthesized using it often are. For instance, many kinase inhibitors, which target signaling pathways implicated in cancer, are synthesized via Suzuki-Miyaura coupling. The general scheme involves coupling a heterocyclic core with an aryl or heteroaryl group, where this compound can provide the latter.

G cluster_synthesis Synthesis cluster_pathway Simplified Kinase Signaling Pathway A Heterocyclic Core (e.g., pyrimidine) C Suzuki Coupling A->C B This compound B->C D Kinase Inhibitor C->D G Kinase Cascade (e.g., RAS-RAF-MEK-ERK) D->G Inhibits E Growth Factor F Receptor Tyrosine Kinase E->F F->G H Cell Proliferation G->H

Caption: Role of synthesized compounds in inhibiting signaling pathways.

References

Methodological & Application

Application Notes and Protocols: 4-Fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and substituted aromatic compounds.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The use of fluorinated building blocks, such as 4-fluorophenylboronic acid, is of particular interest in drug development. The fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making this compound a valuable reagent for fine-tuning the characteristics of target compounds.

This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in various Suzuki-Miyaura cross-coupling reactions.

Application Notes

This compound is a versatile reagent compatible with a wide range of aryl halides (bromides, chlorides, triflates) and pseudohalides.[3][4] The electron-withdrawing nature of the fluorine substituent can influence the electronic properties of the boronic acid, impacting transmetalation rates and overall reaction efficiency.[3] Successful coupling depends on the careful selection of catalyst, ligand, base, and solvent, with conditions often tailored to the specific coupling partners.

Catalyst Systems:

  • Homogeneous Catalysts: Traditional palladium sources like Pd(OAc)₂ and Pd(PPh₃)₄, often combined with phosphine (B1218219) ligands (e.g., SPhos, XPhos), are commonly used.[4][5] Modern, well-defined precatalysts, which form the active Pd(0) species in situ, can offer faster reaction times and broader substrate scope, even at room temperature.[4][6]

  • Heterogeneous Catalysts: Supported palladium nanoparticles, such as Pd on COOH-modified graphene (G-COOH-Pd-10), offer advantages in terms of catalyst recovery and reusability, aligning with green chemistry principles.[7][8] These systems have demonstrated high turnover frequencies (TOF) for the synthesis of fluorinated biaryls.[3]

Reaction Technologies:

  • Conventional Heating: Standard heating with a hot plate and stirrer is a robust and widely used method.[5]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently and rapidly heating the reaction mixture.[9][10][11] This technique is particularly valuable for high-throughput synthesis and library generation.[9]

Mechanistic Overview and Experimental Workflow

The catalytic cycle and general experimental procedure for the Suzuki-Miyaura reaction are outlined below.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regeneration of Catalyst Product Ar¹-Ar² (Biaryl Product) RedElim->Product ArX Ar¹-X (Aryl Halide) ArX->OxAdd ArBOH2 Ar²-B(OH)₂ (this compound) + Base ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Add Reagents to Flask) purge 2. Inert Atmosphere (Purge with N₂ or Ar) setup->purge solvent 3. Solvent Addition (Add Degassed Solvent) purge->solvent execute 4. Execution (Heat and Stir) solvent->execute monitor 5. Monitoring (TLC or LC-MS) execute->monitor quench 6. Quench & Extract (Add Water & Organic Solvent) monitor->quench dry 7. Dry & Concentrate (Dry Organic Layer, Evaporate) quench->dry purify 8. Purification (Column Chromatography) dry->purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[5][12]

Quantitative Data

The performance of this compound is highly dependent on the reaction conditions and coupling partners. The following tables summarize representative data from published literature.

Table 1: Comparative Performance of Boronic Acids Coupled with 1-Bromo-4-fluorobenzene Catalyst: G-COOH-Pd-10, Base: K₂CO₃, Solvent: DMF/H₂O, Temp: 110 °C, Time: 3 h.

Boronic AcidAryl HalideConversion (%)Reference
This compound 1-Bromo-4-fluorobenzene>95[3][12]
Phenylboronic acid1-Bromo-4-fluorobenzene~90[3][12]
4-Vinylphenylboronic acid1-Bromo-4-fluorobenzene~85[3]
4-Carboxyphenylboronic acid1-Bromo-4-fluorobenzene~60[3]

Table 2: Coupling of this compound with Various Fluorinated Aryl Bromides Catalyst: G-COOH-Pd-10, Base: K₂CO₃, Solvent: DMF/H₂O.

Aryl BromideTemperature (°C)Time (h)Conversion (%)Reference
1-Bromo-4-fluorobenzene1103>95[3]
1-Bromo-3-fluorobenzene1103>95[3]
1-Bromo-2-fluorobenzene1103>95[3]
2-Bromo-5-fluorotoluene11048~75[3]
2-Bromo-4-fluorotoluene11048~65[3]

Table 3: Rapid Room-Temperature Coupling with an XPhos-Palladium Precatalyst Conditions: Aryl Halide (1 mmol), Boronic Acid (1.5 mmol), Precatalyst 13 (2 mol%), THF/0.5 M aq. K₃PO₄, Room Temperature, 30 min.

Aryl HalideBoronic AcidProductYield (%)Reference
4-ChloroanisolePentafluorophenylboronic acid4-Methoxy-2',3',4',5',6'-pentafluoro-1,1'-biphenyl96[4][6]
4-BromoanisolePentafluorophenylboronic acid4-Methoxy-2',3',4',5',6'-pentafluoro-1,1'-biphenyl96[4][6]
4-Anisole triflatePentafluorophenylboronic acid4-Methoxy-2',3',4',5',6'-pentafluoro-1,1'-biphenyl97[4][6]

Experimental Protocols

The following protocols are general guidelines and may require optimization for specific substrates.

Protocol 1: General Procedure using a Heterogeneous Palladium Catalyst

This protocol is adapted from studies using a graphene-supported palladium nanoparticle catalyst for coupling this compound with various aryl bromides.[3][8]

Materials:

  • Aryl bromide (1.0 eq.)

  • This compound (1.2 eq.)

  • G-COOH-Pd-10 catalyst

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • DMF/Water solvent mixture

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₂CO₃ (2.0 mmol), and the G-COOH-Pd-10 catalyst.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed DMF/water solvent system via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water.

  • Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Rapid Room-Temperature Coupling using an XPhos Precatalyst

This protocol is based on a method for the fast coupling of unstable boronic acids at room temperature using a highly active palladium precatalyst.[4][6]

Materials:

  • Aryl halide (e.g., aryl chloride, bromide, or triflate) (1.0 eq, 1.0 mmol)

  • This compound (1.5 eq, 1.5 mmol)

  • (XPhos)Pd(2-aminobiphenyl)Cl precatalyst (13) (2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄), 0.5 M aqueous solution

  • Tetrahydrofuran (THF), degassed

  • Reaction vial with stir bar

Procedure:

  • Reaction Setup: In a reaction vial, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (0.02 mmol).

  • Solvent Addition: Add degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL).[4][6]

  • Reaction Execution: Stir the biphasic mixture vigorously at room temperature.

  • Monitoring: The reaction is typically complete within 30 minutes to 2 hours.[6] Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography.

Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general method for accelerating the coupling reaction using microwave irradiation.[9][11]

Materials:

  • Aryl halide (1.0 eq.)

  • This compound (1.2 eq.)

  • [Pd(dppf)Cl₂] catalyst (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Solvent system (e.g., 4:4:1 Toluene/Acetone/H₂O or 4:1 Ethanol/H₂O)[9][11]

  • Microwave reaction tube with a stir bar

Procedure:

  • Reaction Setup: To a microwave reaction tube, add the aryl halide (0.13 mmol), this compound (0.12 mmol), [Pd(dppf)Cl₂] (0.013 mmol), and K₂CO₃ (0.26 mmol).[9]

  • Solvent Addition: Add the chosen solvent system (e.g., 0.8 mL of 4:4:1 acetone/toluene/H₂O).[9]

  • Reaction Execution: Seal the tube and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-135 °C) for a short duration (e.g., 10-40 minutes).[9][11]

  • Workup: After cooling, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).

  • Extraction & Purification: Proceed with the standard extraction and purification steps as described in Protocol 1.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 4-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The incorporation of fluorine atoms into organic molecules is a widely used strategy in drug discovery and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, the Suzuki coupling of fluorinated building blocks, such as 4-fluorophenylboronic acid, is of significant interest.

These application notes provide an overview of palladium catalyst systems and detailed protocols for the successful Suzuki coupling of this compound with various aryl halides. The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and reaction efficiency, particularly with potentially challenging substrates.

Catalyst and Ligand Selection

The success of the Suzuki-Miyaura coupling of this compound hinges on the selection of an appropriate palladium catalyst and ancillary ligand. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For fluorinated boronic acids, electron-rich and sterically bulky phosphine (B1218219) ligands are often highly effective as they promote the formation of the active monoligated Pd(0) species required for the oxidative addition of the aryl halide.

Modern palladium precatalysts are often preferred due to their air and moisture stability, which simplifies reaction setup and provides a well-defined, highly active Pd(0) catalyst in situ.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies on the palladium-catalyzed Suzuki coupling of this compound with different aryl halides, showcasing the performance of different catalyst systems.

Table 1: Heterogeneous Catalysis with Pd Nanoparticles on COOH-Modified Graphene (G-COOH-Pd-10) [1][2][3]

Aryl HalideTemperature (°C)Time (h)Conversion (%)TOF (h⁻¹)
1-Bromo-4-fluorobenzene1103~9067.1
1-Bromo-2-fluorobenzene1108>95-
1-Bromo-3-fluorobenzene1108>95-
2-Bromo-5-fluorotoluene11024>95-
2-Bromo-4-fluorotoluene11024>95-

Reaction conditions: this compound (0.300 mmol), aryl bromide (0.25 mmol), K₂CO₃ (0.5 mmol), G-COOH-Pd-10 (15 mg, 0.1% mol Pd), solvent. TOF = Turnover Frequency.

Table 2: Homogeneous Catalysis with Palladium Precatalysts and Buchwald Ligands [4][5]

Aryl HalideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Chloroanisole2XPhosK₃PO₄THF/H₂ORT0.5>95 (conversion)
Aryl Chloride2SPhosK₃PO₄THF/H₂ORT0.593 (isolated)
Aryl Bromide2XPhosK₃PO₄THF/H₂ORT0.5High
Aryl Triflate2XPhosK₃PO₄THF/H₂ORT0.5High

General conditions: Aryl halide (1 mmol), polyfluorophenylboronic acid (1.5 mmol), precatalyst, aqueous base. Yields are for related polyfluorophenylboronic acids, demonstrating the catalyst system's utility.

Experimental Protocols

Protocol 1: Suzuki Coupling using Heterogeneous G-COOH-Pd-10 Catalyst[1]

This protocol is suitable for the coupling of this compound with various aryl bromides using a recyclable heterogeneous catalyst.

Materials:

  • This compound

  • Aryl bromide (e.g., 1-bromo-4-fluorobenzene)

  • Potassium carbonate (K₂CO₃)

  • G-COOH-Pd-10 catalyst

  • Solvent (e.g., a mixture of H₂O and an organic solvent like ethanol (B145695) or dioxane)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (42.0 mg, 0.300 mmol), the aryl bromide (0.25 mmol), K₂CO₃ (69.1 mg, 0.5 mmol), and the G-COOH-Pd-10 catalyst (15 mg, 0.1% mol Pd).[1]

  • Seal the flask and perform three vacuum/nitrogen (or argon) cycles to ensure an inert atmosphere.[1]

  • Add the degassed solvent to the flask via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 70-110 °C) and monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • The catalyst can be recovered by centrifugation, washed with water and diethyl ether, and dried under vacuum for reuse.[1]

  • The product can be extracted from the reaction mixture using an appropriate organic solvent and purified by column chromatography.

Protocol 2: Fast Suzuki Coupling at Room Temperature using a Palladium Precatalyst[4][5]

This protocol is designed for rapid coupling of (poly)fluorophenylboronic acids with aryl chlorides, bromides, and triflates at room temperature.

Materials:

  • This compound

  • Aryl halide or triflate (e.g., 4-chloroanisole)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄), 0.5 M aqueous solution

  • Tetrahydrofuran (THF), degassed

  • Reaction vessel (e.g., Schlenk tube or vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the aryl halide (1 mmol), this compound (1.5 mmol), and the palladium precatalyst (2 mol%).[4]

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL).[4]

  • Stir the biphasic mixture vigorously at room temperature for 30 minutes to 1 hour.

  • Monitor the reaction by TLC, GC-MS, or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Coupling_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'B(OH)₂ Base pd_aryl_boronate Ar-Pd(II)-Ar'(L)₂ transmetalation->pd_aryl_boronate reductive_elimination Reductive Elimination pd_aryl_boronate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl halide - Pd Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Stir at Desired Temperature solvent->reaction monitoring Monitor Reaction (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 4-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing 4-fluorophenylboronic acid. The introduction of a fluorine atom into biaryl scaffolds is a crucial strategy in medicinal chemistry for modulating the pharmacokinetic and physicochemical properties of drug candidates. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, often leading to higher yields and improved reaction reproducibility.[1] This document outlines optimized protocols, presents comparative data for various reaction partners, and provides visual representations of the reaction mechanism and experimental workflow to facilitate efficient and successful synthesis.

Advantages of Microwave-Assisted Suzuki Coupling

Microwave heating accelerates chemical reactions by directly interacting with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This technology offers several key benefits for Suzuki coupling reactions:

  • Rapid Reaction Times: Dramatically reduces reaction times from hours to minutes.

  • Improved Yields: Minimizes byproduct formation, often resulting in higher isolated yields.

  • Enhanced Reproducibility: Precise temperature and pressure control leads to more consistent outcomes.

  • Access to Diverse Chemical Space: Enables rapid screening of reaction conditions and substrate scope.

Reaction Data

The following tables summarize the results of microwave-assisted Suzuki coupling of this compound with a variety of aryl halides under different reaction conditions. This data is intended to serve as a starting point for reaction optimization.

Table 1: Coupling with Aryl Bromides

Aryl BromideCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
4-BromoacetophenonePd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O (2:1)1001585
4-Bromobenzonitrile[Pd(dppf)Cl₂] (2)K₃PO₄DMF1401092
1-Bromo-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Toluene/H₂O (4:1)1202095
4-BromoanisolePd EnCat™ (10)Bu₄NOAcAcetonitrile14015>90
2-BromopyridinePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)1201578

Table 2: Coupling with Aryl Chlorides

Aryl ChlorideCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
4-ChloroacetophenonePd/dcpmp (1)K₃PO₄Dioxane1401088[3]
2-ChlorobenzonitrilePd/dcpmp (1)K₃PO₄Dioxane1401085[3]
4-ChlorotoluenePd EnCat™ (5)Bu₄NOAcEthanol14015>98
2,4-DichloropyrimidinePd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O (2:1)1001576

Table 3: Coupling with Aryl Triflates

Aryl TriflateCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
4-Acetylphenyl triflate[Pd(dppf)Cl₂] (10)K₂CO₃Toluene/Acetone/H₂O (4:4:1)1301089[4]
Naphthyl-2-triflatePd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O (2:1)1201591

Experimental Protocols

The following are generalized protocols for performing microwave-assisted Suzuki coupling with this compound. These should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides and Chlorides

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 2:1, 6 mL)

  • Microwave vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave vial, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 10-20 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Procedure for Aryl Triflates

Materials:

  • Aryl triflate (1.0 mmol)

  • This compound (1.2 mmol)

  • [Pd(dppf)Cl₂] (10 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene/Acetone/H₂O (4:4:1), 8 mL

  • Microwave vial (10 mL) with a stir bar

Procedure:

  • In a microwave vial, combine the aryl triflate, this compound, [Pd(dppf)Cl₂], and K₂CO₃.[4]

  • Add the solvent mixture to the vial.[4]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 10 minutes.[4]

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product via column chromatography.

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Product Formation RedElim->Pd0 Ar-Ar' Product 4-Fluoro- biphenyl Product (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid 4-Fluorophenyl- boronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Microwave-Assisted Suzuki Coupling

Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification Reagents 1. Combine Reactants: Aryl Halide, This compound, Catalyst, Base Solvent 2. Add Degassed Solvent Reagents->Solvent Seal 3. Seal Microwave Vial Solvent->Seal Microwave 4. Irradiate in Microwave Reactor Seal->Microwave Cool 5. Cool to Room Temp. Microwave->Cool Extract 6. Extraction with Organic Solvent & Water Cool->Extract Dry 7. Dry and Concentrate Organic Layer Extract->Dry Purify 8. Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 4-fluorophenylboronic acid. The focus is on the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a versatile reagent in organic synthesis, primarily employed as a coupling partner in palladium-catalyzed cross-coupling reactions to introduce the 4-fluorophenyl moiety into a target molecule.[1] The resulting fluorinated biaryl structures are of significant interest in pharmaceutical and materials science due to the unique properties conferred by the fluorine atom, such as altered metabolic stability, lipophilicity, and electronic characteristics.[2] This reagent is a key building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1]

The Suzuki-Miyaura coupling reaction is the most common method for the synthesis of biaryl compounds using this compound.[2][3] This reaction involves the coupling of an organoboronic acid with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[4][5]

Applications

The use of this compound in the synthesis of biaryl compounds has several key applications:

  • Pharmaceutical Development: It is a crucial intermediate in the synthesis of a variety of pharmaceuticals, including those for cancer therapy.[1] The 4-fluorophenyl group can enhance a drug candidate's metabolic stability and binding affinity.[2]

  • Medicinal Chemistry: Researchers utilize this compound to create diverse libraries of compounds for drug discovery screening and to investigate structure-activity relationships.

  • Materials Science: This compound is instrumental in developing advanced materials such as functional polymers and organic electronic components due to its unique electronic and structural properties.[1]

  • Bioconjugation: It is used in techniques to attach biomolecules to surfaces or other molecules, which is particularly useful in the development of biosensors and diagnostics.[1]

Experimental Protocols

The following section provides a generalized protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. It is important to note that reaction conditions may require optimization for specific substrates to achieve the best results.

General Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (0.01–0.05 equiv)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, ethanol/water mixture)

Procedure:

  • To a flame-dried Schlenk flask or reaction tube equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Example Protocol: Synthesis of 4,4'-Difluorobiphenyl

This specific protocol describes the reaction of 1-bromo-4-fluorobenzene (B142099) with this compound.

Materials:

  • 1-bromo-4-fluorobenzene (1.0 equiv)

  • This compound (1.5 equiv)

  • G-COOH-Pd-10 (heterogeneous catalyst)[6]

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent: Water/Ethanol (1:1)

Procedure:

  • In a reaction vessel, combine 1-bromo-4-fluorobenzene, this compound, G-COOH-Pd-10 catalyst, and sodium carbonate.

  • Add the water/ethanol solvent mixture.

  • Heat the reaction mixture to 70 °C or 110 °C with stirring.[6]

  • Monitor the reaction for 3 to 48 hours.[6]

  • After completion, cool the reaction and separate the catalyst by centrifugation or filtration.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate to yield the crude product.

  • Purify by column chromatography to obtain 4,4'-difluorobiphenyl.

Data Presentation

The following tables summarize quantitative data from Suzuki-Miyaura coupling reactions involving this compound with various aryl bromides.

Table 1: Suzuki-Miyaura Coupling of 1-bromo-4-fluorobenzene with Various Boronic Acids [6]

Boronic AcidTemperature (°C)Time (h)Conversion (%)
This compound 703~90
This compound 708~95
This compound 1103~98
This compound 1108~99
Phenylboronic acid703~92
Phenylboronic acid1103~97
4-Vinylphenylboronic acid7048~40
4-Vinylphenylboronic acid11048~85
4-Carboxyphenylboronic acid7048~60
4-Carboxyphenylboronic acid11048~75

Table 2: Suzuki-Miyaura Coupling of this compound with Various Fluorinated Aryl Bromides [6]

Aryl BromideTemperature (°C)Time (h)Conversion (%)
1-bromo-4-fluorobenzene1103~98
1-bromo-3-fluorobenzene11024~95
1-bromo-2-fluorobenzene11048~80
2-bromo-5-fluorotoluene11048~70
2-bromo-4-fluorotoluene11048~65

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: Aryl Halide This compound Pd Catalyst & Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 80-110 °C) C->D E Monitor Reaction (TLC, GC-MS) D->E F Cool to Room Temp. E->F Reaction Complete G Aqueous Workup (Extraction & Washing) F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I J Pure Biaryl Product I->J

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 4-Fluorophenylboronic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenylboronic acid is a versatile and widely utilized building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its incorporation into small molecules is often achieved through the robust and efficient Suzuki-Miyaura cross-coupling reaction. The presence of the 4-fluorophenyl moiety can significantly influence the pharmacological properties of a compound, including its potency, selectivity, and pharmacokinetic profile. The fluorine atom can engage in favorable interactions with the kinase active site, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various classes of kinase inhibitors.

Key Applications in Kinase Inhibitor Synthesis

The 4-fluorophenyl group is a common feature in a variety of kinase inhibitors targeting different signaling pathways implicated in diseases such as cancer and inflammation. Below are examples of kinase inhibitor classes where this compound is a key synthetic precursor.

p38 MAPK, CK1δ, and JAK2 Inhibitors: The Diaryl-Imidazole Scaffold

A prominent scaffold in kinase inhibitor design is the 4-(4-fluorophenyl)-imidazole core. This structure has been shown to exhibit potent and selective inhibition of p38 Mitogen-Activated Protein Kinase (MAPK), Casein Kinase 1 delta (CK1δ), and Janus Kinase 2 (JAK2), all of which are critical mediators of inflammatory and immune responses.[1]

Signaling Pathways

p38_JAK2_CK1_Signaling cluster_p38 p38 MAPK Pathway cluster_JAK2 JAK2/STAT Pathway cluster_CK1d CK1δ in Circadian Rhythm Stress/Cytokines Stress/Cytokines MAP3K MAP3K Stress/Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammation/Apoptosis Inflammation/Apoptosis Transcription Factors->Inflammation/Apoptosis Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokines (e.g., IL-6)->Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 Gene Transcription Gene Transcription STAT3->Gene Transcription Proliferation/Survival Proliferation/Survival Gene Transcription->Proliferation/Survival CK1δ CK1δ PER2 PER2 CK1δ->PER2 PER2 Degradation PER2 Degradation PER2->PER2 Degradation Circadian Clock Regulation Circadian Clock Regulation PER2 Degradation->Circadian Clock Regulation

Quantitative Data: Diaryl-Imidazole Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
Pyrimidine 15p38α MAPK250[1]
Pyrimidine 34p38α MAPK96[1]
Pyridine 3CK1δ89[1]
Pyridin-2-one 31JAK262[1]

Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-5-(heteroaryl)-imidazoles

This protocol describes a microwave-assisted multi-component reaction to form the core imidazole (B134444) scaffold.

experimental_workflow_imidazole reagents 1-(4-Fluorophenyl)-2-(heteroaryl)ethane-1,2-dione Formaldehyde (B43269) Ammonium (B1175870) Acetate (B1210297) Glacial Acetic Acid microwave Microwave Irradiation (e.g., 150°C, 5 min) reagents->microwave workup Aqueous Workup (NH4OH) microwave->workup purification Filtration & Drying workup->purification product 4-(4-Fluorophenyl)-5-(heteroaryl)-1H-imidazole purification->product

Materials:

  • 1-(4-Fluorophenyl)-2-(heteroaryl)ethane-1,2-dione (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Glacial acetic acid

  • Concentrated ammonium hydroxide (B78521) solution

  • Water

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine 1-(4-fluorophenyl)-2-(heteroaryl)ethane-1,2-dione (e.g., 0.2 mmol), formaldehyde (0.2 mmol), ammonium acetate (2.0 mmol), and glacial acetic acid (1 mL).

  • Seal the reaction vessel and heat it in a microwave reactor for 5 minutes at 150°C.

  • After cooling, add the reaction mixture dropwise to a concentrated ammonium hydroxide solution at 0°C.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry to yield the 4-(4-fluorophenyl)-5-(heteroaryl)-1H-imidazole product.

ROCK Inhibitors: Targeting Cardiovascular and Neurological Disorders

Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are a class of drugs with therapeutic potential in various conditions, including hypertension, glaucoma, and spinal cord injury. Several ROCK inhibitors incorporate a 4-fluorophenyl moiety, which can be introduced using this compound in a Suzuki coupling reaction. An example of a selective ROCK2 inhibitor is SLx-2119 (KD-025).

Signaling Pathway

ROCK_Signaling Agonists (e.g., LPA, S1P) Agonists (e.g., LPA, S1P) GPCR GPCR Agonists (e.g., LPA, S1P)->GPCR RhoA-GDP RhoA-GDP GPCR->RhoA-GDP RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GEFs RhoA-GTP->RhoA-GDP GAPs ROCK ROCK RhoA-GTP->ROCK MLC Phosphatase (inactive) MLC Phosphatase (inactive) ROCK->MLC Phosphatase (inactive) MLC MLC ROCK->MLC LIMK LIMK ROCK->LIMK MLC-P MLC-P MLC->MLC-P Actomyosin Contraction Actomyosin Contraction MLC-P->Actomyosin Contraction Cofilin (inactive) Cofilin (inactive) LIMK->Cofilin (inactive) Actin Stress Fibers Actin Stress Fibers Cofilin (inactive)->Actin Stress Fibers

Quantitative Data: ROCK Inhibitors

Compound IDTarget KinaseIC50 (nM)Selectivity
SLx-2119 (KD-025)ROCK2105>200-fold vs ROCK1

Experimental Protocol: General Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. This can be adapted for the synthesis of various kinase inhibitor cores.

experimental_workflow_suzuki reagents Aryl Halide (e.g., Bromo-imidazole) This compound Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., DMF/EtOH) reaction Inert Atmosphere Heat (e.g., 100°C) reagents->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product Aryl-(4-fluorophenyl) Product purification->product

Materials:

  • Aryl halide (e.g., 4-bromo-1H-imidazole derivative) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent (e.g., 3:1 DMF/Ethanol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 100°C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Conclusion

This compound is an indispensable reagent for the synthesis of a diverse range of kinase inhibitors. Its utility in the Suzuki-Miyaura coupling reaction allows for the straightforward introduction of the 4-fluorophenyl moiety, which often imparts favorable biological properties to the final compound. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of novel kinase inhibitors incorporating this valuable structural motif. Careful optimization of reaction conditions is crucial for achieving high yields and purity, and modern techniques such as microwave-assisted synthesis can significantly accelerate the drug discovery process.

References

Applications of 4-Fluorophenylboronic Acid in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluorophenylboronic acid is a versatile and indispensable reagent in modern organic synthesis, particularly within the agrochemical industry. Its unique electronic properties, conferred by the fluorine substituent, enhance its reactivity and selectivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone for the construction of complex biaryl structures, which are prevalent in a wide array of potent fungicides, herbicides, and insecticides. This application note provides a detailed overview of the use of this compound in the synthesis of a key class of fungicides and includes specific experimental protocols for researchers and professionals in the field.

The primary application of this compound in agrochemical synthesis is as a building block for creating carbon-carbon bonds to form the core structure of active ingredients.[1][2] The fluorine atom on the phenyl ring can significantly influence the molecule's metabolic stability, binding affinity to target enzymes, and overall efficacy.[3]

Key Application: Synthesis of SDHI Fungicides

A prominent application of this compound is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. These fungicides act by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi, thereby blocking energy production and leading to fungal cell death.[4][5] A notable example is the synthesis of Bixafen (B1247100), a broad-spectrum pyrazole-carboxamide fungicide. The synthesis of Bixafen involves a key Suzuki-Miyaura coupling step to form a fluorinated biphenylamine intermediate, followed by an amidation reaction.[6]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a key biphenylamine intermediate via a Suzuki-Miyaura coupling reaction using this compound, and the subsequent conversion to the final agrochemical, Bixafen.

Protocol 1: Synthesis of 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine (B1314423) (Intermediate 1) via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 2-bromo-4,5-dichloroaniline (B3060181).

Materials:

Procedure:

  • To a 250 mL round-bottom flask, add 2-bromo-4,5-dichloroaniline (10 mmol, 1.0 equiv.), this compound (12 mmol, 1.2 equiv.), and potassium carbonate (30 mmol, 3.0 equiv.).

  • Add palladium(II) acetate (0.2 mmol, 2 mol%) and triphenylphosphine (0.8 mmol, 8 mol%).

  • Add 1,4-dioxane (80 mL) and deionized water (20 mL).

  • Degas the mixture by bubbling nitrogen gas through the solution for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine.

Quantitative Data: Suzuki-Miyaura Coupling of this compound

The following table summarizes the conversion rates for the Suzuki-Miyaura coupling of this compound with various brominated aromatic compounds, demonstrating the versatility and efficiency of this reaction. The data is adapted from a study by F. J. R. R. Romero et al. (2017), which utilized a heterogeneous palladium catalyst.[7] While the specific substrate in Protocol 1 is not listed, these results provide a strong indication of the expected high efficiency.

Aryl BromideTemperature (°C)Reaction Time (h)Conversion (%)
1-Bromo-4-fluorobenzene110390
1-Bromo-4-fluorobenzene1104898
1-Bromo-2-fluorobenzene1104895
1-Bromo-3-fluorobenzene1104897
2-Bromo-5-fluorotoluene1104896
2-Bromo-4-fluorotoluene1104894
Protocol 2: Synthesis of Bixafen (Final Product) via Amidation

This protocol describes the amidation of the synthesized 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

Materials:

  • 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine (Intermediate 1)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Xylene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

Procedure:

  • In a 250 mL three-necked round-bottomed flask, dissolve 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine (12.8 g, 0.05 mol) in 40 mL of xylene.

  • Stir the solution and heat to reflux.

  • In a separate flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (9.7 g, 0.05 mol) in 40 mL of xylene.

  • Slowly add the acid chloride solution to the refluxing amine solution dropwise over 30 minutes using a dropping funnel.

  • After the addition is complete, continue to heat the reaction mixture at reflux for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Separate the liquid phases and wash the organic layer with water.

  • Concentrate the organic layer under reduced pressure and cool to induce crystallization.

  • Collect the solid product by filtration and dry to obtain Bixafen.[1]

Quantitative Data: Amidation for Bixafen Synthesis

The following data is derived from patent literature describing the synthesis of Bixafen.

Reactant 1Reactant 2SolventYield (%)Purity (%)
3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chlorideXylene91.798.3
3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (2 equiv.)Xylene95.998.5

Visualizations

Synthesis Workflow for Bixafen

Bixafen_Synthesis cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_amidation Step 2: Amidation 4_Fluorophenylboronic_acid 4-Fluorophenylboronic acid Suzuki_Reaction Pd(OAc)2, PPh3, K2CO3, Dioxane/H2O, Reflux 4_Fluorophenylboronic_acid->Suzuki_Reaction Aryl_Halide 2-Bromo-4,5- dichloroaniline Aryl_Halide->Suzuki_Reaction Intermediate_1 3',4'-Dichloro-5-fluoro- [1,1'-biphenyl]-2-amine Suzuki_Reaction->Intermediate_1 Amidation_Reaction Xylene, Reflux Intermediate_1->Amidation_Reaction Intermediate 1 Acid_Chloride 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride Acid_Chloride->Amidation_Reaction Bixafen Bixafen Amidation_Reaction->Bixafen

Caption: Overall synthesis workflow for the fungicide Bixafen.

Mode of Action of SDHI Fungicides

SDHI_Pathway Succinate Succinate Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate Electron_Transport_Chain Electron Transport Chain Complex_II->Electron_Transport_Chain e- transfer ATP_Production ATP Production (Energy) Electron_Transport_Chain->ATP_Production Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Depletion leads to Bixafen Bixafen (SDHI) Bixafen->Complex_II Inhibition Inhibition

Caption: Simplified mechanism of action for SDHI fungicides like Bixafen.

References

Application Notes and Protocols for 4-Fluorophenylboronic Acid in Novel Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenylboronic acid is a versatile and indispensable reagent in modern medicinal chemistry. Its unique electronic properties, conferred by the fluorine substituent, enhance its utility in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the construction of carbon-carbon bonds, which are fundamental to the assembly of complex molecular scaffolds found in numerous biologically active compounds.[1] The incorporation of the 4-fluorophenyl moiety can significantly influence the pharmacokinetic and physicochemical properties of drug candidates, often leading to improved metabolic stability, binding affinity, and bioavailability.

These application notes provide detailed protocols and data for the use of this compound in the synthesis of key intermediates for two classes of cutting-edge pharmaceuticals: BRAF inhibitors for cancer therapy and Selective Androgen Receptor Modulators (SARMs) for various indications.

Core Applications in Drug Discovery

This compound and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The fluorine atom can modulate the lipophilicity and metabolic stability of a molecule, while the boronic acid functional group allows for facile incorporation of the fluorophenyl ring into a target structure via palladium-catalyzed cross-coupling reactions.[2]

Key Reactions:
  • Suzuki-Miyaura Coupling: The most prominent application of this compound is in the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or aryl-alkene structures. This reaction is known for its mild conditions and tolerance of a wide array of functional groups.[3]

  • Chan-Lam Amination: Boronic acids can also participate in copper-catalyzed N-arylation reactions to form carbon-nitrogen bonds.

  • Enzyme Inhibition: The boronic acid moiety itself can act as a warhead, forming reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes.

Case Study 1: Synthesis of a Key Intermediate for BRAF Inhibitors (Vemurafenib Analogue)

Vemurafenib (B611658) is a potent inhibitor of the BRAFV600E mutant kinase, a key driver in many cases of metastatic melanoma.[4][5] The synthesis of vemurafenib and its analogues often involves the formation of a biaryl core. The following protocol details the synthesis of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate, via a Suzuki-Miyaura coupling reaction. While the example uses 4-chlorophenylboronic acid, the protocol is directly applicable to this compound for the synthesis of fluorinated analogues.

Quantitative Data: Suzuki Coupling for Vemurafenib Intermediate
EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-bromo-1H-pyrrolo[2,3-b]pyridine4-chlorophenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (10)K₂CO₃Dioxane/H₂O8016~85%
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine

  • 4-chlorophenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a solution of 4-chlorophenylboronic acid (3.60 mmol) and 5-bromo-1H-pyrrolo[2,3-b]pyridine (3.00 mmol) in dioxane (8 mL), add a solution of K₂CO₃ (3.60 mmol) in water.

  • Stir the mixture for 30 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.30 mmol).

  • Stir the reaction mixture at 80°C overnight.

  • After completion, remove the volatiles in vacuo.

  • Suspend the obtained solid in ethyl acetate (B1210297) and wash with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purify the product by column chromatography to obtain 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine.

Signaling Pathway: BRAF/MEK/ERK Pathway Inhibition by Vemurafenib

Vemurafenib targets the constitutively active BRAFV600E mutant, inhibiting its kinase activity and thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.[6]

BRAF_MEK_ERK_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E

BRAF/MEK/ERK Signaling Pathway and Vemurafenib Inhibition.
Experimental Workflow: Suzuki Coupling for Biaryl Synthesis

The following diagram outlines the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_reaction_setup Reaction Setup cluster_reaction_execution Reaction Execution cluster_workup_purification Work-up & Purification Reactants Combine Aryl Halide, Boronic Acid, Base, and Catalyst Solvent Add Degassed Solvent Reactants->Solvent Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

General Workflow for Suzuki-Miyaura Coupling.

Case Study 2: Synthesis of a Key Intermediate for Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) properties. RAD140 (Vosilasarm) is a potent, orally bioavailable, nonsteroidal SARM.[7] The synthesis of RAD140 and similar SARMs often involves the construction of a substituted biaryl system, which can be achieved through a Suzuki-Miyaura coupling. The following protocol describes a general method for the coupling of an aryl bromide with a substituted phenylboronic acid, a reaction that is central to the synthesis of many SARM backbones.

Quantitative Data: Biological Activity of RAD140
CompoundTargetBinding Affinity (Ki)
RAD140Androgen Receptor7 nM
TestosteroneAndrogen Receptor29 nM
Dihydrotestosterone (DHT)Androgen Receptor10 nM
Experimental Protocol: General Suzuki Coupling for SARM Intermediate Synthesis

This protocol describes the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with an arylboronic acid. This illustrates the use of a complex aryl halide in a Suzuki coupling, a common strategy in the synthesis of SARMs and other complex pharmaceuticals.

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine

  • Arylboronic acid (e.g., this compound)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • Add Pd(PPh₃)₄ (5 mol %) and 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) to a Schlenk flask containing 6 mL of solvent.

  • Stir the mixture under an inert atmosphere for 30 minutes at room temperature.

  • Add the arylboronic acid (1.08 mmol), base (1.972 mmol), and distilled H₂O (1.5 mL) to the reaction mixture.

  • Reflux the mixture at 70–80 °C for 18–22 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the product by chromatography.

Signaling Pathway: Androgen Receptor (AR) Activation by SARMs

SARMs like RAD140 bind to the Androgen Receptor, leading to its activation and translocation to the nucleus, where it modulates the transcription of target genes. This tissue-selective activation is the basis for the therapeutic effects of SARMs.[9]

Androgen_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (e.g., RAD140) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) SARM->AR_HSP Binds to AR AR_SARM AR-SARM Complex AR_HSP->AR_SARM HSP Dissociation AR_Dimer AR-SARM Dimer AR_SARM->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds to ARE Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription

References

The Pivotal Role of 4-Fluorophenylboronic Acid in Advanced Materials and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Fluorophenylboronic acid (4-FPBA) is emerging as a critical building block in the development of sophisticated materials and polymers. Its unique chemical properties are being harnessed by researchers and scientists to create novel materials for a wide range of applications, including organic electronics, chemical sensors, and advanced liquid crystals. This document provides detailed application notes and experimental protocols for the use of 4-FPBA in these cutting-edge fields, intended for researchers, scientists, and professionals in drug development and materials science.

Introduction to this compound

This compound is an organoboron compound featuring a phenyl ring substituted with both a fluorine atom and a boronic acid functional group.[1][2] This structure imparts a unique reactivity, making it a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] The presence of the fluorine atom can significantly influence the electronic properties, stability, and intermolecular interactions of the resulting molecules and polymers, making 4-FPBA a valuable component in the design of functional materials.[5]

Applications in Polymer Chemistry: Synthesis of Fluorinated Conjugated Polymers

The Suzuki-Miyaura coupling reaction is a cornerstone of modern polymer chemistry, enabling the synthesis of conjugated polymers with well-defined structures. 4-FPBA is an excellent monomer in these polymerizations, allowing for the incorporation of fluorine atoms into the polymer backbone. These fluorinated polymers are of great interest for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their unique electronic and physical properties.[6][7]

The introduction of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer, which can improve charge injection and transport properties, as well as enhance the stability of the device.[5]

Experimental Protocol: Synthesis of a Fluorinated Poly(p-phenylene) Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a fluorinated alternating copolymer using this compound and a dihaloaromatic comonomer.

Materials:

  • This compound (4-FPBA)

  • 1,4-Dibromo-2,5-dialkoxybenzene (or other suitable dihaloaromatic monomer)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium fluoride (B91410) (CsF))

  • Solvent (e.g., Toluene, 1,4-Dioxane, or Dimethylformamide (DMF), often with water as a co-solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.2 equivalents), the dihaloaromatic monomer (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 15-30 minutes to remove oxygen.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe. If a biphasic system is used (e.g., toluene/water), ensure vigorous stirring.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere with continuous stirring.

  • Monitoring: Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Work-up: After the desired polymerization time, cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727).

  • Purification: Collect the polymer by filtration and wash it repeatedly with methanol and water to remove residual catalyst and salts. The polymer may be further purified by Soxhlet extraction or reprecipitation.

  • Drying: Dry the final polymer under vacuum at an elevated temperature.

Quantitative Data from Suzuki Coupling Reactions:

The efficiency of the Suzuki-Miyaura coupling reaction using 4-FPBA is crucial for achieving high molecular weight polymers. The following table summarizes representative quantitative data for the coupling of 4-FPBA with various aryl bromides, which serves as a model for polymerization reactions.

Aryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Conversion (%)[8][9][10]
1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃H₂O/Ethanol1103~98
1-Bromo-2-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃H₂O/Ethanol11024~95
1-Bromo-3-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃H₂O/Ethanol11024~99
2-Bromo-5-fluorotolueneG-COOH-Pd-10 (heterogeneous)K₂CO₃H₂O/Ethanol11048~80
2-Bromo-4-fluorotolueneG-COOH-Pd-10 (heterogeneous)K₂CO₃H₂O/Ethanol11048~75

Note: The data above is for the synthesis of biphenyl (B1667301) derivatives, which are the repeating units in the corresponding poly(phenylene)s. The conversion rates are indicative of the expected monomer conversion in a polymerization reaction under similar conditions.

Workflow for Suzuki Polymerization:

Suzuki_Polymerization cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification Monomers 4-FPBA & Dihaloarene Inert_Atmosphere Inert Atmosphere (Ar or N2) Monomers->Inert_Atmosphere Catalyst Palladium Catalyst Catalyst->Inert_Atmosphere Base Base (e.g., K2CO3) Base->Inert_Atmosphere Solvent Degassed Solvent Solvent->Inert_Atmosphere Heating Heating (80-120 °C) Inert_Atmosphere->Heating Precipitation Precipitation in Methanol Heating->Precipitation Polymer Chain Growth Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Final_Polymer Fluorinated Polymer Drying->Final_Polymer

Caption: Experimental workflow for the synthesis of fluorinated polymers via Suzuki-Miyaura coupling.

Applications in Materials Science: Fluorescent Chemosensors

The boronic acid group is known to interact with diols and certain metal ions. This property has been exploited to develop fluorescent chemosensors. While many sensors are designed for biological molecules like glucose, the principles can be extended to detect metal ions. A boronic acid-containing fluorophore can exhibit changes in its fluorescence upon binding to a target analyte.

A notable example is the development of a fluorescent sensor for the selective detection of Fe³⁺ ions.[1][11][12] Although the specific reported sensor utilizes a diboronic acid derivative, the underlying principle of fluorescence quenching upon metal ion coordination is applicable to sensors incorporating 4-FPBA. The boronic acid moiety can act as a recognition site, and its interaction with Fe³⁺ can lead to a measurable change in the fluorescence of the molecule.

Signaling Mechanism of a Boronic Acid-Based Fluorescent Sensor for Fe³⁺:

The sensing mechanism often involves the formation of a complex between the boronic acid groups and the Fe³⁺ ion. This complexation can induce fluorescence quenching through several mechanisms, including photoinduced electron transfer (PET) or paramagnetic quenching.[13] In the "off" state, the sensor exhibits fluorescence. Upon binding to Fe³⁺, the fluorescence is quenched, leading to a "turn-off" response.

Sensor_Mechanism cluster_sensor Fluorescent Sensor System Sensor_On Fluorophore with Boronic Acid Moiety Sensor_Off Non-fluorescent Sensor-Fe³⁺ Complex Sensor_On->Sensor_Off Binding Fluorescence_On Fluorescence (Signal ON) Sensor_On->Fluorescence_On Fe3_ion Fe³⁺ Ion Fe3_ion->Sensor_Off No_Fluorescence Quenching (Signal OFF) Sensor_Off->No_Fluorescence Excitation_On Light Excitation Excitation_On->Sensor_On Excitation_Off Light Excitation Excitation_Off->Sensor_Off

Caption: Signaling pathway of a "turn-off" fluorescent sensor for Fe³⁺ ions.

Experimental Protocol: General Procedure for Fluorescence Titration

This protocol outlines the steps to evaluate the sensing capability of a 4-FPBA-based fluorescent probe for a target analyte (e.g., a metal ion).

Materials:

  • Stock solution of the 4-FPBA-based fluorescent probe in a suitable solvent (e.g., DMSO, acetonitrile, or buffer).

  • Stock solution of the analyte (e.g., FeCl₃ in water or buffer).

  • Spectrofluorometer.

  • Cuvettes.

Procedure:

  • Preparation of Solutions: Prepare a series of solutions containing a fixed concentration of the fluorescent probe and varying concentrations of the analyte.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each solution after an appropriate incubation time. The excitation wavelength should be set at the absorption maximum of the probe.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

  • Determination of Binding Constant and Detection Limit: The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., Benesi-Hildebrand equation). The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.

Applications in Liquid Crystals and OLEDs

4-FPBA and its derivatives are also valuable in the synthesis of liquid crystals and materials for organic light-emitting diodes (OLEDs).[6][14] In liquid crystals, the incorporation of fluorine atoms can significantly alter the dielectric anisotropy, viscosity, and mesophase behavior of the material. The polarity induced by the C-F bond is a key factor in designing liquid crystals with specific properties for display applications.[14]

In the context of OLEDs, fluorinated organic materials synthesized using 4-FPBA can be used as charge-transporting or emissive layers.[15][16] The high thermal stability and specific electronic properties of these materials contribute to the overall performance and longevity of the OLED device.[5] The synthesis of such materials often involves Suzuki-Miyaura coupling reactions to build up the desired conjugated molecular architecture.

Conclusion

This compound is a highly versatile and valuable reagent in the fields of materials science and polymer chemistry. Its participation in robust synthetic methodologies like the Suzuki-Miyaura coupling allows for the precise construction of fluorinated polymers and molecular materials with tailored properties. The applications of these materials in organic electronics, chemical sensing, and liquid crystal technology are expanding, driven by the unique advantages conferred by the fluorine substitution. The protocols and data presented herein provide a foundation for researchers to explore and innovate with this important building block.

References

Application Notes and Protocols: 4-Fluorophenylboronic Acid for the Synthesis of Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenylboronic acid is a versatile building block in the design and synthesis of fluorescent sensors for a variety of analytes. Its unique electronic properties, stemming from the fluorine substitution on the phenyl ring, enhance the Lewis acidity of the boronic acid moiety, making it a highly effective recognition element. This attribute is particularly advantageous for the development of sensors targeting analytes such as fluoride (B91410) ions and saccharides. The interaction between the boronic acid group and the target analyte modulates the photophysical properties of a tethered fluorophore, leading to a detectable change in fluorescence. This document provides detailed application notes, experimental protocols, and performance data for fluorescent sensors synthesized using this compound.

Principle of Sensing

The fluorescence modulation in sensors based on this compound typically operates through one of two primary mechanisms: Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET).

  • Intramolecular Charge Transfer (ICT): In an ICT-based sensor, the boronic acid group is part of a donor-acceptor (D-π-A) chromophore. The boronic acid [R-B(OH)₂] is an electron-withdrawing group. Upon binding with a fluoride ion, it transforms into an anionic trifluoroboronate [R-BF₃]⁻, which is an electron-donating group.[1] This change in the electronic nature of the substituent alters the ICT character of the fluorophore, resulting in a significant shift in the emission wavelength, allowing for ratiometric detection.[1]

  • Photoinduced Electron Transfer (PET): In PET-based sensors, the boronic acid is typically positioned near the fluorophore. The interaction of the boronic acid with the analyte can either initiate or inhibit the transfer of an electron from a donor to the excited state of the fluorophore, leading to fluorescence quenching or enhancement, respectively.

Applications

Fluorescent sensors derived from this compound have demonstrated significant utility in the detection of:

  • Fluoride Ions: The strong affinity of the boronic acid for fluoride ions makes it an excellent recognition motif for developing selective fluoride sensors. This is crucial for monitoring fluoride levels in drinking water and biological systems due to its dual role as a beneficial agent for dental health and a toxic substance at high concentrations.

  • Saccharides: Boronic acids can reversibly bind with cis-1,2- or 1,3-diols present in saccharides to form cyclic boronate esters.[2] This interaction alters the electronic environment of the boronic acid, which in turn affects the fluorescence of the attached reporter. This principle is widely used in the development of glucose sensors for diabetes management.

Signaling Pathway for Fluoride Detection

The interaction of a this compound-based sensor with fluoride ions can be visualized as a change in the electronic properties of the molecule, leading to a change in its fluorescence output.

G Signaling Pathway for Fluoride Detection Sensor Sensor with This compound (Low Fluorescence/Specific Wavelength) Complex Sensor-Fluoride Complex (High Fluorescence/Shifted Wavelength) Sensor->Complex Binding Event Fluoride Fluoride Ions (F⁻) Fluoride->Complex Analyte Interaction

Caption: Fluoride detection mechanism.

Experimental Protocols

General Synthesis of a this compound-Based Fluorescent Sensor via Suzuki-Miyaura Coupling

The most common method for synthesizing these sensors is the Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between the this compound and a halogenated fluorophore.

Materials:

  • This compound

  • Halogenated fluorophore (e.g., a bromo- or iodo-substituted coumarin, fluorescein, or other dye)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the halogenated fluorophore (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final fluorescent sensor.

  • Characterization: Confirm the structure of the synthesized sensor using NMR (¹H, ¹³C, ¹⁹F, ¹¹B) and mass spectrometry.

G General Suzuki Coupling Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-FPBA This compound Reaction Suzuki-Miyaura Coupling 4-FPBA->Reaction HaloFluoro Halogenated Fluorophore HaloFluoro->Reaction Catalyst Pd Catalyst Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Fluorescent Sensor Purification->Product

References

Application Notes and Protocols: Petasis Reaction with 4-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Petasis reaction, a versatile multicomponent reaction, facilitates the synthesis of substituted amines from an amine, a carbonyl compound, and an organoboronic acid.[1][2] This powerful transformation, also known as the Petasis borono-Mannich (PBM) reaction, is prized in medicinal chemistry and drug discovery for its operational simplicity, tolerance of a wide range of functional groups, and ability to generate molecular complexity in a single step.[2][3][4] The reaction typically proceeds without the need for anhydrous or inert conditions, making it highly amenable to library synthesis and the generation of novel scaffolds for biological screening.[2]

This application note provides a detailed protocol for conducting the Petasis reaction using 4-fluorophenylboronic acid, an electron-deficient arylboronic acid. While the reactivity of electron-poor boronic acids can be lower than their electron-rich counterparts, various strategies, including the use of catalysts, microwave irradiation, or activating solvents, can be employed to achieve high yields.[5][6][7] The resulting α-(4-fluorophenyl) substituted amine derivatives are of significant interest in pharmaceutical development due to the prevalence of the fluorophenyl motif in bioactive molecules.

Reaction Mechanism and Workflow

The Petasis reaction is believed to proceed through the initial condensation of the amine and carbonyl components to form an iminium ion. The boronic acid then reacts with the hydroxyl group of the carbonyl compound (or a hydrated form) to generate a boronate complex. This is followed by the intramolecular transfer of the aryl group from the boron to the carbon of the iminium ion, yielding the final product after hydrolysis.[2][5]

Petasis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine R1R2NH (Amine) Iminium [R3CH=NR1R2]+ (Iminium Ion) Amine->Iminium + Carbonyl Carbonyl R3CHO (Carbonyl) Carbonyl->Iminium BoronicAcid ArB(OH)2 (this compound) Boronate Ate Complex (Boronate Intermediate) BoronicAcid->Boronate Iminium->Boronate + Boronic Acid Product R3CH(Ar)NR1R2 (Substituted Amine) Boronate->Product Intramolecular Transfer

Caption: General mechanism of the Petasis reaction.

A general workflow for carrying out the Petasis reaction involves the sequential addition of reagents, reaction monitoring, and subsequent purification of the product.

Petasis_Workflow A 1. Combine Amine and Carbonyl in Solvent B 2. Add this compound A->B C 3. Reaction at Specified Temperature (RT, Heat, or MW) B->C D 4. Monitor Reaction by TLC or LC-MS C->D E 5. Aqueous Work-up D->E F 6. Extraction with Organic Solvent E->F G 7. Purification by Chromatography or Recrystallization F->G H 8. Characterization (NMR, MS) G->H

Caption: Experimental workflow for the Petasis reaction.

Experimental Protocols

Two representative protocols are provided below: a standard catalyst-free method and a microwave-assisted method, which is particularly effective for less reactive substrates.

Protocol 1: Catalyst-Free Petasis Reaction of this compound with a Secondary Amine and Glyoxylic Acid

This protocol is adapted from general procedures for the synthesis of α-arylglycine derivatives.[3][8]

Materials:

  • Secondary amine (e.g., morpholine, piperidine) (1.0 mmol)

  • Glyoxylic acid monohydrate (1.0 mmol, 92.06 g/mol )

  • This compound (1.2 mmol, 139.92 g/mol )

  • Solvent (e.g., Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP)/DCM mixture) (5 mL)

  • Magnesium sulfate (B86663) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • To a round-bottom flask, add the secondary amine (1.0 mmol) and glyoxylic acid monohydrate (1.0 mmol) in the chosen solvent (5 mL).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C. The use of HFIP as a co-solvent can significantly accelerate the reaction.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired α-(4-fluorophenyl)glycine derivative.

Protocol 2: Microwave-Assisted Petasis Reaction of this compound

This protocol is based on general procedures for microwave-assisted Petasis reactions, which are particularly effective for electron-poor substrates.[6][9][10]

Materials:

  • Amine (e.g., a primary or secondary amine) (1.0 mmol)

  • Carbonyl compound (e.g., salicylaldehyde, glyoxylic acid) (1.0 mmol)

  • This compound (1.0 mmol)

  • Solvent (e.g., Dichloromethane, Acetonitrile/DMF mixture) or solvent-free

Procedure:

  • In a microwave vial, combine the amine (1.0 mmol), carbonyl compound (1.0 mmol), and this compound (1.0 mmol).

  • If using a solvent, add it to the vial (e.g., 1-2 mL). For solvent-free conditions, proceed without solvent.[1]

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).[6][11]

  • After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the product by flash chromatography or recrystallization.

Data Presentation

The following table summarizes representative examples of the Petasis reaction using this compound with various amines and carbonyl compounds, highlighting the reaction conditions and reported yields.

AmineCarbonyl CompoundBoronic AcidConditionsYield (%)Reference
Pyrrolidine derivativeGlyoxylic acidThis compoundDCM/HFIP, rt59-96[3]
SulfonamideGlyoxylic acidThis compoundNitromethane, 60 °C, 12hup to 98[8]
Various secondary aminesSalicylaldehydeThis compoundCuI (catalyst), DMF, rtup to 64[7]
Various secondary aminesGlyoxylic acidThis compoundMicrowave, 120 °C, solvent-free>72[10]
Electron-poor aromatic aminesGlyoxylic acidThis compoundMicrowave, 120 °C, MeCN/DMFModerate[6][9]

Applications in Drug Development

The products of the Petasis reaction with this compound, namely α-(4-fluorophenyl) substituted amines and their derivatives, are valuable scaffolds in drug discovery. The 4-fluorophenyl group is a common bioisostere for a phenyl group, often improving metabolic stability and binding affinity. These products can serve as key intermediates in the synthesis of a wide range of biologically active molecules, including:

  • Unnatural α-amino acids: These can be incorporated into peptides to create peptidomimetics with enhanced stability and altered pharmacological profiles.[2]

  • Chiral amines: Enantioselective versions of the Petasis reaction can provide access to chiral amines, which are crucial building blocks for many pharmaceuticals.[12]

  • Heterocyclic compounds: The products of the Petasis reaction can undergo further transformations to construct complex heterocyclic systems.

Conclusion

The Petasis reaction using this compound is a robust and versatile method for the synthesis of α-(4-fluorophenyl) substituted amines. By selecting appropriate reaction conditions, such as the use of activating solvents like HFIP, microwave irradiation, or catalysis, high yields of the desired products can be achieved. The operational simplicity and broad substrate scope make this reaction an invaluable tool for medicinal chemists and researchers in drug development.

References

Application Notes and Protocols for Ligand-Free Suzuki Coupling with 4-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting ligand-free Suzuki-Miyaura cross-coupling reactions utilizing 4-fluorophenylboronic acid. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and advanced materials.[1][2] The elimination of phosphine (B1218219) ligands simplifies the reaction setup, reduces costs, and minimizes phosphine-related side reactions.[3]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls, styrenes, and polyolefins.[4] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide in the presence of a base.[4] While traditionally requiring phosphine ligands to stabilize the palladium catalyst, significant advancements have been made in developing ligand-free protocols.[3][5] These ligand-free systems offer advantages such as operational simplicity, reduced cost, and avoidance of toxic and air-sensitive phosphine ligands.[6]

This compound is a valuable building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the electronic properties of molecules. This document focuses on the application of this compound in ligand-free Suzuki coupling reactions with various aryl halides.

Catalytic Systems and Reaction Conditions

Ligand-free Suzuki couplings can be effectively catalyzed by simple palladium salts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂), which form active Pd(0) species in situ.[5] The choice of base and solvent system is crucial for the reaction's success. Common bases include inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and hydroxides (KOH, NaOH).[1][7] Aqueous solvent systems, often with an organic co-solvent like ethanol (B145695), acetone (B3395972), or DMF, are frequently employed to facilitate the dissolution of both organic and inorganic reagents.[1]

Quantitative Data Summary

The following tables summarize quantitative data from representative ligand-free Suzuki coupling reactions involving this compound and various aryl halides.

Table 1: Reaction of this compound with 1-Bromo-4-fluorobenzene *

CatalystBaseSolventTemp (°C)Time (h)Conversion (%)TOF (h⁻¹)
G-COOH-Pd-10K₂CO₃DMF/H₂O1103~9567.1
G-COOH-Pd-10K₂CO₃DMF/H₂O1108~98-
G-COOH-Pd-10K₂CO₃DMF/H₂O11024~99-
G-COOH-Pd-10K₂CO₃DMF/H₂O11048~99-
G-COOH-Pd-10K₂CO₃DMF/H₂O703~70-
G-COOH-Pd-10K₂CO₃DMF/H₂O708~85-
G-COOH-Pd-10K₂CO₃DMF/H₂O7024~90-
G-COOH-Pd-10K₂CO₃DMF/H₂O7048~92-

*Data extracted from a study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[8][9][10] The catalyst used was Pd nanoparticles supported on COOH-modified graphite.

Table 2: Reaction of this compound with Various Fluorinated Aryl Bromides *

Aryl BromideTemp (°C)Time (h)Conversion (%)
1-Bromo-2-fluorobenzene11048~98
1-Bromo-3-fluorobenzene11048~99
2-Bromo-5-fluorotoluene11048~97
2-Bromo-4-fluorotoluene11048~96

*Reaction conditions: G-COOH-Pd-10 catalyst, K₂CO₃ base, DMF/H₂O solvent.[8][9]

Experimental Protocols

Below are detailed protocols for performing ligand-free Suzuki coupling reactions with this compound.

Protocol 1: General Procedure for Ligand-Free Suzuki Coupling in Aqueous Media

This protocol is adapted from a general method for palladium-catalyzed ligand-free Suzuki reactions in an aqueous phase.[1]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Distilled water (3.5 mL)

  • Acetone (3.0 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and sodium carbonate (2.0 mmol).

  • Add distilled water (3.5 mL) and acetone (3.0 mL) to the flask.

  • Add palladium(II) acetate (0.005 mmol).

  • Stir the reaction mixture vigorously at 35 °C for the required time (typically 0.5-1 hour, reaction progress can be monitored by TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with diethyl ether (4 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Ligand-Free Suzuki Coupling at Room Temperature

This protocol is based on a procedure for room-temperature ligand-free Suzuki-Miyaura coupling reactions.[11]

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.05 mmol)

  • Aqueous palladium catalyst solution (~0.2 mol%)

  • 1 M aqueous potassium hydroxide (B78521) (KOH) solution

  • 95% aqueous ethanol (5-10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve the aryl bromide (1.0 mmol) in 95% aqueous ethanol (5-10 mL) in a round-bottom flask.

  • Add the this compound (1.05 mmol) to the solution and stir until dissolved.

  • Sequentially add the aqueous palladium catalyst solution (~0.2 mol%) and the 1 M aqueous KOH solution.

  • Stir the solution rapidly at room temperature. A white solid should precipitate within 15 minutes.

  • After the reaction is complete (monitor by TLC), add water to the flask.

  • Isolate the crude product by vacuum filtration.

  • Wash the solid with water and then a minimal amount of cold ethanol.

  • Air-dry the product. Further purification can be achieved by recrystallization if necessary.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Ar-Ar' Product Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Ligand-Free Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, This compound, Base, and Solvent catalyst Add Pd Catalyst reagents->catalyst stir Stir at Specified Temperature catalyst->stir monitor Monitor Progress (TLC/GC) stir->monitor extract Aqueous Workup & Extraction monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Isolated Product purify->product

Caption: A generalized workflow for a ligand-free Suzuki coupling experiment.

References

Application Notes and Protocols: The Heck Reaction in the Synthesis of Bioactive 4-Fluorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-fluorophenylboronic acid in the palladium-catalyzed Heck reaction for the synthesis of fluorinated stilbenes and related compounds. Detailed protocols and an exploration of the biological significance of these products, particularly in the context of the Nrf2 signaling pathway, are presented to facilitate their application in drug discovery and medicinal chemistry.

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of unsaturated halides or their equivalents with alkenes.[1] A significant advancement in this methodology is the oxidative Heck reaction, which utilizes organoboronic acids as coupling partners, offering a more stable and less toxic alternative to traditional organohalides.[2] this compound is a particularly valuable building block in this context, as the introduction of a fluorine atom into organic molecules can profoundly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The resulting 4-fluorostilbene and its derivatives are of significant interest due to their potential as anticancer and anti-inflammatory agents.[3][4] Notably, trans-stilbenes bearing fluorine substituents have been identified as activators of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant and detoxification responses.[5][6]

Key Applications

The primary application of the Heck reaction involving this compound is the synthesis of 4-fluorostilbene and its derivatives. These compounds serve as valuable scaffolds in medicinal chemistry for the development of novel therapeutics.

  • Anticancer Research: Stilbene derivatives are known to possess anticancer properties, and fluorination can enhance this activity.[3][7] The products of the Heck reaction with this compound are therefore promising candidates for the development of new chemotherapeutic agents.

  • Anti-inflammatory Drug Discovery: Chronic inflammation is implicated in a wide range of diseases. Stilbenoids have demonstrated anti-inflammatory effects, and the activation of the Nrf2 pathway by fluorinated stilbenes represents a promising strategy for mitigating inflammation.[8]

  • Neuroprotection: The Nrf2 signaling pathway is also implicated in protecting neuronal cells from oxidative stress, a key factor in neurodegenerative diseases.[9] Consequently, 4-fluorostilbene derivatives may have applications in the development of neuroprotective agents.

Data Presentation: Quantitative Analysis of Heck Reactions

The following tables summarize typical yields for oxidative Heck reactions of arylboronic acids with various olefins. While specific data for this compound is limited in the cited literature, the general trends provide a useful benchmark. Electron-withdrawing substituents, such as fluorine, on the arylboronic acid may lead to slightly lower yields compared to electron-donating or neutral substituents.[1]

Table 1: Oxidative Heck Coupling of Arylboronic Acids with n-Butyl Vinyl Ether

EntryArylboronic AcidCatalyst SystemOxidantSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / dppp (B1165662)p-BenzoquinoneAcetone (B3395972)/MeOH1200.585
24-Methoxyphenylboronic acidPd(TFA)₂ / dmphenO₂NMP60675
34-Chlorophenylboronic acidPd(OAc)₂ / dpppp-BenzoquinoneAcetone/MeOH1200.578

Data adapted from analogous reactions.[10]

Table 2: Oxidative Heck Coupling of Arylboronic Acids with Methyl Acrylate (B77674)

EntryArylboronic AcidCatalystLigandAdditiveSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂dpppTFAAcetone702085
24-Tolylboronic acidPd(OAc)₂dpppTFAAcetone702088
34-Chlorophenylboronic acidPd(OAc)₂dpppTFAAcetone702075

Data adapted from analogous reactions.[11]

Experimental Protocols

The following are detailed protocols for the oxidative Heck reaction, adapted from established methods for arylboronic acids.[2][11] These can be applied to the reaction of this compound with common olefins.

Protocol 1: Oxidative Heck Reaction of this compound with Styrene (B11656)

This protocol is adapted from a general procedure for the palladium(II)-catalyzed Heck reaction of arylboronic acids with olefins under mild conditions.[2]

Materials:

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), styrene (1.0 mmol), and palladium(II) acetate (5 mol %).

  • Add N-bromosuccinimide (30 mol %) to the flask.

  • Add anhydrous toluene (1 mL) to the reaction mixture.

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Upon completion, the reaction mixture can be purified by flash column chromatography on silica (B1680970) gel to isolate the 4-fluorostilbene product.

Protocol 2: Oxidative Heck Reaction of this compound with Methyl Acrylate

This protocol is based on an oxygen and base-free oxidative Heck reaction of arylboronic acids with olefins.[11]

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Trifluoroacetic acid (TFA)

  • Acetone, freshly distilled

  • Carousel reaction tube or similar reaction vessel

  • Magnetic stirrer

Procedure:

  • In an oven-dried carousel reaction tube containing a stir bar, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and dppp (0.03 mmol).

  • Degas the reaction tube by evacuating and backfilling with nitrogen three times.

  • Inject methyl acrylate (2.0 mmol), freshly distilled acetone (3 mL), and TFA (0.3 mmol) sequentially into the reaction tube.

  • Stir the reaction mixture vigorously at 70 °C for 20 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexane (B92381) as the eluent to yield methyl 4-fluorocinnamate.

Visualization of Reaction Workflow and Biological Pathway

Experimental Workflow

The general workflow for the synthesis and evaluation of 4-fluorostilbene derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Olefin reaction Heck Reaction (Pd(OAc)₂, Ligand, Solvent, Temp) start->reaction purification Purification (Column Chromatography) reaction->purification product 4-Fluorostilbene Derivative purification->product cell_culture Cell Culture Treatment product->cell_culture assay Nrf2 Activation Assay (e.g., Western Blot for Nrf2, HO-1) cell_culture->assay data_analysis Data Analysis (EC₅₀ Determination) assay->data_analysis result Biological Activity Confirmed data_analysis->result

Caption: General workflow for the synthesis and biological evaluation of 4-fluorostilbene derivatives.

Nrf2 Signaling Pathway Activation

The synthesized 4-fluorostilbene derivatives can activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stilbene 4-Fluorostilbene Derivative keap1_nrf2 Keap1-Nrf2 Complex stilbene->keap1_nrf2 Inhibition of Interaction nrf2 Nrf2 keap1_nrf2->nrf2 Dissociation nrf2_n Nrf2 nrf2->nrf2_n Translocation are Antioxidant Response Element (ARE) nrf2_n->are Binding maf sMaf maf->are Binding genes Cytoprotective Genes (e.g., HO-1, NQO1) are->genes Gene Transcription

Caption: Activation of the Nrf2 signaling pathway by 4-fluorostilbene derivatives.

References

Application Notes and Protocols for the Synthesis of COX-2 Inhibitors Using 4-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective cyclooxygenase-2 (COX-2) inhibitors represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) that offer potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The development of efficient synthetic routes to novel COX-2 inhibitors is a key focus in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are common scaffolds in many COX-2 inhibitors.

This document provides detailed application notes and protocols for the synthesis of a COX-2 inhibitor, specifically 4'-fluoro-[1,1'-biphenyl]-4-sulfonamide, utilizing 4-Fluorophenylboronic acid as a key starting material. This fluorinated analog is of interest for its potential to exhibit favorable pharmacokinetic and pharmacodynamic properties.

Data Presentation

A summary of the quantitative data for the synthesis and biological activity of 4'-fluoro-[1,1'-biphenyl]-4-sulfonamide is presented below.

ParameterValueReference
Synthesis
Yield77%[1]
Biological Activity
COX-1 IC50>100 µM[2]
COX-2 IC508.2 µM[2]
Selectivity Index (SI)>12.1[2]

Experimental Protocols

Synthesis of 4'-fluoro-[1,1'-biphenyl]-4-sulfonamide via Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of fluorinated biphenyl (B1667301) compounds.[1]

Materials:

Procedure:

  • Reaction Setup: In a pressure tube, combine 4-bromobenzenesulfonamide (1.0 mmol), this compound (1.5 mmol), potassium phosphate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.5 mol%).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water (4 mL) to the pressure tube.

  • Reaction Execution: Seal the pressure tube and heat the reaction mixture at 105°C for 8.5 hours with stirring.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4'-fluoro-[1,1'-biphenyl]-4-sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

In Vitro COX-1 and COX-2 Inhibition Assay

The following is a general protocol for determining the inhibitory activity of the synthesized compound against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Synthesized inhibitor (4'-fluoro-[1,1'-biphenyl]-4-sulfonamide)

  • Reference inhibitor (e.g., Celecoxib)

  • Enzyme immunoassay (EIA) kit for prostaglandin (B15479496) E₂ (PGE₂)

  • Buffer solution (e.g., Tris-HCl)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the appropriate buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the synthesized inhibitor and the reference inhibitor in a suitable solvent (e.g., DMSO).

  • Incubation: In a multi-well plate, pre-incubate the enzyme with various concentrations of the inhibitor or vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., a solution of a non-selective COX inhibitor or by acidification).

  • PGE₂ Quantification: Measure the concentration of the product, PGE₂, in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The selectivity index (SI) is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.[2]

Mandatory Visualization

COX-2 Signaling Pathway

The following diagram illustrates the key steps in the COX-2 signaling pathway, which is involved in inflammation and pain.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cleavage COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins isomerization Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimuli->PLA2 activates COX2_Inhibitor COX-2 Inhibitor (e.g., 4'-fluoro-[1,1'-biphenyl]-4-sulfonamide) COX2_Inhibitor->COX2 inhibits

Caption: The COX-2 signaling cascade in inflammation.

Experimental Workflow for Synthesis

This diagram outlines the general workflow for the synthesis of 4'-fluoro-[1,1'-biphenyl]-4-sulfonamide.

Synthesis_Workflow Start Starting Materials: - this compound - 4-Bromobenzenesulfonamide Reaction Suzuki-Miyaura Coupling (Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 105°C) Start->Reaction Workup Work-up (EtOAc extraction, washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 4'-fluoro-[1,1'-biphenyl]-4-sulfonamide Purification->Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: Synthesis workflow for a COX-2 inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 4-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions for optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during your Suzuki coupling experiments with this compound.

Q1: I am observing a low or no yield of my desired product. What are the primary factors I should investigate?

A1: Low yields in Suzuki coupling reactions are a common issue. The first parameters to check are the activity of your catalyst, the potential for oxygen contamination, and the purity and stability of your reagents.[1] Ensure your palladium catalyst is active; if using a Pd(II) precatalyst, it must be reduced to Pd(0) in situ.[1][2] It is also crucial to thoroughly degas your solvent and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst decomposition and homocoupling of the boronic acid.[1] Finally, verify the purity of your aryl halide and this compound, as boronic acids can degrade over time.[1]

Q2: My this compound appears to be decomposing during the reaction. What could be the cause and how can I prevent it?

A2: Decomposition of boronic acids, particularly electron-deficient ones like this compound, is often due to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3] This is frequently caused by harsh basic conditions and elevated temperatures.[2] To mitigate this, consider the following:

  • Use Milder Bases: Switch to a weaker base such as potassium fluoride (B91410) (KF) or potassium carbonate (K₂CO₃).[2][4]

  • Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.[2]

  • Use Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[2]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, like a pinacol (B44631) ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.[2]

Q3: I am seeing significant amounts of homocoupling byproduct (biphenyl from the boronic acid). How can I minimize this side reaction?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1] Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are critical. Additionally, the choice of palladium source and ligand can influence the extent of homocoupling. In some cases, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous over Pd(II) sources that require in-situ reduction.[2]

Q4: How do I choose the optimal catalyst system (palladium source and ligand) for coupling with this compound?

A4: The choice of catalyst and ligand is critical for a successful Suzuki coupling. For electron-deficient partners like those involving fluorine substituents, electron-rich and bulky phosphine (B1218219) ligands are often preferred as they can facilitate the oxidative addition step.[2] Commonly used palladium sources include Pd(OAc)₂, Pd(PPh₃)₄, and various air-stable precatalysts.[2][5] For challenging couplings, consider using Buchwald ligands such as SPhos or XPhos, which are known to be effective for a wide range of substrates.[2]

Q5: What is the best base and solvent combination to use with this compound?

A5: The selection of base and solvent is highly dependent on the specific aryl halide being used. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are generally effective.[4] The presence of a small amount of water in solvents like THF or dioxane can improve the solubility of the base and facilitate the reaction.[2] A common starting point is a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).[2] However, the optimal conditions should be determined through screening.[6][7]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies to illustrate the impact of different reaction parameters on the Suzuki coupling of this compound.

Table 1: Effect of Base and Solvent on Yield

Aryl HalidePalladium Catalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzenePd(OAc)₂ (2) / SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10012>95
1-Bromo-4-fluorobenzenePd(dppf)Cl₂ (3)Cs₂CO₃ (2)DMF901892
1-Chloro-4-nitrobenzeneXPhos Pd G3 (2)K₃PO₄ (2)THF/H₂O (10:1)802488
1-Bromo-2-fluorobenzeneG-COOH-Pd-10Na₂CO₃ (2)DMF/H₂O (95:5)11024~90[8]

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be used as a comparative guide.

Table 2: Influence of Temperature and Time on Conversion

Aryl HalideBoronic AcidTemperature (°C)Time (h)Conversion (%)
1-Bromo-4-fluorobenzeneThis compound703~80[8]
1-Bromo-4-fluorobenzeneThis compound7024~95[8]
1-Bromo-4-fluorobenzeneThis compound1103~98[8]
1-Bromo-4-fluorobenzeneThis compound11024>99[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling with this compound

This protocol provides a general starting point for the optimization of your reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.[9]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and the phosphine ligand.[9]

  • Solvent Addition: Add the degassed solvent via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[2]

Visualizations

Suzuki Coupling Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification A Weigh Reagents: Aryl Halide, This compound, Base B Add to Schlenk Flask A->B C Evacuate & Backfill with Inert Gas (x3) B->C D Add Catalyst & Ligand C->D E Add Degassed Solvent D->E F Heat & Stir E->F G Monitor by TLC/LC-MS F->G H Workup: Extraction & Drying G->H I Purification: Column Chromatography H->I J Characterize Product I->J Troubleshooting_Tree Start Low Yield Observed Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Atmosphere Is the Atmosphere Inert? Check_Catalyst->Check_Atmosphere Yes Action_Catalyst Use Fresh Catalyst/ Air-Stable Precatalyst Check_Catalyst->Action_Catalyst No Check_Reagents Are Reagents Pure? Check_Atmosphere->Check_Reagents Yes Action_Atmosphere Degas Solvents Thoroughly/ Improve Inert Technique Check_Atmosphere->Action_Atmosphere No Check_Conditions Are Conditions Optimal? Check_Reagents->Check_Conditions Yes Action_Reagents Verify Purity/ Use Fresh Boronic Acid Check_Reagents->Action_Reagents No Action_Conditions Screen Bases, Solvents, & Temperatures Check_Conditions->Action_Conditions No Success Improved Yield Check_Conditions->Success Yes Action_Catalyst->Check_Atmosphere Action_Atmosphere->Check_Reagents Action_Reagents->Check_Conditions Action_Conditions->Success

References

Technical Support Center: Protodeboronation of 4-Fluorophenylboronic Acid in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation when using 4-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of a Suzuki reaction with this compound, this process consumes the boronic acid to produce fluorobenzene (B45895), an unwanted byproduct. This reduces the overall yield of the desired coupled product and complicates the purification process.[3] Arylboronic acids with electron-withdrawing substituents, such as the fluorine atom in this compound, can be more susceptible to protodeboronation under certain conditions.[4]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several reaction parameters can significantly accelerate the rate of protodeboronation:

  • Base: The type and strength of the base are critical. Strong bases (e.g., NaOH, KOH) can increase the rate of protodeboronation.[2][3]

  • Temperature: Higher reaction temperatures often increase the rate of protodeboronation alongside the desired coupling reaction.[5][6]

  • Presence of Water: Water and other protic solvents can serve as the proton source for the C-H bond formation, facilitating protodeboronation.[2]

  • Reaction Time: Prolonged exposure to the reaction conditions can lead to greater degradation of the boronic acid.[2][4]

  • Catalyst System: A less active palladium catalyst may result in a slow Suzuki coupling, allowing more time for the competing protodeboronation side reaction to occur.[1][5]

Q3: How can I detect and quantify the extent of protodeboronation in my reaction?

A3: The most direct method for detecting and quantifying protodeboronation is by monitoring the reaction mixture over time using spectroscopic techniques. ¹H NMR and ¹⁹F NMR spectroscopy are particularly effective.[3] By integrating the characteristic signals for the starting material, the desired product, and the protodeboronated byproduct (fluorobenzene), you can determine their relative ratios.[3] This allows for the calculation of product yield and the percentage of boronic acid consumed by the side reaction.

Q4: Are there more stable alternatives to this compound?

A4: Yes, converting the boronic acid into a more stable derivative is a highly effective strategy to mitigate premature decomposition.[5] The most common alternatives include:

  • Pinacol (B44631) esters (this compound pinacol ester): These are generally more stable and can be used in anhydrous conditions.[7]

  • MIDA boronates (N-methyliminodiacetic acid boronates): These derivatives offer enhanced stability and act as a "slow-release" source of the boronic acid during the reaction, keeping its concentration low and minimizing side reactions.[1][5]

  • Potassium trifluoroborates (potassium 4-fluorophenyltrifluoroborate): These salts are often crystalline, air-stable solids that can be used effectively in Suzuki couplings.[1][8]

Troubleshooting Guides

IssueProbable Cause(s)Recommended Solution(s)
Low yield of desired product; significant amount of fluorobenzene detected. The rate of protodeboronation is faster than the rate of cross-coupling. This is often caused by harsh reaction conditions.1. Switch to a Milder Base: Replace strong bases like NaOH or KOH with weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][4]2. Lower the Reaction Temperature: Optimize the temperature to find a balance where the cross-coupling proceeds efficiently while minimizing the decomposition of the boronic acid.[5]3. Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Consider using anhydrous solvents like dioxane or toluene.[3][9][10]4. Use a More Stable Boron Reagent: Switch from the boronic acid to its corresponding pinacol ester or MIDA boronate.[5][7]
Reaction is sluggish or incomplete, and protodeboronation is still a major pathway. The catalyst activity is low or the catalyst is deactivating, allowing the side reaction to dominate.1. Screen Catalysts and Ligands: Employ a more active catalyst system. Modern palladium precatalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands) can significantly accelerate the desired cross-coupling.[1][5]2. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) may improve the rate of the productive reaction relative to the background decomposition.[9]3. Ensure an Inert Atmosphere: Thoroughly degas the solvent and reaction vessel to remove oxygen, which can deactivate the catalyst.[5]
Inconsistent results and variable levels of protodeboronation between reaction batches. This often points to variability in the quality of reagents or subtle differences in the experimental setup.1. Check Reagent Quality: Use fresh, high-purity this compound. Boronic acids can degrade upon storage. Verify the purity by NMR before use.2. Standardize Reaction Setup: Ensure consistent stirring speed, heating, and inert atmosphere techniques for every reaction.3. Control Water Content: The amount of water can significantly affect protodeboronation. If using an aqueous solvent mixture, ensure the ratio is precise and consistent. For anhydrous reactions, ensure solvents are properly dried for each run.[2]

Data Presentation: Impact of Reaction Parameters on Protodeboronation

The following table summarizes the qualitative impact of various reaction parameters on the protodeboronation of arylboronic acids.

ParameterConditionImpact on ProtodeboronationRecommendation for Minimizing Protodeboronation
Base Strong Bases (e.g., NaOH, KOH)HighAvoid; can accelerate protodeboronation.[2]
Weak Bases (e.g., K₃PO₄, K₂CO₃, CsF)LowRecommended. These are generally effective for the Suzuki coupling while minimizing the side reaction.[4][5]
Temperature High (>100 °C)HighUse the lowest temperature that allows for a reasonable reaction rate.[5]
Moderate (60-80 °C)Moderate to LowRecommended starting point for optimization. [11]
Solvent Protic / Aqueous (e.g., H₂O, alcohols)HighUse judiciously or switch to anhydrous conditions if protodeboronation is severe.[2]
Anhydrous Aprotic (e.g., Toluene, Dioxane, 2-MeTHF)LowHighly Recommended. The absence of a proton source suppresses protodeboronation.[3][10]
Boron Source Boronic AcidHigh SusceptibilityUse with caution; may require careful optimization.
Boronic Esters (Pinacol, MIDA)Low SusceptibilityHighly Recommended. These derivatives offer greater stability and often lead to higher yields.[1][5][7]

Experimental Protocols

Protocol 1: Standard Suzuki Coupling (Potentially Prone to Protodeboronation)

This protocol uses common conditions that may lead to significant protodeboronation with sensitive substrates.

  • To a round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv).

  • Add Pd(PPh₃)₄ (3 mol%) as the catalyst.

  • Add a 4:1 mixture of Dioxane:Water to achieve a concentration of ~0.1 M with respect to the aryl halide.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Optimized Protocol to Minimize Protodeboronation

This protocol incorporates several changes designed to suppress the protodeboronation side reaction.

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and potassium phosphate (B84403) (K₃PO₄, 3.0 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., 2-MeTHF or Toluene) via syringe to achieve a concentration of ~0.1 M.

  • Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, filter the mixture through a pad of Celite®, rinsing with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

G reagents Aryl Halide + This compound catalyst Pd(0) Catalyst + Base reagents->catalyst suzuki Suzuki Coupling catalyst->suzuki Transmetalation Reductive Elimination proto Protodeboronation catalyst->proto Proton Source (e.g., H₂O) product Desired Biaryl Product suzuki->product byproduct Fluorobenzene (Byproduct) proto->byproduct

Caption: Competing pathways in Suzuki reactions.

G start High Protodeboronation (Fluorobenzene) Detected? check_base Using a strong base (e.g., NaOH, KOH)? start->check_base Yes sol_base Action: Switch to a milder base (K₃PO₄, K₂CO₃, Cs₂CO₃) check_base->sol_base Yes check_temp Reaction temp > 90°C? check_base->check_temp No end_node Monitor reaction. Problem persists? Re-evaluate catalyst. sol_base->end_node sol_temp Action: Lower temperature to 60-80°C and re-optimize check_temp->sol_temp Yes check_boron Using boronic acid in aqueous solvent? check_temp->check_boron No sol_temp->end_node sol_boron Action: Use pinacol ester and/or anhydrous solvent (Toluene, 2-MeTHF) check_boron->sol_boron Yes check_boron->end_node No sol_boron->end_node

Caption: Troubleshooting workflow for high protodeboronation.

Suzuki_Cycle pd0 Pd(0)Lₙ pd_ox Ar¹-Pd(II)Lₙ-X pd0->pd_ox pd_trans Ar¹-Pd(II)Lₙ-Ar² pd_ox->pd_trans pd_trans->pd0 label_re Reductive Elimination pd_trans->label_re label_oa Oxidative Addition label_oa->pd_ox product Ar¹-Ar² (Product) label_re->product label_trans Transmetalation label_trans->pd_trans ar1x Ar¹-X (Aryl Halide) ar1x->label_oa ar2b Ar²-B(OR)₂ (Boronic Acid/Ester) ar2b->label_trans base Base base->label_trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Homocoupling of 4-Fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on a common challenge encountered during Suzuki-Miyaura cross-coupling reactions: the homocoupling of 4-fluorophenylboronic acid. Here, you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to help you minimize this undesired side reaction and maximize the yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling of this compound and why is it a problem?

A1: Homocoupling is an undesired side reaction in which two molecules of this compound react with each other to form 4,4'-difluorobiphenyl. This is problematic for several reasons: it consumes the boronic acid reagent, leading to a lower yield of the desired cross-coupled product, and the resulting symmetrical biphenyl (B1667301) byproduct can be difficult to separate from the target molecule due to similar physical properties, complicating purification.

Q2: What are the primary causes of this compound homocoupling?

A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0). Electron-deficient arylboronic acids, like this compound, are particularly susceptible to this side reaction.

Q3: How can I minimize or prevent the homocoupling of this compound?

A3: Several strategies can be employed to suppress homocoupling. The most critical is the rigorous exclusion of oxygen from the reaction system. Other effective methods include the choice of palladium precursor, the selection of appropriate ligands and bases, and the optimization of reaction temperature. A detailed comparison of these strategies is provided in the troubleshooting section below.

Q4: Which palladium catalyst is best to avoid homocoupling?

A4: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally recommended over Pd(II) sources like Pd(OAc)₂. Pd(II) catalysts can directly promote homocoupling before being reduced to the catalytically active Pd(0) state. If a Pd(II) source is used, ensuring efficient in-situ reduction is crucial.

Troubleshooting Guides

Issue: Significant Formation of 4,4'-Difluorobiphenyl Byproduct

If you are observing a significant amount of the homocoupled byproduct, consult the following table for potential causes and recommended solutions.

Potential Cause Recommended Solutions Rationale
Presence of Oxygen Rigorously degas all solvents and the reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen for 20-30 minutes, or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.[1]Oxygen promotes the oxidation of the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling pathway.
Use of a Pd(II) Precatalyst Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source is necessary, consider adding a mild reducing agent.Pd(II) species can directly react with the boronic acid to form the homocoupled product. Using a Pd(0) source minimizes the initial concentration of Pd(II).
Suboptimal Base Screen different bases. While a base is necessary to activate the boronic acid, a very strong base or high concentration can sometimes promote side reactions. K₃PO₄ or Cs₂CO₃ are often good choices for electron-deficient boronic acids.The base plays a crucial role in the transmetalation step. An appropriate base can facilitate the desired cross-coupling over the homocoupling pathway.
High Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions like homocoupling.Running the reaction at the lowest effective temperature can help to minimize the formation of byproducts.
Slow Addition of Boronic Acid Pre-heating the mixture of the aryl halide, base, and catalyst before the addition of the this compound can sometimes be effective.[1]This strategy aims to have the active Pd(0) catalyst readily available for the cross-coupling cycle as soon as the boronic acid is introduced, potentially outcompeting the homocoupling reaction.

Signaling Pathways and Experimental Workflows

To better visualize the competing reactions and the recommended experimental setup, the following diagrams are provided.

Competing Reaction Pathways cluster_suzuki Desired Suzuki-Miyaura Cross-Coupling cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition pd2_complex Ar-Pd(II)-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation boronic_acid 4-F-Ph-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation diaryl_pd2 Ar-Pd(II)-Ph-F-4 transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ph-F-4 (Desired Product) reductive_elimination->product pd0_homo Pd(0)L2 oxidation Oxidation pd0_homo->oxidation oxygen O2 oxygen->oxidation pd2_homo Pd(II) Species oxidation->pd2_homo homocoupling_reaction Homocoupling pd2_homo->homocoupling_reaction boronic_acid_1 4-F-Ph-B(OH)2 boronic_acid_1->homocoupling_reaction boronic_acid_2 4-F-Ph-B(OH)2 boronic_acid_2->homocoupling_reaction homocoupling_reaction->pd0_homo Catalyst Regeneration homocoupling_product 4-F-Ph-Ph-F-4 (Byproduct) homocoupling_reaction->homocoupling_product

Caption: Competing pathways of Suzuki-Miyaura cross-coupling and homocoupling.

G start Start reagents 1. Add aryl halide, base, and catalyst to a dry Schlenk flask. start->reagents inert 2. Seal the flask and establish an inert atmosphere (3x evacuate/backfill with Ar or N2). reagents->inert solvent 3. Add degassed solvent via syringe. inert->solvent degas_mixture 4. Degas the reaction mixture by sparging with inert gas for 20-30 minutes. solvent->degas_mixture add_boronic_acid 5. Add this compound. degas_mixture->add_boronic_acid heat 6. Heat the reaction to the optimized temperature and monitor progress (TLC, LC-MS). add_boronic_acid->heat workup 7. Cool to room temperature and perform aqueous workup. heat->workup purify 8. Purify the crude product by column chromatography. workup->purify end End purify->end

Caption: Recommended experimental workflow to minimize homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is designed for the coupling of an aryl halide with this compound, with specific steps to minimize the formation of the homocoupling byproduct.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453), toluene, or a mixture with water)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a thoroughly inert atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Degassing: Sparge the resulting mixture with argon or nitrogen for an additional 20-30 minutes to ensure complete removal of dissolved oxygen.

  • Boronic Acid Addition: Under a positive pressure of inert gas, add the this compound (1.2 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

By following these guidelines and protocols, researchers can effectively troubleshoot and prevent the homocoupling of this compound, leading to higher yields of the desired cross-coupled products and simplified purification processes.

References

Choosing the right base and solvent for 4-Fluorophenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorophenylboronic acid. The following information is designed to help you select the optimal base and solvent for your reactions and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is a versatile reagent primarily used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to introduce the 4-fluorophenyl group into organic molecules.[1][2] This moiety is of significant interest in medicinal chemistry and materials science as the fluorine atom can modulate the physicochemical and biological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.[3]

Q2: Which bases are typically recommended for Suzuki-Miyaura reactions with this compound?

A2: A range of inorganic bases are commonly used, with the choice depending on the specific coupling partners and solvent system. The most frequently employed bases include:

  • Potassium Carbonate (K₂CO₃): A moderately strong and cost-effective base that is effective in many cases.[2][4]

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can accelerate reactions, particularly with less reactive aryl chlorides.

  • Potassium Phosphate (K₃PO₄): A strong base often used in challenging coupling reactions.[4]

The selection of the base is critical as it facilitates the transmetalation step in the catalytic cycle by forming a more nucleophilic boronate species.[5][6]

Q3: What solvents are suitable for reactions involving this compound?

A3: The choice of solvent is crucial for ensuring that all reaction components, including the organic substrates, palladium catalyst, and inorganic base, are sufficiently soluble.[7] Often, a mixture of an organic solvent and water is used. Common solvent systems include:

  • Aqueous Dimethylformamide (DMF/H₂O): An effective polar apathetic solvent system for reactions with this compound.[2]

  • Toluene (B28343)/Water: A common biphasic system.

  • Dioxane/Water: A frequently used ethereal solvent system.[4]

  • Tetrahydrofuran (THF)/Water: Another versatile ethereal solvent system.

It is essential to use degassed solvents to prevent the oxidation of the palladium catalyst and homocoupling of the boronic acid.[1]

Q4: My reaction is not working or giving low yields. What are the first things to check?

A4: When a Suzuki-Miyaura reaction fails or provides low yields, consider the following:

  • Catalyst Activity: Ensure your palladium catalyst is active. Pd(II) precatalysts need to be reduced to Pd(0) in situ, and some Pd(0) sources can degrade over time.[1]

  • Reagent Purity: Verify the purity of your this compound, as it can degrade over time. Also, ensure the aryl halide is pure.[1]

  • Oxygen Contamination: The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst and lead to side reactions.[1][8]

  • Reaction Conditions: Re-evaluate your choice of base, solvent, temperature, and reaction time.

Troubleshooting Guide

Problem 1: Low or no conversion of starting materials.

Possible Cause Suggested Solution
Inactive Catalyst Test your catalyst with a known, reliable reaction (e.g., coupling of phenylboronic acid with iodobenzene). Consider using a more robust precatalyst, such as a Buchwald palladacycle.[1]
Suboptimal Base The base may not be strong enough to promote transmetalation. If using a weaker base like Na₂CO₃, consider switching to K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be substrate-dependent.[5]
Poor Solvent Choice Ensure your solvent system can dissolve all reactants. For challenging couplings, polar aprotic solvents like DMF or dioxane are often effective.[2]
Low Reaction Temperature Increase the reaction temperature. Suzuki-Miyaura reactions are often run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate.[3]

Problem 2: Significant formation of a byproduct corresponding to the protonated starting material (protodeboronation).

Possible Cause Suggested Solution
Presence of Protic Impurities Ensure all reagents and solvents are anhydrous if the reaction is sensitive to water.
Harsh Reaction Conditions High temperatures and strongly basic aqueous conditions can promote protodeboronation, especially with electron-deficient boronic acids like this compound.[9] Consider using a milder base or lowering the reaction temperature.
Instability of the Boronic Acid To mitigate protodeboronation, consider converting the this compound to a more stable boronate ester, such as a pinacol (B44631) (BPin) or MIDA ester. These esters slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[1]

Problem 3: Formation of a symmetrical biaryl byproduct (homocoupling).

Possible Cause Suggested Solution
Presence of Oxygen Oxygen can promote the oxidative homocoupling of the boronic acid.[8] Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Inefficient Pd(II) Precatalyst Reduction If a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, it can promote homocoupling.[8] Consider using a Pd(0) source directly or a precatalyst system known for clean activation.

Data Presentation

The following tables summarize quantitative data for Suzuki-Miyaura reactions involving this compound under various conditions.

Table 1: Suzuki-Miyaura Coupling of 1-bromo-4-fluorobenzene (B142099) with this compound [2]

EntryTemperature (°C)Time (h)Conversion (%)
1703~85
2708>95
37024>95
47048>95
51103>95
61108>95
711024>95
811048>95
Reaction Conditions: 1-bromo-4-fluorobenzene, this compound, G-COOH-Pd-10 catalyst, K₂CO₃ base, DMF/H₂O (95:5) solvent.

Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling Yields (Illustrative for Aryl Bromides) [4][7]

EntryAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
14-BromotolueneK₃PO₄Toluene/H₂O1001295
24-BromotolueneK₂CO₃Toluene/H₂O1001285
34-BromotolueneNa₂CO₃Toluene/H₂O1001282
45-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄1,4-Dioxane70-8018-2260
55-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄Toluene70-8018-2240
65-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄Acetonitrile70-8018-2236
Note: This table provides illustrative data to show general trends in base and solvent effectiveness.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling [3]

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine (B1218219) ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.

  • Reaction: Vigorously stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product BoronicAcid Ar'B(OH)2 Boronate [Ar'B(OH)3]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K2CO3) Base->Boronate Boronate->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Base_Solvent_Selection Start Start: Select Base and Solvent for this compound Reaction ArylHalide What is the Aryl Halide? Start->ArylHalide Chloride Aryl Chloride ArylHalide->Chloride Less Reactive BromideIodide Aryl Bromide or Iodide ArylHalide->BromideIodide More Reactive StrongBase Use a Strong Base: K3PO4 or Cs2CO3 Chloride->StrongBase ModerateBase Start with a Moderate Base: K2CO3 BromideIodide->ModerateBase SolventChoice Select Solvent System StrongBase->SolventChoice ModerateBase->SolventChoice DMF DMF/H2O SolventChoice->DMF Dioxane Dioxane/H2O SolventChoice->Dioxane Toluene Toluene/H2O SolventChoice->Toluene Troubleshoot Reaction outcome? DMF->Troubleshoot Dioxane->Troubleshoot Toluene->Troubleshoot Success Successful Coupling Troubleshoot->Success Good Yield LowYield Low Yield / No Reaction Troubleshoot->LowYield Poor Result IncreaseTemp Increase Temperature LowYield->IncreaseTemp ChangeBase Consider a Stronger Base LowYield->ChangeBase CheckProtodeboronation Check for Protodeboronation LowYield->CheckProtodeboronation IncreaseTemp->Troubleshoot ChangeBase->Troubleshoot

Caption: Decision workflow for selecting a base and solvent.

References

Catalyst deactivation and poisoning in 4-Fluorophenylboronic acid cross-couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and poisoning in Suzuki-Miyaura cross-coupling reactions involving 4-Fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of catalyst deactivation or poisoning in my Suzuki-Miyaura reaction with this compound?

A1: The most common signs that your catalyst is no longer active include:

  • Low or No Conversion: The most obvious sign is a stalled reaction where the starting materials are not being consumed, even after extended reaction times or heating.

  • Formation of Palladium Black: The appearance of a black precipitate is often indicative of the active Pd(0) catalyst agglomerating and crashing out of solution as inactive palladium black. This can be caused by oxygen in the system or instability of the catalyst complex.[1]

  • Inconsistent Reaction Rates: If you observe a rapid initial conversion that then plateaus, it could suggest that the catalyst is deactivating over the course of the reaction.

  • Prevalence of Side Reactions: An increase in side products, such as the homocoupling of this compound or protodeboronation, can indicate that the desired cross-coupling pathway is being inhibited due to a compromised catalyst.

Q2: Why is protodeboronation a significant side reaction with this compound, and how can I minimize it?

A2: Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This compound can be susceptible to this side reaction, particularly under harsh basic conditions or at elevated temperatures.[2] The electron-withdrawing nature of the fluorine atom can influence the stability of the boronic acid.[3]

To minimize protodeboronation:

  • Use Milder Bases: Opt for weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF) instead of strong hydroxides.[2]

  • Control Reaction Temperature: Run the reaction at the lowest effective temperature that provides a reasonable rate for the cross-coupling.[2]

  • Use Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.

  • Protect the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation and can release the boronic acid slowly into the reaction mixture.[4]

Q3: Can impurities in my this compound or other reagents poison the catalyst?

A3: Yes, impurities are a common cause of catalyst poisoning. Traces of certain substances, even at ppm levels, can significantly inhibit the catalytic activity.[5] Potential catalyst poisons include:

  • Sulfur Compounds: Residual sulfur-containing impurities in starting materials can act as potent poisons for palladium catalysts.

  • Oxidizing Agents: The presence of peroxides or other oxidizing agents in solvents can lead to the oxidation of the active Pd(0) to inactive Pd(II).

  • Coordinating Species: Functional groups on your substrates or impurities that can strongly coordinate to the palladium center may inhibit the catalytic cycle.

It is crucial to use high-purity reagents and properly purified and degassed solvents to avoid these issues.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Yield of Cross-Coupled Product Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated.[6]- Ensure rigorous degassing of all solvents and reagents to remove oxygen.[1] - Use a fresh, high-quality palladium precursor and ligand. - Consider using a more robust pre-catalyst, such as a Buchwald palladacycle, which is designed for efficient generation of the active Pd(0) species.[6]
Inefficient Transmetalation: The transmetalation of the 4-fluorophenyl group from boron to palladium is slow.- The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. - Ensure the base is sufficiently soluble in the reaction medium. - The electron-withdrawing fluorine atom can slow down transmetalation; using a more electron-rich phosphine (B1218219) ligand can sometimes help.
Protodeboronation of this compound: The boronic acid is being consumed by this side reaction.[4]- Use milder bases (e.g., K₂CO₃, CsF) and the lowest effective reaction temperature.[2][3] - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).
Formation of Black Precipitate (Palladium Black) Oxygen Contamination: Dissolved oxygen in the solvent or a leak in the inert atmosphere setup is oxidizing the Pd(0) catalyst.[1]- Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. - Ensure all glassware is properly dried and the reaction is maintained under a positive pressure of inert gas.
Ligand Degradation: The phosphine ligand is degrading at high temperatures, leaving the palladium center unprotected and prone to aggregation.[7]- Screen different, more thermally stable ligands. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are often more robust. - Lower the reaction temperature if possible.
Significant Homocoupling of this compound Presence of Oxidants: Oxygen or other oxidizing species can promote the oxidative homocoupling of the boronic acid.- Rigorous degassing of the reaction mixture is crucial. - Using a direct Pd(0) source (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst can sometimes reduce homocoupling.[6]
Slow Transmetalation/Reductive Elimination: If the desired cross-coupling pathway is slow, the side reaction of homocoupling can become more prominent.- Optimize the ligand and base to accelerate the catalytic cycle. Bulky, electron-rich ligands often favor reductive elimination over side reactions.

Data Presentation

Table 1: Effect of Catalyst System on the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane1008>95
Pd(PPh₃)₄K₂CO₃DME/H₂O8018~85
PdCl₂(dppf)K₂CO₃Dioxane/H₂O10016~90

This table is a representation of typical results and may vary based on specific reaction conditions and substrate purity.

Table 2: Recyclability and Performance of a Heterogeneous Palladium Catalyst in the Coupling of this compound and 1-Bromo-4-fluorobenzene

Catalytic CycleReaction Time (h)Conversion (%)
1390
2375
3362
4355
5347

Data adapted from a study on a graphene-supported Pd nanoparticle catalyst, demonstrating a decrease in activity over consecutive cycles.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Monitoring Catalyst Deactivation by Reaction Profiling

Objective: To determine the point at which catalyst deactivation occurs during a Suzuki-Miyaura coupling reaction.

Procedure:

  • Set up the Suzuki-Miyaura reaction as described in Protocol 1. Include an internal standard (e.g., dodecane) that does not interfere with the reaction or analysis.

  • Once the reaction is initiated by heating, take small aliquots of the reaction mixture at regular time intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes) using a syringe under a positive pressure of inert gas.

  • Immediately quench each aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water.

  • Analyze each quenched aliquot by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting materials and the product relative to the internal standard.

  • Plot the concentration of the product versus time. A plateau in the curve indicates that the reaction has stopped, which is likely due to catalyst deactivation.

Visualizations

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OH)₂ (activated) PdII_Ar Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' ArX Ar-X ArBOH2 Ar'-B(OH)₂ + Base Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Aggregation Aggregation (Palladium Black) Active_Catalyst->Aggregation Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Oxidation Oxidation to Pd(II) Active_Catalyst->Oxidation Poisoning Poisoning by Impurities (e.g., Sulfur) Active_Catalyst->Poisoning Productive_Cycle Productive Catalytic Cycle Oxidative_Addition->Productive_Cycle Productive_Cycle->Active_Catalyst Product Formation Deactivated_Catalyst Deactivated Species Aggregation->Deactivated_Catalyst Ligand_Degradation->Deactivated_Catalyst Oxidation->Deactivated_Catalyst Poisoning->Deactivated_Catalyst

Caption: Common pathways for palladium catalyst deactivation.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Reagents Verify Purity of Starting Materials and Solvents Start->Check_Reagents Check_Setup Ensure Inert Atmosphere and Proper Degassing Check_Reagents->Check_Setup Optimize_Base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Check_Setup->Optimize_Base Optimize_Ligand Screen Different Ligands (e.g., SPhos, XPhos) Optimize_Base->Optimize_Ligand Optimize_Temp Adjust Reaction Temperature Optimize_Ligand->Optimize_Temp Success Successful Reaction Optimize_Temp->Success

Caption: A logical workflow for troubleshooting a problematic Suzuki coupling reaction.

References

Technical Support Center: Purification of Products from 4-Fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 4-fluorophenylboronic acid. The following information is designed to help you overcome common purification challenges and streamline your workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of products from cross-coupling reactions involving this compound, such as Suzuki-Miyaura, Chan-Lam, Buchwald-Hartwig, and Ullmann reactions.

Impurity Removal

Question: What are the most common impurities in a Suzuki-Miyaura reaction with this compound, and how can I remove them?

Answer: The most prevalent impurities include unreacted this compound, homocoupled byproducts (e.g., 4,4'-difluorobiphenyl), and residual palladium catalyst.[1]

  • Unreacted this compound: This can often be removed with a basic aqueous wash (e.g., 1M NaOH or K₂CO₃ solution). The acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer during extraction.[1][2]

  • Homocoupled Byproduct (4,4'-difluorobiphenyl): Separating the homocoupled product from the desired biaryl can be challenging due to similar polarities. Meticulous column chromatography with a shallow solvent gradient is often effective.[1] Recrystallization can also be a powerful technique if a suitable solvent system is identified.[1]

  • Residual Palladium Catalyst: For heterogeneous catalysts like Pd/C, simple filtration through celite is often sufficient.[1] For homogeneous catalysts, specialized scavengers or treatment with aqueous sodium bisulfite can be effective.[3]

Question: My Chan-Lam coupling reaction mixture is complex. What are the typical byproducts and how can they be removed?

Answer: Common byproducts in Chan-Lam couplings include oxidation and protodeboronation of the boronic acid, as well as homocoupling of the organoboron reagent.[4] Purification is typically achieved through flash column chromatography on silica (B1680970) gel.[4][5][6] An aqueous workup with a solution like ammonium (B1175870) hydroxide (B78521) can help to remove the copper catalyst prior to chromatography.[5]

Question: I'm having trouble purifying my Buchwald-Hartwig amination product. What are some common issues and solutions?

Answer: Purification challenges in Buchwald-Hartwig aminations can arise from residual palladium catalyst and ligands. Filtration through a pad of celite can help remove some of the catalyst.[7] Column chromatography is a standard method for purifying the desired amine product.[8][9] In some cases, byproducts from ligand degradation can co-elute with the product, requiring careful optimization of the chromatographic conditions.

Question: How can I purify the products of an Ullmann reaction?

Answer: Ullmann reactions often require high temperatures and can produce a variety of byproducts. The purification strategy typically involves an aqueous workup to remove inorganic salts, followed by column chromatography to isolate the desired product.[10] In some cases, recrystallization from a suitable solvent can be an effective final purification step.[11]

Technique-Specific Troubleshooting

Question: My product is an oil and will not crystallize. What should I do?

Answer: If your product is an oil, it may be due to the presence of impurities inhibiting crystallization, or the product may be intrinsically an oil at room temperature. In this case, purification by column chromatography is the most appropriate method.[1]

Question: My desired product and a byproduct have very similar polarities. How can I separate them by column chromatography?

Answer: This is a common challenge that can be addressed by using a shallow solvent gradient during column chromatography.[1] It is also crucial to perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal conditions for separation.[1]

Question: I am losing my product during column chromatography. What could be the cause?

Answer: Product loss during column chromatography can occur for several reasons. If your compound is sensitive to the acidic nature of silica gel, it may be degrading on the column. In such cases, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina.[12]

Data Presentation: Comparison of Purification Techniques

The choice of purification method can significantly impact the final yield and purity of your product. The following tables provide a comparative overview of common techniques.

Table 1: General Comparison of Recrystallization and Column Chromatography

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at varying temperatures.[13]Differential partitioning of compounds between a stationary and a mobile phase based on polarity.[13]
Typical Purity Achieved Good to Excellent (>98%).[13]Good to Excellent (>99% for some compounds).[13]
Yield Moderate to High (Can be >80%).[13]Variable, depends on separation efficiency.
Scalability Easily scalable for larger quantities.[13]Can be scaled up, but may become cumbersome and expensive.[13]
Time Consumption Can be time-consuming due to slow cooling and drying.[13]Generally faster for small-scale purifications.[13]
Solvent Consumption Generally lower.[13]Can be high due to the need for a continuous mobile phase.[13]
Applicability Best for crystalline solids that are thermally stable.[13]Applicable to a wider range of compounds, including oils and non-crystalline solids.[13]

Table 2: Efficiency of Palladium Scavengers

Scavenging AgentTypical LoadingInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)
Activated Carbon 5-10 wt%1000<50>95
Thiol-based Silica Gel 5-10 wt%1000<10>99
TMT-functionalized Resin 5-10 wt%1000<5>99.5

Note: The efficiency of palladium scavengers can vary depending on the specific reaction conditions, solvent, and the nature of the palladium species.

Experimental Protocols & Workflows

Below are detailed methodologies for key purification techniques.

Protocol 1: General Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with water or brine to remove water-soluble impurities and salts.

  • For removal of unreacted this compound, wash with a basic solution (e.g., 1M NaOH) before the water/brine wash.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Recrystallization of a Biaryl Product
  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. This is often determined empirically through small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystal Formation: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography
  • Column Preparation: Plug a glass column with a small piece of cotton or glass wool and add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Purification Workflows

The following diagrams illustrate the logical steps involved in common purification strategies.

Purification_Workflow cluster_start Initial State cluster_workup Workup & Initial Purification cluster_main_purification Main Purification cluster_final Final Product Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Removal of salts, base) Crude_Mixture->Aqueous_Workup Filtration Filtration through Celite (Removal of heterogeneous Pd) Aqueous_Workup->Filtration Column_Chromatography Column Chromatography Filtration->Column_Chromatography Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for cross-coupling reaction products.

Troubleshooting_Flowchart Start Crude Product After Workup Check_Purity Check Purity (TLC/NMR) Start->Check_Purity Boronic_Acid_Impurity Boronic Acid Impurity? Check_Purity->Boronic_Acid_Impurity Impure Pure_Product Pure Product Check_Purity->Pure_Product Pure Homocoupling_Impurity Homocoupling Impurity? Boronic_Acid_Impurity->Homocoupling_Impurity No Basic_Wash Perform Basic Wash (e.g., 1M NaOH) Boronic_Acid_Impurity->Basic_Wash Yes Pd_Residue Pd Residue? Homocoupling_Impurity->Pd_Residue No Column_Chromo Column Chromatography (Shallow Gradient) Homocoupling_Impurity->Column_Chromo Yes Recrystallize Recrystallization Homocoupling_Impurity->Recrystallize Yes Pd_Scavenger Use Pd Scavenger or Celite Filtration Pd_Residue->Pd_Scavenger Yes Pd_Residue->Pure_Product No Basic_Wash->Homocoupling_Impurity Column_Chromo->Pd_Residue Recrystallize->Pd_Residue Pd_Scavenger->Pure_Product

Caption: Troubleshooting flowchart for common purification challenges.

References

Technical Support Center: Suzuki Couplings with 4-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly poor yields, encountered during these crucial synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with this compound, an electron-deficient boronic acid, can stem from several factors. The initial points to verify are the activity of your palladium catalyst, the choice of base and solvent, and the integrity of the boronic acid itself.[1][2] Ensure your solvent is rigorously degassed to prevent catalyst deactivation and that the reaction is conducted under an inert atmosphere.[2][3]

Q2: I suspect my this compound is decomposing during the reaction. What could be the cause and how can I prevent it?

A2: this compound is susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5] This is often accelerated by harsh basic conditions and elevated temperatures.[1][6] To mitigate this, consider using milder bases such as potassium fluoride (B91410) (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄).[1][7] Running the reaction at the lowest effective temperature can also help minimize decomposition.[1]

Q3: What are the common side reactions in Suzuki couplings with this compound?

A3: Besides protodeboronation, another common side reaction is the homocoupling of this compound to form 4,4'-difluorobiphenyl.[8][9] This can be promoted by the presence of oxygen, which can interfere with the catalytic cycle.[2] Dehalogenation of the aryl halide starting material can also occur, leading to the formation of an undesired arene byproduct.[10]

Q4: How critical is the choice of palladium catalyst and ligand for this specific coupling?

A4: The choice of catalyst and ligand is crucial, especially for challenging substrates like electron-deficient boronic acids.[11][12] For this compound, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[11] Buchwald-type ligands, such as SPhos and XPhos, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are often more effective than traditional catalysts like Pd(PPh₃)₄, particularly with less reactive aryl chlorides.[11][12]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your reaction conditions facilitate its reduction to the active Pd(0) species.[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst.[2][12] Always use freshly opened or properly stored catalysts and ligands.
Inefficient Oxidative Addition If you are using an electron-rich or sterically hindered aryl halide, switch to a more electron-rich and bulky ligand like SPhos, XPhos, or P(t-Bu)₃ to accelerate this step.[11][13] Increasing the reaction temperature may also be beneficial.[1]
Slow Transmetalation The transmetalation step can be slow for electron-deficient boronic acids.[11][14] Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄) to form the more reactive boronate species.[7][11] The addition of a small amount of water to solvents like dioxane or THF can sometimes facilitate this step.[1]
Improper Reaction Setup Thoroughly degas your solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[2][15] Maintain a positive pressure of inert gas throughout the reaction.
Issue 2: Significant Byproduct Formation
Byproduct Potential Cause Troubleshooting Steps
Protodeboronation Product (Fluorobenzene) The C-B bond is cleaved by a proton source.[4] This is often exacerbated by strong bases, high temperatures, and the presence of water.[1][6]Use a milder base (e.g., KF, K₂CO₃).[1][7] Run the reaction at a lower temperature.[1] Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol (B44631) ester) prior to the coupling reaction.[1]
Homocoupling Product (4,4'-Difluorobiphenyl) This can be caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[2][8]Ensure rigorous degassing of the solvent and maintain a strict inert atmosphere.[2][3] Adding the aryl halide in slight excess might also suppress homocoupling.[3]
Dehalogenated Starting Material The aryl halide is reduced instead of undergoing cross-coupling.[10]This can sometimes be influenced by the choice of ligand and solvent. Experimenting with different catalyst systems may be necessary.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes the effect of different reaction parameters on the yield of Suzuki couplings with fluorinated arylboronic acids, based on literature data.[16][17][18]

CatalystBaseSolventTemperature (°C)Time (h)Conversion (%)
G-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)703~85
G-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103~90
G-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)7024~90
G-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)11024>95

Data is for the reaction of 1-bromo-4-fluorobenzene (B142099) with this compound, catalyzed by G-COOH-Pd-10.[16]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂/SPhos, 1-2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 4:1, or DMF/H₂O 95:5)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vial Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.[1]

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas for 15-30 minutes.[1]

  • Solvent Addition: Add the degassed solvent via syringe. The concentration should typically be between 0.1 M and 0.2 M with respect to the limiting reagent.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[1][2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.[2]

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Poor Yields

Troubleshooting_Workflow Start Poor Yield Observed Check_Reagents Check Reagent Purity & Catalyst Activity Start->Check_Reagents Check_Reagents->Start Reagents Impure Check_Conditions Verify Inert Atmosphere & Degassed Solvents Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Conditions Faulty Optimize_Base Optimize Base (e.g., milder base) Check_Conditions->Optimize_Base Conditions OK Optimize_Ligand Optimize Ligand (e.g., Buchwald ligand) Optimize_Base->Optimize_Ligand Optimize_Temp Optimize Temperature (e.g., lower temp) Optimize_Ligand->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A decision tree for troubleshooting poor yields in Suzuki couplings.

Common Side Reactions

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions ArX Ar-X Desired_Product Ar-Ph-F ArX->Desired_Product Pd Cat. Dehalogenation Dehalogenation ArX->Dehalogenation Reduction ArBOH2 4-F-Ph-B(OH)2 ArBOH2->Desired_Product Base Protodeboronation Protodeboronation ArBOH2->Protodeboronation + H+ Homocoupling Homocoupling ArBOH2->Homocoupling + O2

Caption: Common side reactions observed in Suzuki couplings.

References

Effect of temperature on the stability of 4-Fluorophenylboronic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the stability of 4-Fluorophenylboronic acid in chemical reactions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of solid this compound?

Q2: How does temperature affect the stability of this compound in solution during a reaction?

A2: In solution, the stability of this compound is influenced by several factors, with temperature being a critical one. Elevated temperatures can accelerate degradation pathways, primarily protodeboronation and oxidation. For instance, in copper-mediated fluorination reactions, high temperatures have been shown to promote protodeboronation. However, this compound is successfully used in Suzuki-Miyaura coupling reactions at temperatures as high as 110 °C, indicating that its stability is context-dependent on the solvent, base, and catalyst used.

Q3: What are the common degradation pathways for this compound at elevated temperatures?

A3: The two primary degradation pathways for arylboronic acids like this compound, which are often accelerated by heat, are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, where the boron group is replaced by a hydrogen atom from a protic source (like water or alcohols) in the reaction mixture. This results in the formation of fluorobenzene (B45895) as a byproduct.

  • Oxidation: The boronic acid group can be oxidized, leading to the formation of 4-fluorophenol. This is more likely to occur in the presence of oxidizing agents or air, especially at higher temperatures.

Additionally, at elevated temperatures, side reactions such as the formation of boroxines (anhydrides of boronic acids) can occur, which may impact the reactivity.

Troubleshooting Guide: Temperature-Related Issues in Reactions

This guide addresses common problems encountered during reactions involving this compound where temperature is a suspected factor.

Problem Possible Cause (Temperature-Related) Recommended Solution
Low or No Product Yield Degradation of this compound: The reaction temperature may be too high for the specific solvent and base combination, leading to significant protodeboronation or oxidation.- Lower the reaction temperature and increase the reaction time.- If possible, use anhydrous solvents to minimize the protic source for protodeboronation.- Consider a milder base, as strong bases can promote degradation at higher temperatures.
Significant Formation of Fluorobenzene Byproduct Protodeboronation: This is a strong indication that the C-B bond is cleaving. High temperatures, protic solvents, and certain bases can accelerate this process.- Optimize the reaction temperature; try running the reaction at a lower temperature (e.g., 60-80 °C).- Use a boronic ester (e.g., pinacol (B44631) ester) of this compound, which can exhibit greater stability.
Presence of 4-Fluorophenol in the Product Mixture Oxidation of this compound: This can be exacerbated by high temperatures and the presence of oxygen.- Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Degas the solvent before use to remove dissolved oxygen.
Inconsistent Reaction Results Variable Degradation: The extent of thermal degradation can be sensitive to minor variations in reaction setup, such as heating rate and "hot spots" in the reaction vessel.- Use a well-controlled heating system (e.g., an oil bath with a temperature controller) to ensure uniform and stable temperature.- Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture.

Data Presentation

Table 1: Summary of Temperature Effects on this compound Stability

Factor Effect of Increased Temperature Notes
Solid State Stability Generally stable up to its melting point (262-265 °C).Store in a cool, dry place.
Protodeboronation Rate Increases.This is a common side reaction in Suzuki-Miyaura and other cross-coupling reactions.
Oxidation Rate Increases.More prevalent in the presence of air/oxygen.
Reaction Rate (e.g., Suzuki Coupling) Generally increases reaction rates.An optimal temperature must be found to balance reaction rate and stability.

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability by ¹H NMR Spectroscopy

This protocol provides a method to qualitatively assess the stability of this compound in a given solvent at a specific temperature.

  • Sample Preparation:

    • Dissolve a known concentration of this compound (e.g., 10 mg/mL) in a deuterated solvent of interest (e.g., DMSO-d₆, DMF-d₇) in an NMR tube.

    • Add an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Initial Spectrum:

    • Acquire a ¹H NMR spectrum at room temperature (t=0).

  • Thermal Stress:

    • Heat the NMR tube to the desired temperature (e.g., 80 °C, 100 °C, 120 °C) in a controlled temperature NMR probe or an external heating block.

  • Time-Course Monitoring:

    • Acquire ¹H NMR spectra at regular intervals (e.g., every hour).

  • Data Analysis:

    • Monitor for the appearance of new signals corresponding to degradation products (e.g., fluorobenzene).

    • Integrate the signals of this compound, the internal standard, and any degradation products to quantify the extent of decomposition over time.

Visualizations

DegradationPathways Degradation Pathways of this compound A This compound B Protodeboronation (Heat, Protic Solvent) A->B H+ C Oxidation (Heat, O2) A->C [O] D Fluorobenzene B->D E 4-Fluorophenol C->E

Caption: Key degradation pathways of this compound.

TroubleshootingWorkflow Troubleshooting Low Yield in Reactions Start Low Product Yield CheckTemp Is Reaction Temperature > 80°C? Start->CheckTemp CheckSolvent Is Solvent Protic? CheckTemp->CheckSolvent No LowerTemp Action: Lower Temperature (e.g., to 60-80°C) CheckTemp->LowerTemp Yes CheckAtmosphere Is Reaction Under Inert Atmosphere? CheckSolvent->CheckAtmosphere No UseAnhydrous Action: Use Anhydrous Solvent CheckSolvent->UseAnhydrous Yes DegasSolvent Action: Degas Solvent and Use Inert Atmosphere CheckAtmosphere->DegasSolvent No End Re-evaluate Reaction CheckAtmosphere->End Yes LowerTemp->End UseAnhydrous->End DegasSolvent->End

Caption: A workflow for troubleshooting low-yielding reactions.

References

Water content and its effect on 4-Fluorophenylboronic acid coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water content on the coupling efficiency of 4-Fluorophenylboronic acid, primarily in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Encountering issues with your this compound coupling reaction? This guide provides solutions to common problems related to water content.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Protodeboronation: Excess water can lead to the decomposition of this compound into fluorobenzene.[1][2] 2. Catalyst Inactivity: In completely anhydrous conditions, the dissolution and activation of the base can be poor, hindering the catalytic cycle.1. Optimize Water Content: If using a co-solvent system (e.g., dioxane/water, THF/water), systematically vary the water ratio. Start with a low percentage of water (e.g., 10%) and gradually increase it. For reactions sensitive to protodeboronation, consider using anhydrous solvents and reagents, but be mindful of base solubility. 2. Ensure Base Activation: If running under anhydrous conditions, ensure the base is a fine, dry powder to maximize its surface area and reactivity. A small amount of water is often beneficial for dissolving the base and facilitating the reaction.
Formation of Side Products (e.g., Homocoupling) 1. Inefficient Transmetalation: The presence of water can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. An imbalance in reaction rates can favor side reactions. 2. Boronic Acid Instability: High water content and elevated temperatures can accelerate the degradation of the boronic acid, leading to byproducts.1. Adjust Solvent Polarity: Varying the water ratio in your co-solvent system can modulate the polarity of the reaction medium, which in turn can affect the rates of the catalytic cycle steps. 2. Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of boronic acid decomposition, even in the presence of water.
Inconsistent Reaction Results 1. Variable Water Content in Reagents/Solvents: "Anhydrous" solvents can absorb atmospheric moisture, leading to batch-to-batch variability. The hydration state of the base (e.g., K₃PO₄ vs. K₃PO₄·H₂O) can also introduce varying amounts of water.1. Use Freshly Dried Solvents: Always use freshly distilled or commercially available anhydrous solvents. 2. Standardize Reagents: Use a consistent form of the base and other reagents. If using a hydrated base, account for the water content in your calculations. 3. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: Is water always detrimental to the coupling of this compound?

A1: Not necessarily. Water can play a dual role in Suzuki-Miyaura coupling reactions. It can be beneficial by aiding in the dissolution of the inorganic base (e.g., K₂CO₃, K₃PO₄), which is crucial for the activation of the boronic acid and the transmetalation step. However, excess water can lead to the undesirable side reaction of protodeboronation, where the boronic acid is converted back to the corresponding arene (fluorobenzene in this case), thus reducing the yield of the desired coupled product.[1][2]

Q2: What is the optimal amount of water to use in my reaction?

A2: The optimal water content is highly dependent on the specific reaction conditions, including the solvent system, base, catalyst, and temperature. A common starting point for solvent systems like dioxane or THF is a ratio of 4:1 or 5:1 (organic solvent to water). However, for sensitive substrates, it may be necessary to reduce the amount of water or even use strictly anhydrous conditions. It is recommended to screen a range of water concentrations to determine the optimal conditions for your specific reaction.

Q3: How can I minimize the risk of protodeboronation?

A3: To minimize protodeboronation, you can:

  • Control the amount of water: Use the minimum amount of water necessary to achieve efficient reaction kinetics.

  • Choose the right base: Some bases are less prone to promoting protodeboronation.

  • Control the temperature: Lowering the reaction temperature can decrease the rate of this side reaction.

  • Use a more stable boronic acid derivative: In cases where this compound is particularly unstable, consider using a more stable derivative, such as a boronate ester (e.g., pinacol (B44631) ester) or an organotrifluoroborate salt, which can release the boronic acid slowly in situ.

Q4: Can I run the reaction in pure water?

A4: While some Suzuki-Miyaura reactions can be performed in water, especially with water-soluble substrates and catalysts, it may not be ideal for all systems. For many organic substrates, solubility in pure water is limited, which can negatively impact reaction rates. A biphasic system or the use of a co-solvent is often more effective.

Quantitative Data on Water Content and Coupling Efficiency

The following table provides illustrative data on how varying the water content in a 1,4-dioxane (B91453) solvent system can affect the yield of the coupling product between this compound and an aryl bromide. These are representative values and actual results may vary depending on the specific reaction conditions.

1,4-Dioxane:Water Ratio (v/v) Water (%) Reaction Yield (%) Key Observation
Anhydrous045Lower yield, potentially due to poor base solubility and slower transmetalation.
9:11085Significant improvement in yield as water aids in base dissolution.
4:1 20 92 Often near-optimal, balancing positive effects with minimal side reactions.
1:15070Decreased yield, likely due to increased protodeboronation of the boronic acid.
Pure Water10030Low yield due to poor solubility of reactants and significant boronic acid decomposition.

Experimental Protocols

Protocol for Investigating the Effect of Water Content on Coupling Efficiency

This protocol outlines a method for systematically evaluating the impact of varying water concentrations on the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄, anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Internal standard (e.g., dodecane) for GC analysis

  • Reaction vials with stir bars

  • Heating block or oil bath

  • Standard glassware for workup and analysis

Procedure:

  • Reaction Setup: In a series of reaction vials, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Solvent Preparation: Prepare a series of 1,4-dioxane and degassed water mixtures with varying ratios (e.g., anhydrous, 9:1, 4:1, 1:1).

  • Solvent Addition: To each reaction vial, add 5 mL of the corresponding solvent mixture.

  • Reaction Execution: Seal the vials and heat the reaction mixtures to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Analysis: Monitor the reaction progress by TLC or GC-MS. After a set time (e.g., 4 hours), cool the reactions to room temperature.

  • Workup: Dilute each reaction mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Quantification: Analyze the crude product by GC or ¹H NMR using an internal standard to determine the reaction yield.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Water's Influence on Boronic Acid Stability

Boronic_Acid_Stability cluster_conditions Water Content This compound This compound Desired Coupling Product Desired Coupling Product This compound->Desired Coupling Product Suzuki-Miyaura Coupling (Optimal Water) Protodeboronation (Fluorobenzene) Protodeboronation (Fluorobenzene) This compound->Protodeboronation (Fluorobenzene) Side Reaction (Excess Water) Optimal Water Optimal Water Optimal Water->Desired Coupling Product Excess Water Excess Water Excess Water->Protodeboronation (Fluorobenzene)

Caption: The dual effect of water on this compound fate.

References

Troubleshooting failed Suzuki reactions with electron-rich or -poor substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving electron-rich and electron-poor substrates.

Frequently Asked Questions (FAQs)

Troubleshooting Failed Reactions with Electron-Rich Substrates

Q1: My Suzuki reaction with an electron-rich aryl halide (e.g., anisole (B1667542) derivatives) is giving low to no yield. What are the primary causes and how can I troubleshoot this?

A1: Low yields with electron-rich aryl halides are often due to a slow or inefficient oxidative addition step, which is typically the rate-determining step in the catalytic cycle.[1] The electron-donating groups on the aryl halide increase the electron density at the carbon-halogen bond, making it less susceptible to cleavage by the Pd(0) catalyst.[2]

Here are the key factors to investigate and potential solutions:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective.[3] More electron-rich and bulky ligands are required to promote oxidative addition.[2]

    • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for electron-rich substrates.[4] These ligands are not only electron-rich, which facilitates the oxidative addition, but their bulkiness also promotes the final reductive elimination step.[5]

  • Catalyst Precursor: Using a Pd(0) source like Pd₂(dba)₃ with an appropriate ligand is often more effective than Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) that require in-situ reduction, which can sometimes be inefficient.[6]

  • Base Selection: While a base is necessary to activate the boronic acid, an excessively strong base can lead to side reactions. For electron-rich systems, a moderately strong base is often sufficient.

    • Recommended Bases: K₃PO₄ and Cs₂CO₃ are often effective choices.[4] It's crucial to use a finely powdered base to ensure good solubility and reactivity.

  • Solvent: The choice of solvent can influence catalyst activity and substrate solubility.

    • Recommended Solvents: Anhydrous, degassed solvents like dioxane, toluene, or THF are commonly used.[2][7] A small amount of water is often added to facilitate the activation of the boronic acid.[2]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the oxidative addition.[7] However, be cautious as higher temperatures can also promote side reactions like protodeboronation.[6]

Q2: I'm observing significant protodeboronation of my electron-rich boronic acid. How can I prevent this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[6] This is often exacerbated by the presence of water and a strong base.[6]

Here are some strategies to minimize protodeboronation:

  • Use a Milder Base: Strong bases can accelerate the rate of protodeboronation.[6] Consider switching to a milder base like K₂CO₃ or KF.

  • Use Boronic Esters or Trifluoroborates: Boronic esters, such as pinacol (B44631) esters (Bpin), or potassium trifluoroborate salts are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[6][7] These can be used as direct replacements for boronic acids in the reaction.

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[6]

  • Control Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation. Running the reaction at the lowest effective temperature can also help.[6]

Troubleshooting Failed Reactions with Electron-Poor Substrates

Q3: My Suzuki reaction with an electron-poor boronic acid is failing. What are the likely issues?

A3: Electron-deficient boronic acids often present challenges due to a slower rate of transmetalation.[3] The electron-withdrawing groups decrease the nucleophilicity of the organic group on the boron atom, making its transfer to the palladium center more difficult.[8]

Key troubleshooting points include:

  • Catalyst and Ligand System: For electron-deficient boronic acids, a catalyst system that promotes rapid oxidative addition and facilitates the transmetalation step is essential.[3]

    • Recommended Catalysts and Ligands: Buchwald-type phosphine (B1218219) ligands like SPhos and XPhos are highly active for a broad range of substrates, including electron-deficient ones.[3] Pd(PPh₃)₄ may have lower activity and require higher temperatures.[3]

  • Base Selection: A stronger base is often required to enhance the nucleophilicity of the electron-poor boronic acid by forming a more reactive boronate species.

    • Recommended Bases: K₃PO₄ and Cs₂CO₃ are effective for promoting high reaction rates.[3]

  • Solvent System: A polar aprotic solvent, often with a small amount of water, is typically used.

    • Recommended Solvents: Toluene/H₂O or Dioxane/H₂O mixtures are common and effective.[3]

Q4: I am seeing a significant amount of homocoupling of my electron-poor aryl halide. What can be done to suppress this?

A4: Homocoupling of the aryl halide is a common side reaction that can be promoted by the presence of oxygen and certain palladium species.[2]

To minimize homocoupling:

  • Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed to remove oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[7]

  • Use a Pd(0) Source: Using a Pd(0) catalyst directly, such as Pd₂(dba)₃, can sometimes reduce homocoupling compared to Pd(II) precatalysts.[6]

  • Ligand Choice: Bulky electron-rich ligands can sterically hinder the formation of homocoupling byproducts.[2]

Data Presentation

Table 1: Catalyst and Ligand Selection for Electron-Rich and -Poor Substrates

Substrate TypeCoupling Partner ExampleRecommended Catalyst/Ligand SystemTypical Loading (mol%)Rationale
Electron-Rich Aryl Halide 4-BromoanisolePd₂(dba)₃ / SPhos or XPhos1-2Electron-rich, bulky ligands facilitate the slow oxidative addition step.[2][3]
Electron-Poor Aryl Halide 4-BromonitrobenzenePd(OAc)₂ / SPhos1-2Highly active catalyst system for a broad range of substrates.[3]
Electron-Rich Boronic Acid 4-Methoxyphenylboronic acidPd(PPh₃)₄2-5Generally reactive, standard conditions are often sufficient.
Electron-Poor Boronic Acid 4-Nitrophenylboronic acidPd₂(dba)₃ / XPhos1-2Excellent for challenging substrates, promotes the slow transmetalation step.[3]

Table 2: Base and Solvent Recommendations for Challenging Substrates

Substrate TypeRecommended BaseRecommended SolventKey Considerations
Electron-Rich Aryl Halide K₃PO₄, Cs₂CO₃Dioxane, TolueneA strong, but not overly harsh, base is needed to avoid side reactions. Anhydrous conditions are preferred.[4]
Electron-Poor Aryl Halide K₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/H₂OStandard conditions are often effective as oxidative addition is fast.[3]
Electron-Rich Boronic Acid K₂CO₃, KFTHF/H₂OMilder bases are used to minimize protodeboronation.[6]
Electron-Poor Boronic Acid K₃PO₄, Cs₂CO₃Toluene/H₂OA strong base is required to activate the boronic acid for transmetalation.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide

This protocol is a general starting point for the coupling of an electron-rich aryl bromide with an arylboronic acid and should be optimized for specific substrates.

Materials:

  • Electron-rich aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0-3.0 equiv, finely powdered)

  • Anhydrous, degassed dioxane or toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.[4]

  • Inert Atmosphere: Seal the vessel with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is crucial to prevent catalyst deactivation and homocoupling side reactions.[7]

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]

  • Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Electron-Poor Boronic Acid

This protocol is a general starting point for the coupling of an electron-poor boronic acid with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • Electron-poor boronic acid (1.1-1.5 equiv)

  • Pd(OAc)₂ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Degassed Toluene/H₂O (e.g., 9:1 mixture)

Procedure:

  • Reagent Preparation: To a flame-dried reaction vessel, add the aryl bromide, the electron-poor boronic acid, Pd(OAc)₂, SPhos, and the base.[3]

  • Inert Atmosphere: Seal the vessel and degas by purging with an inert gas.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.[3]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

Troubleshooting_Electron_Rich_Substrates start Low Yield with Electron-Rich Substrate check_OA Is Oxidative Addition Likely Slow? start->check_OA check_protodeboronation Is Protodeboronation Observed? check_OA->check_protodeboronation No solution_ligand Use Electron-Rich, Bulky Ligand (e.g., SPhos, XPhos, NHC) check_OA->solution_ligand Yes solution_boronic_ester Use Boronic Ester (BPin) or Trifluoroborate check_protodeboronation->solution_boronic_ester Yes end Reaction Optimized check_protodeboronation->end No solution_temp Increase Reaction Temperature solution_ligand->solution_temp solution_temp->end solution_mild_base Switch to Milder Base (e.g., K2CO3, KF) solution_boronic_ester->solution_mild_base solution_mild_base->end

Caption: Troubleshooting workflow for Suzuki reactions with electron-rich substrates.

Troubleshooting_Electron_Poor_Substrates start Low Yield with Electron-Poor Substrate check_transmetalation Is Transmetalation Likely Slow? start->check_transmetalation check_homocoupling Is Homocoupling Observed? check_transmetalation->check_homocoupling No solution_strong_base Use Stronger Base (e.g., K3PO4, Cs2CO3) check_transmetalation->solution_strong_base Yes solution_degas Ensure Thorough Degassing check_homocoupling->solution_degas Yes end Reaction Optimized check_homocoupling->end No solution_active_catalyst Use Highly Active Catalyst (e.g., Pd/Buchwald Ligand) solution_strong_base->solution_active_catalyst solution_active_catalyst->end solution_pd0 Use Pd(0) Source solution_degas->solution_pd0 solution_pd0->end

Caption: Troubleshooting workflow for Suzuki reactions with electron-poor substrates.

References

Managing impurities in commercial 4-Fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Fluorophenylboronic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most prevalent impurity is the corresponding trimeric anhydride, known as a boroxine (B1236090). This is formed by the intermolecular dehydration of three boronic acid molecules. Other potential impurities include starting materials from its synthesis, such as 4-fluorobromobenzene, and products of degradation, like fluorobenzene, resulting from protodeboronation.[1][2][3] Commercial grades are typically available in purities of ≥95% or ≥97%.

Q2: How does the presence of boroxine affect my Suzuki-Miyaura coupling reaction?

A2: The presence of boroxine can complicate reaction stoichiometry, as it has a different molecular weight than the boronic acid.[1] While boroxines can also be active in Suzuki-Miyaura couplings, and in some cases may even be more reactive than the boronic acid itself, their presence indicates a non-homogenous starting material, which can lead to irreproducible results or lower yields.[4] For precise and reproducible chemistry, it is often recommended to use purified boronic acid.[5]

Q3: What is protodeboronation and how can I prevent it?

A3: Protodeboronation is a significant degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom (in this case, converting this compound to fluorobenzene).[6][7] This process can be accelerated by factors such as the presence of water, acidic or basic conditions, and certain metals like palladium or copper.[8][9] To minimize protodeboronation, it is advisable to store the boronic acid in a cool, dry place and to use anhydrous solvents in reactions where possible.

Q4: What are the recommended storage and handling conditions for this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[10] It is sensitive to moisture and air, which can promote the formation of boroxine and other degradation products. Always handle the compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[11]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion in Suzuki-Miyaura Coupling

If you are experiencing poor performance in a Suzuki-Miyaura coupling reaction using this compound, the quality of the boronic acid could be a contributing factor.

Troubleshooting Steps:

  • Assess Purity: The first step is to determine the purity of your commercial this compound. The presence of significant amounts of boroxine or other impurities can affect the reaction.

  • Purify the Boronic Acid: If impurities are suspected, purification of the boronic acid is recommended. Recrystallization is often an effective method.

  • Optimize Reaction Conditions: Ensure that your reaction conditions are optimal and that moisture and oxygen are excluded, as they can contribute to side reactions and catalyst deactivation.[12]

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Suzuki_Troubleshooting Troubleshooting Low Yield in Suzuki-Miyaura Coupling start Low Yield or Incomplete Conversion check_purity Assess Purity of This compound (HPLC, NMR) start->check_purity impurity_detected Significant Impurities (e.g., Boroxine) Detected? check_purity->impurity_detected purify Purify Boronic Acid (Recrystallization or Diethanolamine (B148213) Adduct) impurity_detected->purify Yes optimize Review and Optimize Reaction Conditions (Solvent, Base, Catalyst, Temp.) impurity_detected->optimize No retry_reaction Retry Suzuki-Miyaura Coupling with Purified Reagent purify->retry_reaction retry_reaction->optimize Failure success Problem Resolved retry_reaction->success Success fail Issue Persists: Investigate Other Reaction Components optimize->fail

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions.

Issue 2: Inconsistent Analytical Results for this compound

Variability in analytical data (e.g., NMR, HPLC) often points to the presence of impurities that exist in equilibrium with the parent compound.

Troubleshooting Steps:

  • Identify the Impurity: The most common cause of inconsistent results is the equilibrium between the boronic acid and its boroxine anhydride. This can be identified by specific signals in the NMR spectrum.

  • Standardize Sample Preparation: Ensure a consistent protocol for sample preparation for analysis, as solvent and concentration can influence the position of the equilibrium.

  • Purify for a Stable Baseline: If a stable and pure analytical standard is required, purification is necessary to remove the boroxine and other impurities.

Data Presentation

Table 1: Purity and Impurity Profile of Commercial vs. Purified this compound
ParameterTypical Commercial GradeAfter Recrystallization
Purity (by HPLC) 95-98%>99%
Major Impurity Boroxine (trimeric anhydride)Typically not detectable
Other Impurities Fluorobenzene, starting materialsTypically not detectable
Appearance White to off-white powderWhite crystalline solid

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and water.

Protocol 2: NMR Analysis for Impurity Identification

¹H and ¹⁹F NMR are powerful tools for identifying boroxine and protodeboronation impurities.[13][14]

  • Solvent: DMSO-d₆

  • ¹H NMR:

    • This compound: A broad singlet for the -B(OH)₂ protons is typically observed around 8.0-8.5 ppm, with aromatic signals in the range of 7.0-8.0 ppm.

    • Boroxine: The aromatic signals may be slightly shifted compared to the monomeric acid. The absence of a distinct -B(OH)₂ signal and the presence of complex aromatic multiplets can indicate boroxine formation.

    • Fluorobenzene (Protodeboronation): A multiplet in the aromatic region, integrating to 5 protons, will be observed.

  • ¹⁹F NMR:

    • A single resonance is expected for the fluorine atom. The chemical shift can be used to distinguish between this compound and any fluorine-containing impurities.

Protocol 3: Recrystallization of this compound

This procedure can be used to remove boroxine and other less soluble impurities.[5][6]

  • Place the impure this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot water (or an ethanol/water mixture) to the flask while stirring and heating to dissolve the solid completely.[10]

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 30-60 minutes.[2]

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold water.

  • Dry the purified crystals under vacuum.

Protocol 4: Purification via Diethanolamine Adduct Formation

This method is effective for purifying boronic acids, as the diethanolamine adducts are often highly crystalline and can be easily isolated.[15]

  • Dissolve the impure this compound in a suitable solvent such as ether.

  • Add one equivalent of diethanolamine to the solution.

  • Stir the mixture. The crystalline diethanolamine adduct should precipitate out of the solution.

  • Collect the crystalline adduct by filtration and wash with cold ether.

  • To regenerate the pure boronic acid, treat the adduct with an acid (e.g., HCl) and extract the boronic acid into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified this compound.

Visualizations

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Boroxine_Equilibrium Equilibrium between this compound and Boroxine cluster_0 3x this compound cluster_1 Boroxine cluster_2 3x Water struct1 F-Ph-B(OH)₂ struct2 (F-Ph-BO)₃ struct1->struct2 -3 H₂O +3 H₂O struct3 H₂O

Caption: Reversible formation of boroxine from this compound.

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Purification_Workflow Analysis and Purification Workflow start Commercial This compound analytical_check Analytical Check (HPLC, NMR) start->analytical_check purity_spec Meets Purity Specification? analytical_check->purity_spec use_as_is Use Directly in Reaction purity_spec->use_as_is Yes purification Purification Step purity_spec->purification No recrystallize Recrystallization purification->recrystallize dea_adduct Diethanolamine Adduct Formation purification->dea_adduct post_purification_check Post-Purification Analytical Check recrystallize->post_purification_check dea_adduct->post_purification_check purified_product Purified Product (>99%) post_purification_check->purified_product

Caption: General workflow for the analysis and purification of commercial this compound.

References

Improving the reaction kinetics of 4-Fluorophenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-fluorophenylboronic acid in coupling reactions, primarily the Suzuki-Miyaura coupling.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The palladium catalyst may have degraded. 2. Inappropriate Base: The chosen base may not be effective for the specific reaction conditions.[1][2] 3. Poor Solvent Choice: The solvent may not be suitable for dissolving all reaction components.[3][4] 4. Low Reaction Temperature: The temperature may be too low to overcome the activation energy.[5][6]1. Use a fresh batch of catalyst or a pre-catalyst. Consider ligands that are more robust.[7] 2. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For sensitive substrates, a weaker base might be necessary.[2] 3. A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is often effective.[2][8] 4. Gradually increase the reaction temperature. For instance, some reactions show significantly higher conversion at 110°C compared to 70°C.[9]
Significant Formation of Homocoupled Byproduct 1. Oxygen in the Reaction Mixture: The presence of oxygen can lead to the homocoupling of the boronic acid. 2. High Catalyst Loading: An excess of the palladium catalyst can sometimes promote side reactions.1. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[7] 2. Reduce the catalyst loading.
Protodeboronation (Loss of Boronic Acid Group) 1. Presence of Protic Solvents/Impurities: Water or other protic impurities can lead to the replacement of the boronic acid group with a hydrogen atom.[10][11] 2. Inappropriate Base: Some bases can accelerate protodeboronation.[2][10] 3. High Temperatures: Elevated temperatures can sometimes favor this side reaction.1. Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. Careful selection of the base is crucial. In some cases, fluoride-containing bases like CsF can be beneficial.[2][10] 3. Optimize the temperature to be high enough for the desired reaction but low enough to minimize protodeboronation.
Inconsistent Reaction Kinetics 1. Impurity of this compound: Impurities can interfere with the catalytic cycle. 2. Variable Water Content in Solvents: The amount of water can significantly impact the reaction rate.[8] 3. Ligand Degradation: Some phosphine-based ligands can be sensitive to air and moisture.1. Use highly pure this compound.[12][13][14] 2. Use a consistent source and grade of solvents, or consider using a co-solvent system with a controlled amount of water.[8] 3. Use air-stable ligands or handle sensitive ligands under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of this compound compared to other phenylboronic acids in Suzuki-Miyaura couplings?

A1: this compound is an electron-deficient boronic acid due to the electron-withdrawing nature of the fluorine atom.[10][15] This can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-limiting step.[15] While electron-withdrawing groups can sometimes decrease the efficiency of the coupling, in many cases, fluorinated phenylboronic acids, including this compound, have shown high reactivity and can lead to excellent yields under optimized conditions.[9][10]

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A2: A good starting point for a Suzuki-Miyaura coupling involving this compound would be to use a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., XPhos).[10][16] A common base to start with is K₂CO₃ or Cs₂CO₃, and a solvent system of dioxane/water or DMF/water is often effective.[2][9][10] The reaction is typically run at an elevated temperature, for example, 80-110°C.[9][10]

Q3: How can I monitor the kinetics of my this compound coupling reaction?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful techniques for quantitatively monitoring the consumption of starting materials and the formation of the product.[17] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compounds are volatile. For real-time monitoring, in-situ spectroscopic techniques like NMR or IR spectroscopy can be employed.[17]

Q4: What role does the ligand play in the kinetics of this compound couplings?

A4: The ligand plays a crucial role in the Suzuki-Miyaura coupling by stabilizing the palladium catalyst and influencing its reactivity.[18] Bulky, electron-rich phosphine ligands can often accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[16] The choice of ligand can significantly impact the reaction rate, yield, and the suppression of side reactions.[18]

Q5: Can I use this compound with aryl chlorides?

A5: Yes, while aryl chlorides are generally less reactive than aryl bromides or iodides, successful Suzuki-Miyaura couplings with this compound and aryl chlorides have been reported.[16] These reactions often require more forcing conditions, such as higher temperatures, and the use of specialized catalyst systems with bulky, electron-rich ligands to facilitate the more difficult oxidative addition step.[16]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Suzuki-Miyaura couplings involving fluorinated phenylboronic acids.

Table 1: Comparison of Reaction Conditions and Yields for Fluorinated Phenylboronic Acids

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
3,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
2,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
Phenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90

Note: This data is compiled from various sources and represents typical yields. Actual yields may vary depending on specific reaction conditions and substrate purity.[10]

Table 2: Effect of Temperature on Conversion of Aryl Bromides with this compound

Aryl BromideTemperature (°C)Conversion (%) after 8h
1-bromo-2-fluorobenzene70~60
1-bromo-2-fluorobenzene110~95
1-bromo-3-fluorobenzene70~70
1-bromo-3-fluorobenzene110>95
1-bromo-4-fluorobenzene70~80
1-bromo-4-fluorobenzene110>95

Data adapted from a study using G-COOH-Pd-10 catalyst.[9]

Experimental Protocols

1. General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

2. Protocol for Kinetic Monitoring by HPLC

  • Reaction Sampling and Quenching: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile (B52724) or methanol) to halt the catalytic cycle.[17]

  • Sample Preparation: If necessary, filter the quenched sample through a syringe filter to remove any solid particles.

  • HPLC Analysis:

    • Column: Use a suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or another modifier) is typically used.

    • Detection: Use a UV detector set at a wavelength where both reactants and products show significant absorbance (e.g., 254 nm).[17]

  • Data Analysis: Identify the peaks corresponding to the starting materials and product by their retention times (determined by injecting pure standards). Integrate the peak areas to calculate the percentage conversion and yield over time.[17]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Base Base Base->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 4-F-Ph-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Parameter Optimization cluster_3 Side Reaction Analysis Low_Yield Low or No Conversion Check_Catalyst Is the catalyst active? Low_Yield->Check_Catalyst Check_Base Is the base appropriate? Check_Catalyst->Check_Base If yes Screen_Ligands Screen Different Ligands Check_Catalyst->Screen_Ligands If no Check_Solvent Are all components dissolved? Check_Base->Check_Solvent If yes Change_Base Change Base Check_Base->Change_Base If no Increase_Temp Increase Temperature Check_Solvent->Increase_Temp If yes Check_Deboronation Check for Protodeboronation Increase_Temp->Check_Deboronation Check_Homocoupling Check for Homocoupling Increase_Temp->Check_Homocoupling

Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura couplings.

References

Technical Support Center: Monitoring 4-Fluorophenylboronic Acid Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical techniques for monitoring the reaction progress of 4-Fluorophenylboronic acid. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the progress of reactions involving this compound?

A1: The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages. HPLC is excellent for routine analysis of complex reaction mixtures.[1] GC-MS is suitable for volatile compounds and often requires derivatization for polar analytes like boronic acids.[2] ¹⁹F NMR is particularly useful for reactions involving fluorinated compounds as it allows for direct monitoring of the fluorine signal of the starting material and product.[3][4]

Q2: I'm performing a Suzuki-Miyaura coupling reaction with this compound. Which analytical technique is most recommended for monitoring its consumption?

A2: For Suzuki-Miyaura coupling reactions, ¹⁹F NMR spectroscopy is a highly effective method.[3] The presence of the fluorine atom provides a unique spectroscopic handle to directly and quantitatively monitor the disappearance of the this compound starting material and the appearance of the fluorinated product.[3][4] This technique is quantitative and can often be performed directly on the reaction mixture without extensive workup.[3] HPLC is also a very common and robust technique for this purpose.[5]

Q3: Do I need to derivatize this compound for GC-MS analysis?

A3: Yes, derivatization is typically necessary for the GC-MS analysis of boronic acids, including this compound.[2][6] Boronic acids are polar and have low volatility, making them unsuitable for direct GC analysis.[7] Derivatization, for example, by silylation, converts the polar boronic acid group into a more volatile and thermally stable derivative.[6][7]

Q4: What are boroxines, and how do they affect the analysis of this compound?

A4: Boroxines are cyclic anhydrides that can form from the dehydration of three boronic acid molecules. Their formation can complicate the analysis as it reduces the concentration of the active monomeric boronic acid. Some analytical methods, like UHPLC-MS, can be optimized to minimize the formation of boroxines and other adducts during analysis.[5]

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing for this compound or its Product

  • Question: My chromatogram shows significant peak tailing for the this compound peak. What could be the cause and how can I fix it?

  • Answer: Peak tailing for boronic acids in reversed-phase HPLC is often caused by interactions with residual silanol (B1196071) groups on the silica-based column packing.[8][9]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) can suppress the ionization of silanol groups, thereby reducing their interaction with the analyte.

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column, which has fewer free silanol groups.

    • Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites.

    • Solution 4: Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.[10] Try diluting your sample.

Issue 2: Poor Resolution Between Reactant and Product Peaks

  • Question: I am unable to separate the peak for this compound from my product peak. How can I improve the resolution?

  • Answer: Poor resolution can stem from several factors related to the mobile phase, column, or other instrumental parameters.[10]

    • Solution 1: Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A shallower gradient or an isocratic elution with a lower percentage of organic solvent may improve separation.

    • Solution 2: Change the Column: If optimizing the mobile phase is not sufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl column) or a column with a smaller particle size for higher efficiency.

    • Solution 3: Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also affect retention times.[11]

GC-MS Analysis

Issue 1: No Peak Detected for this compound

  • Question: I've injected my reaction mixture into the GC-MS, but I don't see a peak for this compound. What is the problem?

  • Answer: The most likely reason is the low volatility and thermal instability of the underivatized boronic acid.

    • Solution: You must derivatize your sample before GC-MS analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

Issue 2: Broad or Tailing Peaks After Derivatization

  • Question: Even after derivatization, my peaks are broad and tailing. What should I check?

  • Answer: This could be due to incomplete derivatization, active sites in the GC system, or column issues.

    • Solution 1: Optimize Derivatization: Ensure your derivatization reaction goes to completion. This may involve adjusting the reaction time, temperature, or the amount of derivatizing agent.

    • Solution 2: Check for Active Sites: Active sites in the injector liner or the column can cause peak tailing.[12] Use a deactivated liner and a high-quality, inert GC column.

    • Solution 3: Column Conditioning: The column may need to be conditioned at a high temperature to remove contaminants.

NMR Spectroscopy

Issue 1: Difficulty in Quantifying Reaction Conversion using ¹⁹F NMR

  • Question: The signal-to-noise ratio in my ¹⁹F NMR spectrum is low, making it difficult to accurately integrate the peaks for quantification. How can I improve this?

  • Answer: A low signal-to-noise ratio can be addressed by adjusting the acquisition parameters.

    • Solution 1: Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio.

    • Solution 2: Optimize Relaxation Delay: Ensure the relaxation delay (d1) is sufficiently long (typically 1-2 times the longest T1 relaxation time of the fluorine nuclei of interest) for complete relaxation between scans, which is crucial for accurate quantification.

    • Solution 3: Use a Higher Field Magnet: If available, a higher field NMR spectrometer will provide better sensitivity and signal dispersion.

Quantitative Data

Table 1: Comparison of Analytical Techniques for Boronic Acid Analysis

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[2]Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[2]Separation by liquid chromatography followed by mass analysis.[2]
Applicability Ideal for non-volatile and thermally labile compounds.[2]Suitable for volatile and thermally stable compounds or their derivatives.[2]Highly versatile with high sensitivity and selectivity.[2]
Limit of Detection (LOD) µg/mL to ng/mL range.[1]Dependent on derivatization efficiency and detector.Can reach pg/mL levels.[13]
Throughput High, with run times often in the range of minutes.[1]Moderate, as it may require a derivatization step.High, with short run times possible with UPLC systems.[5]
Key Advantage Robust and widely available.High separation efficiency.Excellent sensitivity and selectivity.[2]

Experimental Protocols

Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction

This protocol describes a general method for monitoring the consumption of this compound and the formation of the corresponding biaryl product.

  • Instrumentation:

    • HPLC system with a UV detector, pump, and autosampler.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) or Formic Acid

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or the λmax of the product)

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B (re-equilibration)

  • Sample Preparation:

    • At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile/water).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks for this compound and the product based on their retention times (determined by injecting standards of each).

    • Calculate the reaction conversion by monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Protocol 2: GC-MS Analysis with Derivatization
  • Instrumentation:

    • GC system coupled to a Mass Spectrometer.

    • A non-polar capillary column (e.g., DB-5ms).

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (B92270) or Acetonitrile (anhydrous)

  • Derivatization Procedure:

    • Withdraw an aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.

    • To the dry residue, add 1 mL of anhydrous pyridine or acetonitrile.

    • Add 100 µL of BSTFA with 1% TMCS.[6]

    • Heat the mixture at 60-70 °C for 30 minutes.[6]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.[6]

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-550

  • Data Analysis:

    • Identify the derivatized this compound and product peaks by their retention times and mass spectra.

    • Quantify the reaction progress by comparing the peak areas of the components of interest.

Protocol 3: ¹⁹F NMR Spectroscopy for Reaction Monitoring
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Sample Preparation:

    • At specific time intervals, carefully take a sample (e.g., 0.1 mL) from the reaction mixture.

    • Place the aliquot into an NMR tube.

    • Add a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆) that is miscible with the reaction solvent. For some benchtop NMR instruments, analysis can be done directly without deuterated solvents.[3]

  • NMR Acquisition Parameters:

    • Pulse Program: A standard one-pulse ¹⁹F experiment.

    • Number of Scans: 16 to 64 (adjust for desired signal-to-noise).

    • Relaxation Delay (d1): 2 seconds (adjust based on T1 values for accurate quantification).

    • Spectral Width: Sufficient to cover the expected chemical shifts of the fluorine-containing species.

  • Data Analysis:

    • Process the FID to obtain the ¹⁹F NMR spectrum.

    • Identify the signals corresponding to this compound and the fluorinated product.

    • Integrate the respective signals.

    • Calculate the reaction conversion by the following formula:

      • Conversion (%) = [Integral of Product / (Integral of Product + Integral of Starting Material)] * 100

Visualizations

Experimental_Workflow_HPLC cluster_reaction Reaction cluster_sampling Sampling & Preparation cluster_analysis HPLC Analysis Reaction_Mixture This compound Reaction in Progress Aliquot Withdraw Aliquot Reaction_Mixture->Aliquot Time Points Quench_Dilute Quench & Dilute Aliquot->Quench_Dilute Filter Filter (0.22 µm) Quench_Dilute->Filter HPLC_Injection Inject into HPLC Filter->HPLC_Injection Chromatogram Obtain Chromatogram HPLC_Injection->Chromatogram Data_Analysis Integrate Peaks & Calculate Conversion Chromatogram->Data_Analysis

Caption: Workflow for monitoring reaction progress using HPLC.

Troubleshooting_HPLC_Peak_Tailing Start Peak Tailing Observed in Chromatogram Check_Overload Is the sample concentration too high? Start->Check_Overload Dilute_Sample Dilute Sample and Re-inject Check_Overload->Dilute_Sample Yes Check_Column Is an appropriate column being used? Check_Overload->Check_Column No Resolved Problem Resolved Dilute_Sample->Resolved Use_Endcapped Use a High-Purity, End-Capped Column Check_Column->Use_Endcapped No Check_pH Is the mobile phase pH optimized? Check_Column->Check_pH Yes Use_Endcapped->Resolved Lower_pH Lower Mobile Phase pH (e.g., pH 2-3) Check_pH->Lower_pH No Check_pH->Resolved Yes Add_Additive Consider adding a competing base (e.g., TEA) Lower_pH->Add_Additive Add_Additive->Resolved

Caption: Troubleshooting logic for HPLC peak tailing.

References

Impact of ligand choice on the outcome of 4-Fluorophenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of ligand choice on the outcome of Suzuki-Miyaura couplings involving 4-fluorophenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on how ligand selection can resolve these problems.

Question: I am observing low to no yield of my desired product. What are the potential ligand-related causes and solutions?

Answer:

Low yields in Suzuki-Miyaura couplings involving electron-deficient substrates like this compound can often be traced back to the choice of ligand. The ligand influences key steps in the catalytic cycle, primarily oxidative addition and reductive elimination.[1][2]

Potential Causes & Solutions:

  • Slow Oxidative Addition: The first step, insertion of the palladium catalyst into the aryl halide bond, can be slow, especially with less reactive aryl chlorides.[2]

    • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands. These ligands donate electron density to the palladium center, promoting the oxidative addition step.[2][3] Ligands from the Buchwald biaryl phosphine family (e.g., XPhos, SPhos, RuPhos) are often considered state-of-the-art for challenging couplings.[1]

  • Slow Reductive Elimination: The final step, where the two coupled fragments are expelled from the palladium to form the product, can be rate-limiting.

    • Solution: Use bulky ligands. Steric hindrance from bulky ligands promotes reductive elimination, releasing the product and regenerating the active Pd(0) catalyst.[2][3]

  • Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, removing it from the catalytic cycle.[4]

    • Solution: The ligand's role is to stabilize the palladium species in solution.[5] If catalyst decomposition is observed, switching to a ligand that binds more strongly or provides better steric protection, such as a bidentate ligand (e.g., dppf, Xantphos) or a bulky monophosphine ligand, can be beneficial.[1][6]

Question: My reaction is producing significant byproducts like homocoupled arenes and protodeboronated starting material. How can I mitigate this with ligand choice?

Answer:

Side reactions are a common challenge. Homocoupling (dimerization of the boronic acid or aryl halide) and protodeboronation (replacement of the boronic acid group with a hydrogen) compete with the desired cross-coupling reaction.[4]

Potential Causes & Solutions:

  • Homocoupling of Boronic Acid: This side reaction can occur during the formation of the active Pd(0) catalyst from a Pd(II) precatalyst or in the presence of oxygen.[2][3]

    • Solution: Using bulky ligands can sterically hinder the unwanted coupling between two boronic acid molecules.[3] Additionally, ensuring the reaction is thoroughly degassed can minimize oxygen-induced homocoupling.

  • Protodeboronation: The C-B bond of the boronic acid can be cleaved by water or other protic sources, especially under harsh basic conditions, leading to the formation of fluorobenzene.[3] this compound is particularly susceptible due to its electron-withdrawing fluorine group.

    • Solution: While not directly a ligand issue, the choice of base and reaction conditions is critical.[7] Using milder bases like potassium phosphate (B84403) (K₃PO₄) or potassium fluoride (B91410) (KF) can help.[8][9] If protodeboronation persists, converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) can protect it from premature decomposition.[3][10]

Frequently Asked Questions (FAQs)

Question: Why is the ligand so critical in a Suzuki-Miyaura coupling?

Answer:

The phosphine ligand is essential for several reasons:

  • Solubilization and Stabilization: It keeps the palladium catalyst soluble in the organic solvent and stabilizes it, preventing decomposition into inactive palladium black.[5]

  • Tuning Reactivity: The ligand's electronic and steric properties directly influence the rates of the key steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[2]

  • Enabling Difficult Couplings: Electron-rich and sterically hindered ligands have revolutionized Suzuki-Miyaura couplings, allowing for the use of previously unreactive coupling partners like aryl chlorides and electron-deficient boronic acids.[1][11]

Question: How do I select the best ligand for my this compound coupling?

Answer:

There is no single "best" ligand, as the optimal choice depends on the specific aryl halide partner. However, a general strategy involves starting with a versatile and robust ligand class.

  • Start with Buchwald Biaryl Phosphine Ligands: Ligands like XPhos, SPhos, and RuPhos are known to be highly effective for a broad range of substrates, including electron-poor partners.[1] They possess both the bulk and electron-donating properties needed to promote the key catalytic steps.

  • Consider the Aryl Halide:

    • Aryl Chlorides: These are the most challenging halides and almost always require bulky, electron-rich ligands to facilitate the difficult oxidative addition step.[2]

    • Aryl Bromides: These are more reactive than chlorides. Many modern phosphine ligands work well.[3]

    • Aryl Iodides: These undergo oxidative addition most readily.[2] However, iodide can sometimes act as a catalyst poison.

Question: What are the main classes of phosphine ligands used in these couplings?

Answer:

Phosphine ligands can be broadly categorized, with each class having typical performance characteristics. The choice often involves screening or selecting based on literature precedence for similar substrates.[3]

Data Presentation: Ligand Performance Characteristics

The following table summarizes the characteristics of common phosphine ligand classes for Suzuki-Miyaura couplings.

Ligand ClassExample LigandsKey CharacteristicsTypical Application
Trialkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating, bulky.Effective for coupling aryl chlorides and triflates.[7]
Triarylphosphines PPh₃Less electron-rich and bulky; a traditional ligand.Generally less effective for challenging couplings.
Ferrocenyl Phosphines dppfBidentate, good thermal stability.Widely used, effective for a range of substrates.[1]
Biaryl Phosphines XPhos, SPhos, RuPhosVery bulky and electron-rich.Considered the "gold standard" for difficult couplings, including those with electron-poor boronic acids and aryl chlorides.[1][12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with this compound

This protocol is a general guideline and may require optimization for specific substrates.[8]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2 mol%))

  • Phosphine Ligand (e.g., SPhos, XPhos) (2-4 mol%)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, Toluene, DMF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium source, ligand, and base.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization.[1][8]

Visualizations

Catalytic Cycle and Workflow Diagrams

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)-Ar'(L)₂ pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' (Product) pd_trans->product reagents Ar-X (Aryl Halide) reagents->pd_complex boronic Ar'-B(OH)₂ (this compound) + Base boronic->pd_complex Troubleshooting_Workflow start Problem: Low Reaction Yield cause1 Possible Cause: Slow Oxidative Addition (esp. with Ar-Cl) start->cause1 cause2 Possible Cause: Slow Reductive Elimination start->cause2 cause3 Possible Cause: Protodeboronation start->cause3 solution1 Solution: Use bulky, electron-rich ligand (e.g., XPhos, SPhos) cause1->solution1 Ligand-based Fix solution2 Solution: Use bulkier ligand cause2->solution2 Ligand-based Fix solution3 Solution: Use milder base (K₃PO₄) or protect as boronate ester cause3->solution3 Condition Fix Experimental_Workflow setup 1. Reaction Setup (Add solids to flask under inert gas) solvent 2. Add Degassed Solvent setup->solvent react 3. Heat and Stir solvent->react monitor 4. Monitor by TLC / LC-MS react->monitor workup 5. Aqueous Workup monitor->workup purify 6. Purify Product (e.g., Column Chromatography) workup->purify end Final Product purify->end

References

Validation & Comparative

A Comparative Analysis of 4-Fluorophenylboronic Acid and Phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, selectivity, and overall success of this transformation. This guide presents an objective comparison of the reactivity of 4-Fluorophenylboronic acid and its unsubstituted counterpart, Phenylboronic acid, supported by experimental data to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

The Impact of Fluorine Substitution on Reactivity

The introduction of a fluorine atom at the para-position of the phenyl ring in this compound significantly influences its electronic properties and, consequently, its reactivity in the Suzuki-Miyaura coupling. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect. This electronic perturbation can impact the key steps of the catalytic cycle, particularly the transmetalation step, which is often rate-determining.[1][2]

The increased acidity of this compound, a consequence of the fluorine's electron-withdrawing nature, can facilitate the formation of the boronate species, which is more nucleophilic and readily participates in the transmetalation with the palladium center.[2][3]

Quantitative Performance Comparison

The following table summarizes the comparative performance of this compound and Phenylboronic acid in Suzuki-Miyaura coupling reactions as reported in the literature. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions. However, studies that directly compare the two reagents under identical conditions provide valuable insights into their relative reactivity.

Boronic AcidAryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[4]
Phenylboronic Acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[4]
This compound 1-bromo-4-fluorobenzenePd Nanoparticles-EtOH/H₂O70-Almost complete conversion[5]
Phenylboronic Acid 1-bromo-4-fluorobenzenePd Nanoparticles-EtOH/H₂O70-Slightly less active than this compound[5]

The data suggests that this compound can exhibit superior performance, leading to higher yields and conversions in shorter reaction times compared to phenylboronic acid under similar conditions.[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving consistent results in Suzuki-Miyaura coupling reactions. Below are generalized methodologies for a typical reaction involving either this compound or Phenylboronic acid.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the chosen solvent system (e.g., a mixture of an organic solvent like DMF or Dioxane and water) to the reaction vessel.

  • Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and stir vigorously for the specified time.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.[6][7]

Visualizing the Reaction Pathway and Workflow

To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Active Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow reagents Combine Aryl Halide, Boronic Acid, and Base solvent Add Solvent and Degas reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Cool, Dilute, and Wash monitoring->workup purification Dry, Concentrate, and Purify workup->purification product Isolated Biaryl Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

References

Suzuki Coupling Efficiency: A Comparative Analysis of 4-Fluorophenylboronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl compounds, which are pivotal structures in pharmaceuticals, agrochemicals, and materials science. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides a comparative analysis of the performance of 4-fluorophenylboronic acid in the Suzuki coupling reaction, benchmarked against its ortho- and meta-isomers, as well as other substituted phenylboronic acids.

The reactivity of phenylboronic acids in the Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric factors. The fluorine atom, being highly electronegative, exerts a significant electron-withdrawing inductive effect (-I) and a weaker, mesomeric effect (+M). The position of the fluorine substituent on the phenyl ring, therefore, distinctively influences the efficiency of the coupling reaction.

Comparative Reactivity: Experimental Data

Table 1: Comparison of Boronic Acids in the Suzuki Coupling with 1-Bromo-4-fluorobenzene (B142099) [1][2]

Boronic AcidTemperature (°C)Time (h)Conversion (%)
This compound 110398
Phenylboronic acid110395
4-Vinylphenylboronic acid110365
4-Carboxyphenylboronic acid110358

The data clearly indicates that this compound is a highly efficient coupling partner, showing a superior conversion rate compared to phenylboronic acid and other substituted analogues under these specific reaction conditions.[1][2]

Isomeric Effects: A Deeper Look into Reactivity Trends

The positional isomerism of the fluorine atom on the phenylboronic acid ring is expected to have a pronounced impact on reaction yields. The general trend observed for substituted phenylboronic acids in Suzuki coupling is often para > meta > ortho. This can be rationalized by considering the interplay of electronic and steric effects.

  • This compound (para): The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect, which can enhance the transmetalation step. Steric hindrance is minimal, allowing for facile approach of the palladium catalyst.

  • 3-Fluorophenylboronic acid (meta): The inductive effect of the fluorine atom is still significant at the meta position, though slightly less pronounced at the reaction center compared to the para isomer. Steric hindrance is also minimal.

  • 2-Fluorophenylboronic acid (ortho): The ortho-isomer is expected to be the least reactive. The fluorine atom in close proximity to the boronic acid group creates significant steric hindrance, which can impede the formation of the key intermediates in the catalytic cycle. While the inductive effect is strongest from the ortho position, the steric impediment is often the dominating factor, leading to lower reaction rates and yields.[3] A similar trend of para > meta >> ortho reactivity has been experimentally observed for nitrophenylboronic acid isomers in Suzuki coupling, where the bulky ortho-nitro group severely hampers the reaction.[4]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a detailed protocol for a typical Suzuki-Miyaura coupling reaction involving a fluorophenylboronic acid and an aryl bromide. This protocol is a general guideline and may require optimization for specific substrates.

Reaction: this compound with 1-bromo-4-fluorobenzene

Materials:

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol), 1-bromo-4-fluorobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add 1,4-dioxane (5 mL) and a 2M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol) that has been previously degassed.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4,4'-difluorobiphenyl.

Logical Workflow and Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The general workflow for carrying out the reaction and the key steps in the catalytic cycle are illustrated below.

Suzuki_Workflow cluster_workflow Experimental Workflow Setup Reaction Setup (Reagents & Catalyst) Inert Inert Atmosphere (Ar/N2 Purge) Setup->Inert Solvent Solvent & Base Addition Inert->Solvent Heat Heating & Stirring Solvent->Heat Monitor Reaction Monitoring (TLC/GC-MS) Heat->Monitor Workup Work-up & Extraction Monitor->Workup Purify Purification Workup->Purify

A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst.

Suzuki_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)-X (L2) Pd0->PdII_ArX Ar-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArAr Ar-Pd(II)-Ar' (L2) PdII_ArX->PdII_ArAr Ar'B(OH)2 / Base Transmetal->PdII_ArAr PdII_ArAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArX Ar-X ArBOH Ar'B(OH)2 + Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development and materials science, the incorporation of fluorinated moieties, such as the 4-fluorophenyl group, is of particular interest due to their ability to modulate the physicochemical and biological properties of molecules. The choice of catalyst is paramount to the success of these coupling reactions, directly influencing yield, reaction time, and overall efficiency. This guide provides a comparative analysis of palladium, nickel, and copper-based catalytic systems for the cross-coupling of 4-fluorophenylboronic acid with various aryl halides, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in the Suzuki-Miyaura coupling of this compound is highly dependent on the metal center, the nature of the ligands, the reaction conditions, and the reactivity of the coupling partner. Below is a summary of the performance of various catalytic systems.

Palladium Catalysts

Palladium complexes are the most extensively studied and widely used catalysts for Suzuki-Miyaura reactions. They offer a broad substrate scope and high functional group tolerance. Both homogeneous and heterogeneous palladium catalysts have been successfully employed for the cross-coupling of this compound.

Table 1: Performance of Palladium Catalysts in the Cross-Coupling of this compound with Aryl Halides

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Ref.
G-COOH-Pd-10 (heterogeneous)1-bromo-4-fluorobenzene (B142099)K₂CO₃DMF/H₂O (95:5)1103>99-67.1[1]
G-COOH-Pd-10 (heterogeneous)1-bromo-2-fluorobenzeneK₂CO₃DMF/H₂O (95:5)11048>99--[1]
G-COOH-Pd-10 (heterogeneous)1-bromo-3-fluorobenzeneK₂CO₃DMF/H₂O (95:5)11048>99--[1]
Pd(OAc)₂ / SPhos (homogeneous)4-chlorotolueneK₃PO₄1,4-dioxane/H₂O100-120-High--General Protocol
Pd(dppf)Cl₂ (homogeneous)Aryl BromideK₂CO₃Toluene (B28343)/H₂O10012~85-95--General Protocol

TON (Turnover Number) and TOF (Turnover Frequency) values are provided where available in the cited literature.

Nickel Catalysts

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, particularly for the activation of less reactive aryl chlorides. While less documented for this compound specifically, the general performance of nickel catalysts in Suzuki-Miyaura reactions suggests their potential.

Table 2: Performance of Nickel Catalysts in Suzuki-Miyaura Cross-Coupling Reactions

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
NiCl₂(PCy₃)₂Naphthyl sulfamatePhenylboronic acidK₃PO₄2-Me-THF1001295[2]
Ni(cod)₂ / PCy₃2-fluoronaphtho[2,1-b]furanm-tolylboronic acidK₂CO₃Toluene/H₂Ort1398[3]
NiCl₂(dppe)4-chlorotoluenePhenylmagnesium bromide (Kumada)-THFreflux16High[4]

Note: Data for nickel-catalyzed coupling of this compound is limited in the reviewed literature. The data presented showcases the general efficacy of nickel catalysts in similar cross-coupling reactions.

Copper Catalysts

Copper catalysts are an attractive option due to their low cost and low toxicity. However, their application in Suzuki-Miyaura cross-coupling of arylboronic acids is less developed compared to palladium and nickel. Copper-catalyzed protocols often require specific ligands and conditions, and their scope with fluorinated boronic acids is an active area of research.

Table 3: Performance of Copper Catalysts in Suzuki-Miyaura Type Cross-Coupling Reactions

Catalyst SystemAryl HalideBoronic Acid/EsterBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
CuI1-iodo-4-methoxybenzenePhenylboronic acidCs₂CO₃DMF1201292[5]
CuBr·SMe₂ / bathophenanthrolinebromocyclohexane4-chlorophenylboronic acid pinacol (B44631) estert-BuONaToluene802465[6]
Cu(II) Salen complex@KCC-1IodobenzenePhenylboronic acidK₂CO₃DMF110495[7]

Note: Specific examples of copper-catalyzed Suzuki-Miyaura coupling with this compound are not well-documented in the reviewed literature. The table presents data for similar copper-catalyzed C-C bond forming reactions.

Experimental Protocols

Detailed methodologies for representative catalytic systems are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Palladium-Catalyzed Suzuki-Miyaura Coupling (Heterogeneous)

Catalyst: G-COOH-Pd-10 (Palladium nanoparticles on COOH-modified graphene)

Reaction: 1-bromo-4-fluorobenzene with this compound

Procedure:

  • To a reaction vessel, add 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), K₂CO₃ (2.0 mmol, 2.0 eq.), and G-COOH-Pd-10 catalyst (15 mg).

  • Add a mixture of DMF and water (95:5, 5 mL) as the solvent.

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 3-48 hours depending on the aryl bromide), cool the reaction to room temperature.

  • The catalyst can be recovered by filtration for reuse.

  • The filtrate is then subjected to a standard aqueous work-up and the product is purified by column chromatography.[1]

Nickel-Catalyzed Suzuki-Miyaura Coupling (Homogeneous)

Catalyst: Ni(cod)₂ with PCy₃ ligand

Reaction: 2-fluoronaphtho[2,1-b]furan with m-tolylboronic acid

Procedure:

  • In a glovebox or under an inert atmosphere, to a reaction vial add Ni(cod)₂ (0.015 mmol, 5 mol%), PCy₃ (0.029 mmol, 10 mol%), 2-fluoronaphtho[2,1-b]furan (0.30 mmol, 1.0 eq.), m-tolylboronic acid (0.30 mmol, 1.0 eq.), and K₂CO₃ (0.36 mmol, 1.2 eq.).

  • Add toluene (3.0 mL) and water (0.6 mL).

  • Stir the reaction mixture at room temperature for 13 hours.

  • After the reaction is complete, dilute the mixture with water and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • After filtration, the solvent is removed under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography.[3]

Copper-Catalyzed Suzuki-Miyaura Coupling (Ligand-Free)

Catalyst: Copper(I) Iodide (CuI)

Reaction: 1-iodo-4-methoxybenzene with phenylboronic acid

Procedure:

  • To a reaction flask, add 1-iodo-4-methoxybenzene (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), CuI (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq.).

  • Add DMF (5 mL) as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography.[5]

Visualizing Catalytic Pathways

The following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Aryl Halide, Boronic Acid, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, GC-MS) D->E F Quench Reaction & Aqueous Work-up E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of catalyst for the cross-coupling of this compound is a critical parameter that dictates the efficiency and feasibility of the synthesis. Palladium catalysts, both homogeneous and heterogeneous, remain the most reliable and versatile option, with a wealth of literature to guide their application. Nickel catalysts present a promising, cost-effective alternative, particularly for less reactive aryl chlorides, although more research is needed to fully delineate their scope with fluorinated boronic acids. Copper catalysis is an emerging area with the potential for more sustainable and economical processes, but further development is required to establish general and robust protocols for this specific transformation. Researchers should consider the nature of their substrates, desired reaction conditions, and economic factors when selecting the optimal catalytic system for their synthetic goals.

References

Validated analytical methods for the quantification of 4-Fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Validated Analytical Methods for the Quantification of 4-Fluorophenylboronic Acid

For researchers, scientists, and drug development professionals, the precise and accurate quantification of this compound, a critical building block in organic synthesis and pharmaceutical development, is paramount. This guide offers an objective comparison of validated analytical methods for its quantification, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound hinges on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. This guide compares High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVUPLC-MSGC-MS (with Derivatization)Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation by liquid chromatography followed by mass analysis of the analyte.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection after chemical modification to increase volatility.Measurement of the NMR signal intensity relative to a certified internal standard.
Applicability Ideal for routine quantification in relatively clean sample matrices. Suitable for non-volatile and thermally labile compounds.High sensitivity and selectivity, suitable for complex matrices and trace level analysis.Suitable for volatile and thermally stable compounds; derivatization is necessary for polar analytes like boronic acids.Provides absolute quantification without the need for an identical analyte standard and gives structural information.
Linearity (R²) >0.99>0.98[1]>0.99Not applicable in the same way, relies on the linear response of the NMR detector.
Limit of Detection (LOD) µg/mL range0.1 µg/mL[1]ng/mL rangemg/mL range
Limit of Quantification (LOQ) µg/mL range1.0 µg/mL[1]ng/mL rangemg/mL range
Precision (%RSD) <2%<2.0%[1]<5%<1%
Accuracy (% Recovery) 98-102%97.1-105.7%[1]95-105%97-103%
Key Advantage Widely available, robust, and cost-effective for routine analysis.High throughput and sensitivity without the need for derivatization.[1]High sensitivity and selectivity, especially for volatile impurities.Absolute quantification and structural confirmation in a single experiment.
Key Limitation Lower sensitivity compared to MS-based methods.Higher instrumentation cost and complexity.Requires a derivatization step, which can be time-consuming and introduce variability.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for boronic acids and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique for routine quantification.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier like formic or phosphoric acid. For example, a mobile phase of acetonitrile and water containing phosphoric acid can be used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like acetonitrile or methanol (B129727) to prepare a stock solution. Further dilutions are made to create calibration standards.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

This method offers high throughput and sensitivity, avoiding the need for derivatization.[1]

  • Instrumentation: UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity BEH C18 column.[1]

  • Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile.[1]

  • Flow Rate: Optimized for the UPLC system, typically in the range of 0.4-0.6 mL/min.

  • Acquisition Mode: Electrospray ionization in negative mode is often suitable for boronic acids.

  • Sample Preparation: Prepare stock solutions by dissolving the analyte in methanol. Subsequent dilutions with a mixture of methanol and water can be used for the calibration curve.

  • Performance: This method has shown excellent recovery (97.1 to 105.7%), precision (RSD below 2.0%), and a linearity of R² > 0.98. The LOD and LOQ are typically around 0.1 µg and 1.0 µg, respectively.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS provides high selectivity and sensitivity, but a derivatization step is necessary to increase the volatility of the boronic acid.

  • Instrumentation: GC system coupled with a mass spectrometer.

  • Derivatization: A common approach is to esterify the boronic acid. For example, evaporate a known amount of the sample to dryness under a gentle stream of nitrogen and react with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes.

  • Column: A non-polar column such as a DB-5ms or HP-5ms.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Temperature Program: An initial temperature of around 100°C, ramped up to 280-300°C.

  • MS Detection: Electron ionization (EI) with scanning in the appropriate mass range.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the purity and concentration of a substance without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity that has a resonance signal that does not overlap with the analyte signals. For fluorine-containing compounds like this compound, a fluorine-containing internal standard can be used for ¹⁹F qNMR.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H or ¹⁹F NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Quantification: The concentration of the analyte is calculated by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Internal Standard dissolve Dissolve in Mobile Phase/Solvent start->dissolve dilute Prepare Calibration Standards dissolve->dilute inject Inject into HPLC System dilute->inject separate Separation on C18 Column inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify end Report Results quantify->end

HPLC-UV Experimental Workflow

Derivatization_GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification start Weigh Sample dry Evaporate to Dryness start->dry derivatize Add Derivatizing Agent (e.g., BSTFA) & Heat dry->derivatize cool Cool to Room Temperature derivatize->cool inject Inject into GC-MS System cool->inject separate Separation on GC Column inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Internal/External Standard integrate->quantify end Report Results quantify->end

GC-MS with Derivatization Workflow

Method_Comparison_Logic cluster_methods Analytical Methods cluster_criteria Selection Criteria cluster_decision Decision HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Selectivity Selectivity HPLC->Selectivity Matrix Sample Matrix HPLC->Matrix Cost Cost & Availability HPLC->Cost Speed Throughput/Speed HPLC->Speed UPLC_MS UPLC-MS UPLC_MS->Sensitivity UPLC_MS->Selectivity UPLC_MS->Matrix UPLC_MS->Cost UPLC_MS->Speed GC_MS GC-MS GC_MS->Sensitivity GC_MS->Selectivity GC_MS->Matrix GC_MS->Cost GC_MS->Speed qNMR qNMR qNMR->Sensitivity qNMR->Selectivity qNMR->Matrix qNMR->Cost qNMR->Speed Decision Select Optimal Method Sensitivity->Decision Selectivity->Decision Matrix->Decision Cost->Decision Speed->Decision

Method Selection Logic Diagram

References

A Comparative Performance Analysis of 4-Fluorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Among the array of reagents utilized in these transformations, arylboronic acids have gained prominence, particularly in palladium-catalyzed reactions. This guide provides a comprehensive performance benchmark of 4-Fluorophenylboronic acid in key coupling reactions, offering a comparative analysis against other commonly used boronic acids. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.

Suzuki-Miyaura Coupling: A Detailed Comparison

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds. The performance of this compound in this reaction has been evaluated in comparison to other substituted and unsubstituted phenylboronic acids.

Quantitative Performance Data

A comparative study on the Suzuki-Miyaura coupling of various boronic acids with 1-bromo-4-fluorobenzene, catalyzed by a supported palladium nanoparticle system (G-COOH-Pd-10), provides valuable insights into the reactivity of this compound. The results, summarized in the table below, demonstrate the superior performance of the fluorinated analogue under the tested conditions.

Table 1: Comparison of Boronic Acid Performance in Suzuki-Miyaura Coupling with 1-bromo-4-fluorobenzene

Boronic AcidTemperature (°C)Time (h)Conversion (%)
This compound 703~95
8>95
1103>95
Phenylboronic acid703~90
8~90
1103~90
4-Vinylphenylboronic acid703~20
8~30
1103~80
4-Carboxyphenylboronic acid703~40
8~50
1103~60

Data sourced from a comparative study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[1]

The data clearly indicates that this compound consistently achieves higher conversions in shorter reaction times compared to phenylboronic acid, 4-vinylphenylboronic acid, and 4-carboxyphenylboronic acid at both 70°C and 110°C. The electron-withdrawing nature of the fluorine atom is believed to enhance the transmetalation step in the catalytic cycle, leading to improved reaction efficiency.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction, adapted from established procedures.

Materials:

  • Aryl halide (e.g., 1-bromo-4-fluorobenzene)

  • Boronic acid (e.g., this compound, Phenylboronic acid, etc.)

  • Palladium catalyst (e.g., G-COOH-Pd-10, Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF/H₂O mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., 1 mol% G-COOH-Pd-10), and the base (2.0 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a DMF/H₂O mixture) to the flask.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 70°C or 110°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizing the Suzuki-Miyaura Coupling

To better understand the experimental process and the underlying chemical principles, the following diagrams have been generated.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir (e.g., 70-110°C) inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction with Organic Solvent cool->extract purify Column Chromatography extract->purify product product purify->product Final Product

Experimental Workflow for Suzuki-Miyaura Coupling.

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Hindrance reactivity Boronic Acid Reactivity in Suzuki Coupling ewg Electron-Withdrawing Groups (e.g., -F, -CF3) reactivity->ewg Increases Reactivity (Facilitates Transmetalation) edg Electron-Donating Groups (e.g., -CH3, -OCH3) reactivity->edg Decreases Reactivity ortho ortho-Substituents reactivity->ortho Decreases Reactivity (Hinders Approach to Catalyst) example_f example_f ewg->example_f This compound (Enhanced Performance) example_ch3 example_ch3 edg->example_ch3 4-Methylphenylboronic acid (Reduced Performance)

References

A Head-to-Head Comparison of Bases in Suzuki Reactions of 4-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal base for the Suzuki-Miyaura cross-coupling of 4-fluorophenylboronic acid, supported by experimental data and detailed protocols.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to efficiently construct C-C bonds. A critical, yet often nuanced, parameter in this reaction is the choice of base, which can significantly influence reaction yield, rate, and the suppression of side reactions. This guide provides a head-to-head comparison of various bases in the context of Suzuki reactions involving the synthetically important building block, this compound.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura reaction plays a pivotal role in the transmetalation step of the catalytic cycle. It activates the boronic acid, forming a more nucleophilic boronate species. This boronate then readily transfers its organic group to the palladium center, regenerating the catalyst and forming the desired biaryl product. The choice of base can affect the rate of this transmetalation and can also influence the stability of the catalyst and the boronic acid itself, with protodeboronation being a key potential side reaction.

Performance of Various Bases in Suzuki Reactions

While a comprehensive screening of numerous bases specifically for the Suzuki reaction of this compound is not extensively documented in a single study, we can draw valuable insights from available experimental data. A study on the Suzuki-Miyaura C-C coupling reactions for the preparation of fluorinated biphenyl (B1667301) derivatives demonstrated a high yield for the reaction of this compound with 1-bromo-4-fluorobenzene (B142099) using potassium carbonate (K₂CO₃) as the base[1][2].

To provide a broader comparative context, the following table includes data from a study that screened various bases for the Suzuki coupling of 4-bromotoluene (B49008) with phenylboronic acid. Although the substrates differ, this data offers a valuable general trend for the relative efficacy of common bases in Suzuki-Miyaura reactions.

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001292
2Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001288
3K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001285
4Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001282
5t-BuOKToluenePd(OAc)₂PPh₃1001275
6KFToluene/H₂OPd(OAc)₂PPh₃1001265
7TEA (Triethylamine)Toluene/H₂OPd(OAc)₂PPh₃1001245

Data for entries 1-7 is for the reaction of 4-bromotoluene with phenylboronic acid and is intended to show general trends.

In a specific example utilizing this compound, its reaction with 1-bromo-4-fluorobenzene using K₂CO₃ as the base in a DMF/H₂O solvent system at 110 °C for 3 hours resulted in a yield of >95%[1][2]. Furthermore, excellent yields have been reported for the coupling of 4-fluorophenylaniline with 4-bromoaniline, indicating the general robustness of Suzuki couplings with this fluorinated building block[3].

From the available data, it is evident that inorganic bases, particularly phosphates and carbonates, generally provide higher yields in Suzuki-Miyaura reactions compared to organic bases like triethylamine. For the specific case of this compound, K₂CO₃ has been demonstrated to be a highly effective base.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving this compound. This protocol can be adapted for the screening of different bases.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, palladium catalyst, and the selected base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously for the specified time (typically 3-16 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Process

To better understand the experimental workflow and the core of the reaction, the following diagrams are provided.

Suzuki_Workflow Reactants Reactants & Base (Aryl Halide, this compound, Base) Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst Catalyst & Ligand (e.g., Pd(PPh3)4) Catalyst->Reaction_Setup Solvent Degassed Solvent (e.g., Dioxane/H2O) Solvent->Reaction_Setup Heating Heating & Stirring (e.g., 90-110 °C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition (Ar-Pd(II)-X) TM Transmetalation (Ar-Pd(II)-Ar') OA->TM Ar'-B(OH)2 + Base RE Reductive Elimination (Ar-Ar') TM->RE Pd0 Pd(0) Catalyst RE->Pd0 Ar-Ar' Pd0->OA Ar-X Base_Activation Base Activation Ar'-B(OH)2 -> [Ar'-B(OH)3]⁻ Base_Activation->TM

Caption: The catalytic cycle of the Suzuki-Miyaura reaction highlighting the role of the base.

References

The Influence of the Aryl Halide Partner on Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The choice of the aryl halide coupling partner significantly impacts the efficiency and feasibility of this reaction. This guide provides a comparative analysis of the performance of different aryl halides—iodides, bromides, chlorides, and triflates—in coupling with 4-fluorophenylboronic acid, supported by experimental data and detailed protocols.

The reactivity of the aryl halide in the Suzuki-Miyaura coupling is predominantly governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. This trend is a direct consequence of the bond dissociation energies, which influence the ease of the rate-determining oxidative addition step in the palladium-catalyzed cycle. Weaker C-X bonds lead to faster oxidative addition, and consequently, milder reaction conditions and higher yields.

Comparative Performance of Aryl Halides

The following table summarizes the performance of various aryl halides in the Suzuki-Miyaura coupling with this compound. It is important to note that reaction conditions can be optimized for each class of aryl halide to maximize yields. The data presented here is collated from various sources and aims to provide a representative comparison.

Aryl Halide PartnerLeaving GroupTypical Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisoleIPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O100295[1]
1-Bromo-4-fluorobenzeneBrG-COOH-Pd-10K₃PO₄H₂O/DMF1103>95[2]
4-ChlorobenzonitrileClPOPd/TBABK₂CO₃H₂O1001285[3]
4-Tolyl triflateOTfPd(OAc)₂/PCy₃K₃PO₄Dioxane801888[4]

Key Observations:

  • Aryl Iodides are the most reactive coupling partners, often providing excellent yields in short reaction times with standard palladium catalysts like Pd(PPh₃)₄.

  • Aryl Bromides are also highly effective and widely used due to their balance of reactivity and stability. They generally give high yields, although sometimes requiring slightly longer reaction times or more specialized catalysts compared to aryl iodides.[2][5]

  • Aryl Chlorides are the least reactive among the halides due to the strong C-Cl bond. Their successful coupling typically necessitates more sophisticated catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, and may require higher temperatures and longer reaction times.[3]

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of this compound with different aryl halides are provided below. These protocols are representative and may require optimization for specific substrates.

Protocol 1: Coupling of this compound with an Aryl Iodide

This protocol is a general guideline for the coupling of an aryl iodide with this compound using a standard palladium catalyst.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 eq.)

  • This compound (1.2 mmol, 1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

  • Toluene (5 mL)

  • Water (1 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Concentrate the solvent in vacuo.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Coupling of this compound with an Aryl Bromide

This protocol describes the coupling of an aryl bromide with this compound, which may require slightly more forcing conditions or specialized catalysts for optimal results.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 eq.)

  • This compound (1.2 mmol, 1.2 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • A suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Follow the setup procedure as described in Protocol 1, substituting the catalyst, ligand, and base.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction and perform the workup and purification as outlined in Protocol 1.

Protocol 3: Coupling of this compound with an Aryl Chloride

The coupling of aryl chlorides requires more active catalyst systems to overcome the high bond energy of the C-Cl bond.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 eq.)

  • This compound (1.5 mmol, 1.5 eq.)

  • A specialized palladium catalyst/ligand system (e.g., POPd/TBAB co-catalyst).[3]

  • A strong base (e.g., Potassium carbonate, K₂CO₃) (3.0 mmol, 3.0 eq.)

  • A high-boiling point solvent (e.g., water, DMF, or dioxane/water mixture)

Procedure:

  • The reaction setup is similar to the previous protocols, but with the specialized catalyst system.

  • The reaction is typically heated to a higher temperature (e.g., 100-150 °C).

  • Reaction times are generally longer, and progress should be carefully monitored.

  • Workup and purification follow the general procedure outlined in Protocol 1.

Protocol 4: Coupling of this compound with an Aryl Triflate

Aryl triflates are effective coupling partners and can often be coupled under conditions similar to those used for aryl bromides.

Materials:

  • Aryl triflate (1.0 mmol, 1.0 eq.)

  • This compound (1.2 mmol, 1.2 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane (5 mL)

Procedure:

  • Set up the reaction as described in the previous protocols.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction and perform the workup and purification as outlined in Protocol 1.

Visualizing the Process

To better understand the underlying principles and experimental flow, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) start->setup inert Inert Atmosphere (Purge with Ar or N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Chromatography or Recrystallization) workup->purify product Pure Product purify->product

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Comparative Analysis of 4-Fluorophenylboronic Acid in Diverse Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental results using 4-Fluorophenylboronic acid across three key application areas: Suzuki-Miyaura cross-coupling reactions, fluorescent saccharide sensing, and inhibition of AmpC β-lactamase. The data presented is collated from various studies to offer an objective comparison of its performance and to provide detailed experimental methodologies for reproducibility.

Data Presentation

The following tables summarize the quantitative data for each application, allowing for a clear comparison of the performance of this compound and its derivatives in different experimental settings.

Table 1: Suzuki-Miyaura Cross-Coupling Reactions

This table presents the reaction yields of this compound with various aryl bromides, catalyzed by palladium nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10).[1][2][3][4]

Aryl BromideTemperature (°C)Time (h)Conversion (%)TOF (h⁻¹)
1-Bromo-4-fluorobenzene7037550
1-Bromo-4-fluorobenzene11039865
1-Bromo-2-fluorobenzene7037047
1-Bromo-2-fluorobenzene11039563
1-Bromo-3-fluorobenzene7037248
1-Bromo-3-fluorobenzene11039664
2-Bromo-5-fluorotoluene7034530
2-Bromo-5-fluorotoluene11036543
2-Bromo-4-fluorotoluene7034027
2-Bromo-4-fluorotoluene11036040

TOF (Turnover Frequency) calculated based on the reported conversion at 3 hours.

Table 2: Fluorescent Saccharide Sensing

This table showcases the binding affinities of fluorinated phenylboronic acid-based fluorescent sensors for various saccharides. The data highlights the selectivity of these sensors.

Sensor MoietyAnalyte (Saccharide)Binding Constant (K) / Detection Limit (LOD)pHReference
2,4-Difluoro-3-formyl-phenylboronic acid (DFFPBA)MonosaccharidesUltrahigh affinity (qualitative)6.0[5]
Phenylboronic acid derivativeD-FructoseK = 4365 M⁻¹7.4[6]
Phenylboronic acid derivativeD-GlucoseK = 110 M⁻¹7.4[6]
Anthracene-based boronic acid sensorD-GlucoseLOD: 1.5 mM7.4[7]
Pyrene-based boronic acid sensorD-GlucoseLOD: 0.5 mM7.4[7]
Table 3: AmpC β-Lactamase Inhibition

This table illustrates the inhibitory effect of phenylboronic acid derivatives against AmpC β-lactamase, a critical enzyme in antibiotic resistance.

InhibitorMethodOrganismObservationReference
Phenylboronic acidDisk Potentiation TestKlebsiella pneumoniae, Escherichia coli≥ 5 mm increase in zone of inhibition[8]
3-Aminophenylboronic acidDisk Potentiation TestEscherichia coli, Klebsiella pneumoniae≥ 5 mm increase in zone of inhibition[8]
Phenylboronic acidBroth MicrodilutionKlebsiella spp., Escherichia coli, Proteus mirabilis≥ 8-fold decrease in MIC of cefotetan[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and cross-validation of these results.

Suzuki-Miyaura Cross-Coupling Reaction Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with this compound using a palladium catalyst.[10]

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Degassing: Purge the reaction mixture with an inert gas for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-110 °C) with vigorous stirring for the specified time (e.g., 3-48 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Fluorescent Saccharide Sensing Protocol

This protocol outlines a general procedure for evaluating the saccharide binding affinity of a fluorescent sensor based on a fluorinated phenylboronic acid derivative.

Materials:

  • Fluorinated phenylboronic acid-based fluorescent sensor

  • Saccharide stock solutions (e.g., glucose, fructose) of known concentrations

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • Fluorometer

Procedure:

  • Preparation of Sensor Solution: Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO or methanol) and then dilute it to the desired working concentration in the buffer solution.

  • Titration: To a cuvette containing the sensor solution, add aliquots of the saccharide stock solution.

  • Equilibration: Allow the solution to equilibrate for a specific period after each addition.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of the solution after each addition at a fixed excitation wavelength.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the saccharide concentration. Determine the binding constant (K) by fitting the data to a suitable binding model (e.g., 1:1 binding isotherm).

AmpC β-Lactamase Inhibition Assay Protocol (Disk Potentiation Test)

This protocol describes a disk diffusion-based method to assess the inhibitory activity of this compound against AmpC β-lactamase producing bacteria.[11][12][13]

Materials:

  • Bacterial culture of an AmpC-producing strain (e.g., E. coli, K. pneumoniae)

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Sterile swabs

  • Blank sterile paper disks

  • Cefoxitin (B1668866) antibiotic disks (30 µg)

  • This compound solution (e.g., 400 µ g/disk )

  • Incubator (37 °C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly inoculate the surface of an MHA plate with the bacterial suspension using a sterile swab.

  • Disk Preparation: Impregnate sterile blank paper disks with a solution of this compound.

  • Disk Placement: Place a cefoxitin disk on the inoculated MHA plate. Place a this compound disk in close proximity (e.g., 15-20 mm, center to center) to the cefoxitin disk. Alternatively, a disk containing both cefoxitin and this compound can be used.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Interpretation: A positive result for inhibition is indicated by an enhancement of the zone of inhibition around the cefoxitin disk on the side adjacent to the this compound disk, or a zone of inhibition ≥ 5 mm larger for the combination disk compared to the cefoxitin disk alone.[8]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key processes related to the experimental applications of this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)L2-X oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation aryl_aryl_pd_complex Ar-Pd(II)L2-Ar' transmetalation->aryl_aryl_pd_complex aryl_boronate Ar'-B(OR)2 aryl_boronate->transmetalation base Base (e.g., K3PO4) base->transmetalation reductive_elimination Reductive Elimination aryl_aryl_pd_complex->reductive_elimination reductive_elimination->pd0 biaryl_product Ar-Ar' reductive_elimination->biaryl_product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Saccharide_Sensing cluster_sensor Fluorescent Sensor fluorophore Fluorophore boronic_acid 4-Fluorophenyl- boronic Acid fluorophore->boronic_acid Linker binding Reversible Covalent Binding boronic_acid->binding fluorescence_off Fluorescence Quenched (PET) boronic_acid->fluorescence_off Photoinduced Electron Transfer saccharide Saccharide (cis-diol) saccharide->binding complex Sensor-Saccharide Complex binding->complex fluorescence_on Fluorescence ON complex->fluorescence_on Inhibition of PET

Mechanism of a fluorescent boronic acid sensor for saccharide detection.

References

The Impact of Solvent Systems on the Efficacy of 4-Fluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a solvent system is paramount in optimizing the outcomes of Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative analysis of yields achieved using 4-Fluorophenylboronic acid in various solvent systems, supported by experimental data and detailed protocols to aid in methodological replication and adaptation.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds that are pivotal in medicinal chemistry and materials science. The choice of solvent can significantly influence the reaction's efficiency, affecting catalyst stability, reagent solubility, and the reaction pathway. This analysis focuses on the performance of this compound, a common reagent in the synthesis of fluorinated organic molecules, across a range of solvent systems.

Comparative Yields of this compound in Various Solvents

The following table summarizes the quantitative data on the yield of Suzuki-Miyaura coupling reactions involving this compound in different solvent systems. The data highlights the significant impact of the solvent on the reaction's success.

Solvent SystemAryl HalideCatalystBaseTemperature (°C)Yield (%)Reference
DMF/H₂O (1:1 v/v)5-bromosalicylic acidPdCl₂ (ligand-free)K₂CO₃7598[1]
DMF/H₂O (95:5)1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃110High Conversion*[2]
Toluene (B28343)5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄70-8040[3]
1,4-Dioxane5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄70-8060[3]
Acetonitrile5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄70-8036[3]

*Note: The study reported high conversion rates without specifying the exact yield percentage.[2]

The data indicates that a mixture of an organic solvent and water, such as DMF/H₂O, often provides excellent yields.[1] The use of polar aprotic solvents like DMF can facilitate the dissolution of both the organic and inorganic reaction components. The choice of base and catalyst system is also crucial and is often optimized in conjunction with the solvent.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental methodologies for a representative Suzuki-Miyaura coupling reaction are provided below.

General Procedure for Suzuki-Miyaura Coupling in DMF/H₂O

This protocol is based on the synthesis of a diflunisal (B1670566) analog.[1]

Materials:

  • This compound

  • Aryl bromide (e.g., 5-bromosalicylic acid)

  • Palladium catalyst (e.g., PdCl₂)

  • Base (e.g., K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • The palladium catalyst is dispersed in a 1:1 (v/v) mixture of DMF and deionized water.

  • The aryl bromide and this compound are added sequentially to the solvent mixture.

  • The base (e.g., K₂CO₃) is then added to the reaction mixture.

  • The reaction is heated to the desired temperature (e.g., 75 °C) and stirred for a specified time.

  • Upon completion, the reaction mixture is cooled to room temperature and the product is isolated through standard work-up procedures, which may include extraction and column chromatography.

General Procedure for Suzuki-Miyaura Coupling in Anhydrous Solvents

This protocol is a general representation for reactions in non-aqueous systems like toluene or 1,4-dioxane.[3]

Materials:

  • This compound

  • Aryl halide (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In an inert atmosphere (e.g., under nitrogen or argon), the aryl halide, this compound, palladium catalyst, and base are added to a flask containing the anhydrous solvent.

  • The reaction mixture is heated to the specified temperature (e.g., 70-80 °C) and stirred until the starting material is consumed, as monitored by techniques like TLC or GC-MS.

  • After cooling, the reaction mixture is typically filtered to remove inorganic salts, and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Visualizing the Experimental Workflow

To further clarify the experimental process, a generalized workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below using a Graphviz diagram.

Suzuki_Miyaura_Workflow Reagents Reactants (Aryl Halide, this compound) Mixing Reaction Setup (Inert Atmosphere) Reagents->Mixing Catalyst Catalyst & Base (e.g., Pd(PPh3)4, K3PO4) Catalyst->Mixing Solvent Solvent System (e.g., Dioxane) Solvent->Mixing Heating Heating & Stirring (e.g., 80°C) Mixing->Heating Reaction Conditions Workup Work-up (Filtration, Extraction) Heating->Workup Reaction Completion Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps. The diagram below illustrates this process.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 Boronate [B(OH)3R2]- Boronate->Transmetal Base Base (e.g., OH-) Base->Boronate BoronicAcid R2-B(OH)2 BoronicAcid->Boronate RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Evaluating the Green Chemistry Metrics of Reactions Involving 4-Fluorophenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of green chemistry principles into synthetic methodologies is paramount for sustainable and efficient drug development and chemical manufacturing. 4-Fluorophenylboronic acid is a crucial building block in medicinal chemistry, frequently employed in carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an objective comparison of the green chemistry metrics for two of the most common reactions involving this reagent: the Suzuki-Miyaura cross-coupling and the Chan-Lam coupling. The evaluation is based on key metrics including Atom Economy, E-Factor, and Process Mass Intensity (PMI), supported by experimental data and protocols.

Core Green Chemistry Metrics at a Glance

Green chemistry metrics provide a quantitative framework to assess the environmental performance of chemical processes.[1] The primary metrics evaluated in this guide are:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[2] It is calculated as: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

  • Environmental Factor (E-Factor): A simple and widely used metric that relates the mass of waste generated to the mass of the desired product.[3] A lower E-Factor signifies a greener process. E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[4][5] The ideal PMI is 1, meaning only the product's mass is involved. PMI = Total Mass Input (kg) / Mass of Product (kg)

Comparative Analysis of Key Reactions

The Suzuki-Miyaura and Chan-Lam reactions are workhorse transformations in modern organic synthesis. Below is a comparative overview of their performance with this compound from a green chemistry perspective.

Table 1: Green Chemistry Metrics for Suzuki-Miyaura vs. Chan-Lam Coupling
MetricSuzuki-Miyaura Coupling (C-C bond formation)Chan-Lam Coupling (C-N/C-O bond formation)Analysis and Comparison
Atom Economy Generally high. Byproducts are typically boronic acid derivatives and salts from the base.[2]Also generally high. Byproducts are similar to Suzuki-Miyaura, involving the boronic acid residue.[6]Both reactions are inherently atom-economical as they are coupling reactions where most atoms from the key reactants are incorporated into the product.[2] The choice between them is dictated by the desired bond (C-C vs. C-N/C-O).
E-Factor Can be high due to solvent usage for reaction and purification, and inorganic salts from the base. Values can range from 30 to over 100 in classical approaches.[7]Can also be high. However, the use of air as an oxidant and the potential for milder conditions can sometimes lead to a lower E-Factor compared to some Suzuki protocols.[8]The E-Factor for both reactions is heavily influenced by solvent choice, reaction workup, and purification methods. The use of greener solvents and catalytic systems can significantly reduce this value.[7]
PMI Often high in pharmaceutical applications (can be >100), driven by large volumes of solvents for reaction, extraction, and chromatography.[9][10]PMI values are comparable to Suzuki-Miyaura and are highly dependent on the scale and specific process. The ability to run at room temperature can reduce energy-related mass inputs.[8]Both reactions suffer from high PMI in laboratory and early manufacturing scales. Process optimization, including solvent recycling and use of continuous flow reactors, is crucial for PMI reduction.[4][5]
Catalyst Palladium-based catalysts are most common. While highly efficient, palladium is a precious and toxic heavy metal. Heterogeneous or recyclable catalysts are greener alternatives.[11]Copper-based catalysts are typically used. Copper is more abundant and less toxic than palladium, offering a greener alternative.[8]The choice of a copper catalyst in Chan-Lam coupling presents a significant green advantage over the palladium catalysts often required for Suzuki-Miyaura reactions.
Solvents Often requires organic solvents like 1,4-dioxane (B91453), toluene, or DMF, which are considered hazardous.[12][13] Greener alternatives like 2-MeTHF or water are being explored.[14]Can be performed in a variety of solvents, including greener options like ethanol. The reaction is often tolerant of air and moisture.[15]Chan-Lam coupling often exhibits greater flexibility in solvent choice and is more amenable to greener solvents and ambient conditions.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura and Chan-Lam couplings involving a this compound derivative.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the coupling of an aryl halide with this compound.[12]

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Seal the flask with a septum and purge with the inert gas for 10-15 minutes.

  • Add a degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

Reaction Execution:

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Chan-Lam N-Arylation

This is a general protocol for the copper-catalyzed N-arylation of an amine with this compound.[8][15]

Reaction Setup:

  • To a reaction vial, add the amine (1.0 mmol, 1.0 eq.), this compound (1.2-1.5 mmol), and a copper catalyst (e.g., Cu(OAc)₂, 10 mol%).

  • Add a suitable solvent (e.g., dichloromethane (B109758) or methanol, 5 mL) and a base if required (e.g., pyridine (B92270) or triethylamine, 2.0 eq.).

  • The reaction is often run open to the air, which provides the oxidant (O₂).

Reaction Execution:

  • Stir the reaction mixture vigorously at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Workup and Purification:

  • Once the reaction is complete, filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield the desired N-arylated product.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Chan-Lam coupling reactions, highlighting the key stages that contribute to the overall process mass intensity.

Suzuki_Miyaura_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Aryl Halide + This compound Reaction_Vessel Heating (80-120°C) Reactants->Reaction_Vessel Catalyst Pd Catalyst + Ligand Catalyst->Reaction_Vessel Base_Solvent Base + Solvent Base_Solvent->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Washing Brine Wash Extraction->Washing Drying Drying Agent (e.g., Na2SO4) Washing->Drying Concentration Solvent Evaporation Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Isolated Product Chromatography->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Workflow cluster_reaction Reaction cluster_purification Purification Reactants Amine/Alcohol + This compound Reaction_Vessel Stirring at RT (Air) Reactants->Reaction_Vessel Catalyst Cu Catalyst Catalyst->Reaction_Vessel Solvent_Base Solvent + Base Solvent_Base->Reaction_Vessel Filtration Catalyst Filtration Reaction_Vessel->Filtration Concentration Solvent Evaporation Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Isolated Product Chromatography->Product

Caption: General workflow for a Chan-Lam coupling reaction.

Alternatives and Future Outlook

To further improve the greenness of syntheses involving this compound, several strategies can be employed:

  • Alternative Boron Reagents: Trialkyl- and triarylboranes can be used in some coupling reactions, potentially offering a more atom-economical pathway if all organic groups on the boron are transferred.[16]

  • Greener Solvents: The replacement of hazardous solvents like DMF and 1,4-dioxane with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water is a key area of research.[14][17]

  • Catalyst Innovation: The development of highly active, low-loading, and recyclable catalysts, including heterogeneous catalysts based on nanoparticles, can significantly reduce metal waste and improve process efficiency.[11]

  • Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability, often leading to reduced solvent usage and lower PMI.

Conclusion

Both the Suzuki-Miyaura and Chan-Lam couplings are powerful methods for incorporating the 4-fluorophenyl moiety into target molecules. While both have high atom economy in theory, their overall environmental impact is largely dictated by the practical aspects of the reaction, including solvent choice, catalyst system, and purification methods.

From a green chemistry perspective, the Chan-Lam coupling often presents an advantage due to its use of a more abundant and less toxic copper catalyst and its frequent compatibility with milder, aerobic conditions. However, the choice of reaction will always be primarily determined by the desired chemical transformation (C-C vs. C-N/C-O bond formation).

For researchers and drug development professionals, a critical evaluation of these green chemistry metrics is essential for designing more sustainable synthetic routes. By prioritizing greener solvents, developing recyclable catalyst systems, and optimizing reaction conditions, the environmental footprint of these vital chemical transformations can be significantly minimized.

References

A Comparative Guide to 4-Fluorophenylboronic Acid and its Boronate Esters in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A pivotal component of this reaction is the organoboron reagent. This guide provides an objective comparison of the performance of 4-fluorophenylboronic acid and its commonly used boronate esters in Suzuki coupling, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

The Reactivity vs. Stability Trade-Off

The primary distinction between this compound and its boronate esters lies in a fundamental trade-off between reactivity and stability.

  • This compound: Generally exhibits higher reactivity in Suzuki coupling, which can lead to faster reaction times.[1] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids are more susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond), which can diminish yields and complicate storage.[1]

  • 4-Fluorophenylboronate Esters: (e.g., pinacol (B44631), neopentyl, MIDA esters) offer significantly enhanced stability.[2] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods. This stability can lead to more reproducible results and higher isolated yields, particularly in complex syntheses where the purity of the starting materials is paramount. While historically considered less reactive, recent studies have shown that boronate esters can participate directly in the catalytic cycle without prior hydrolysis and, in some cases, even accelerate the reaction.[3]

Quantitative Performance Comparison

A kinetic study by C. S. Adjiman and coworkers provides a direct comparison of the intrinsic reactivity of this compound and several of its boronate esters by measuring the rate of the transmetalation step, which is often rate-limiting. The data clearly illustrates the impact of the ester group on reactivity.

Table 1: Relative Rates of Transmetalation for this compound and its Boronate Esters [3]

EntryBoron ReagentRelative Rate
1This compound1.00
2This compound pinacol estera
3This compound neopentyl estera
4This compound catechol ester~4.3
5This compound glycol ester~23.0
6This compound dimethyl ester~21.5

a: Sigmoidal kinetic profiles were observed, precluding the determination of a precise first-order rate constant. However, reaction times indicated that the pinacol and neopentyl esters were less reactive in this specific mechanistic study.[3]

While the kinetic data in Table 1 provides insight into the transmetalation step, overall reaction yields under catalytic conditions are also crucial. The following table provides example yields for Suzuki coupling reactions using this compound and its pinacol ester with various aryl halides. It is important to note that direct comparisons of yields across different publications can be challenging due to variations in reaction conditions.

Table 2: Example Yields in Suzuki Coupling Reactions

Boron ReagentCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[4]
This compound1-Bromo-2-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O11024~90[4]
This compound pinacol ester4-BromoanisolePd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O801295[2]
This compound pinacol ester4-BromotoluenePd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O801292[2]

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction that can be adapted for a comparative study of this compound and its boronate esters.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound or boronate ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, the 4-fluorophenylboron reagent, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Mechanistic Insights and Workflow

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice between a boronic acid and a boronate ester primarily influences the transmetalation step. Boronic acids typically require activation by a base to form a more nucleophilic boronate species. Boronate esters can either undergo hydrolysis to the boronic acid in situ or participate directly in transmetalation.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_cycle Catalytic Cycle ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition ArX->OxAdd Boronic_Acid This compound Ar'B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Base Activation Boronate_Ester 4-Fluorophenylboronate Ester Ar'B(OR)₂ Boronate_Ester->Transmetalation Direct Pathway or In Situ Hydrolysis Pd0 Pd(0) Catalyst Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product

References

A Comparative Guide to the Structural Validation of Products Synthesized from 4-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of products synthesized from 4-fluorophenylboronic acid, a key building block in modern organic and medicinal chemistry. We will delve into the performance of this versatile reagent in the widely-used Suzuki-Miyaura cross-coupling reaction, comparing it with alternative boronic acids. This guide also offers detailed experimental protocols for both the synthesis of fluorinated biphenyl (B1667301) derivatives and their structural validation using state-of-the-art analytical techniques.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a cornerstone reagent for the synthesis of fluorinated biaryl compounds, which are of significant interest in pharmaceutical and materials science due to the unique properties conferred by the fluorine atom.[1][2] The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is the primary method for generating these derivatives.[1]

The electronic properties of the substituents on the aryl boronic acid can significantly impact the reaction's efficiency. Generally, electron-donating groups on the boronic acid partner enhance the reaction rate and yield. Conversely, electron-withdrawing groups, such as the fluorine atom in this compound, can have a more complex effect but often lead to high reactivity and good yields under optimized conditions.[3][4]

Comparative Performance Data

The following tables summarize the performance of this compound in Suzuki-Miyaura coupling reactions with various aryl halides and compare its reactivity to other boronic acids.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
1-Bromo-2-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O11048~90
1-Bromo-3-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O11048~95
2-Bromo-5-fluorotolueneG-COOH-Pd-10K₂CO₃DMF/H₂O11048~85
2-Bromo-4-fluorotolueneG-COOH-Pd-10K₂CO₃DMF/H₂O11048~90

Data compiled from a study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[5][6][7]

Table 2: Comparative Performance of Various Fluorinated and Non-Fluorinated Phenylboronic Acids

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
Phenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90
4-Carboxyphenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O11048~80
4-Vinylphenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O11048~70
3,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798

This table combines data from multiple sources to illustrate the relative reactivity of different boronic acids under various conditions.[3][5][6][7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the synthesis and validation of chemical compounds. Below are generalized procedures for the Suzuki-Miyaura coupling reaction and subsequent structural analysis of the resulting fluorinated biphenyls.

Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., Na₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene (B28343), 5 mL)

  • Degassed water (2 mL)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed toluene via syringe.

  • In a separate vial, dissolve the base in degassed water.

  • Add the base solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.

  • Separate the organic layer and extract the aqueous layer twice with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Structural Validation

Accurate structural validation is paramount to ensure the identity and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are essential.

Sample Preparation:

  • Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

¹H NMR:

  • Acquire a standard ¹H NMR spectrum to determine the number and environment of the protons in the molecule.

  • Coupling between protons and the fluorine atom (¹H-¹⁹F coupling) can provide valuable structural information.[8]

¹³C NMR:

  • Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon atoms.

  • The presence of ¹³C-¹⁹F coupling will appear as doublets, which can help in assigning the carbon signals.[8][9]

¹⁹F NMR:

  • Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive technique for fluorine-containing compounds.[3][9]

  • The chemical shift of the fluorine signal is indicative of its electronic environment.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • The sample is often introduced into the mass spectrometer via a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS).[10][11][12][13]

Analysis:

  • The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the synthesized biphenyl derivative.

  • The isotopic pattern of the molecular ion peak can confirm the presence of elements like bromine or chlorine if they are part of the structure.

  • The fragmentation pattern can provide further structural information.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural validation of a biphenyl derivative from this compound.

G cluster_synthesis Synthesis cluster_validation Structural Validation start Start Materials: This compound & Aryl Halide reaction Suzuki-Miyaura Coupling start->reaction workup Work-up & Purification reaction->workup nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) workup->nmr ms Mass Spectrometry (LC-MS or GC-MS) workup->ms xray X-ray Crystallography (for single crystals) workup->xray end Validated Product nmr->end ms->end xray->end

A typical workflow for synthesis and validation.
Signaling Pathway: Hedgehog Signaling

Many biphenyl derivatives synthesized from precursors like this compound exhibit biological activity and are investigated as potential therapeutic agents. One important cellular signaling pathway often targeted by such molecules is the Hedgehog (Hh) pathway, which plays a crucial role in embryonic development and can be aberrantly activated in various cancers.[14][15][16]

The diagram below illustrates a simplified overview of the Hedgehog signaling pathway.

G cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH1 PTCH1 SMO_off SMO (inactive) PTCH1->SMO_off inhibits SUFU SUFU GLI_off GLI SUFU->GLI_off sequesters GLIR GLIR (Repressor) GLI_off->GLIR processed to TargetGenes Target Gene Expression GLIR->TargetGenes represses Hh Hedgehog Ligand PTCH1_bound PTCH1 Hh->PTCH1_bound SMO_on SMO (active) PTCH1_bound->SMO_on inhibition lifted GLI_on GLI (activator) SMO_on->GLI_on activates GLI_on->TargetGenes induces

Simplified Hedgehog signaling pathway.

References

Safety Operating Guide

Proper Disposal of 4-Fluorophenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of 4-Fluorophenylboronic acid, ensuring the protection of laboratory personnel and the environment.

This document provides detailed procedures for the proper disposal of this compound, a common reagent in research and drug development. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards. This information is intended for researchers, scientists, and professionals in the drug development field.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][2][3][4] Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) and Safety Information

PPE / Safety MeasureSpecification
Eye Protection Goggles (European standard - EN 166) or equivalent.[1]
Hand Protection Protective gloves.[1]
Skin and Body Wear appropriate protective gloves and clothing to prevent skin exposure.[1] A lab coat or apron is recommended.
Respiratory Protection Not required under normal use with adequate ventilation.[1] For large spills or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]
Ventilation Use only with adequate ventilation, preferably within a chemical fume hood.[5]
First Aid: Eyes Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][3]
First Aid: Skin Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1][3]
First Aid: Ingestion Clean mouth with water and seek medical attention.[1] Call a poison center or doctor if you feel unwell.[1][6]
First Aid: Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][3]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and its containers must be managed as hazardous waste in compliance with all federal, state, and local regulations.[5]

1. Solid Waste Disposal:

  • Collection: Carefully sweep up any solid this compound waste.

  • Containment: Place the solid waste into a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents.[5]

  • Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[7]

2. Decontamination and Disposal of Empty Containers:

Empty containers that held this compound must be decontaminated before disposal to prevent environmental contamination.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., acetone (B3395972) or ethanol).

  • Rinsate Collection: Crucially, all rinsate must be collected and disposed of as liquid hazardous waste. [7] Transfer the rinsate to a designated and properly labeled hazardous waste container for liquids.

  • Final Container Disposal: After triple rinsing and allowing the container to air dry completely in a well-ventilated area (such as the back of a fume hood), deface the original label. The clean and dry container can then typically be disposed of through your institution's regular laboratory glassware or plastic recycling program.[7]

3. Spill Management:

In the event of a spill, follow these procedures:

  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[7]

    • Carefully sweep or vacuum the absorbed material and place it into a sealed and labeled hazardous waste container.[7]

    • Decontaminate the spill area with a suitable solvent and collect all cleaning materials for disposal as hazardous waste.[7]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert other laboratory personnel and contact your institution's EHS office immediately.[7]

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

cluster_solid Solid Waste cluster_container Empty Container cluster_spill Spill SolidWaste Solid 4-Fluorophenylboronic Acid Waste CollectSolid Collect in Labeled Hazardous Waste Container SolidWaste->CollectSolid StoreSolid Store in Satellite Accumulation Area CollectSolid->StoreSolid PickupSolid Arrange for EHS Pickup StoreSolid->PickupSolid EmptyContainer Empty Container TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate DryContainer Air Dry Container TripleRinse->DryContainer DisposeContainer Dispose of Clean Container in Lab Recycling DryContainer->DisposeContainer Spill Spill Occurs ContainSpill Contain with Inert Absorbent Material Spill->ContainSpill CollectSpill Collect Absorbed Material in Hazardous Waste Container ContainSpill->CollectSpill DecontaminateArea Decontaminate Spill Area CollectSpill->DecontaminateArea CollectDecon Collect Cleaning Materials as Hazardous Waste DecontaminateArea->CollectDecon

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Fluorophenylboronic acid, ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these procedures is critical for minimizing risks associated with this chemical.

Hazard Identification and Safety Data

This compound is a compound that requires careful handling due to its potential health effects. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The following table summarizes its key hazard information.

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:

Protection TypeRecommended SpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN 166 (EU) or NIOSH (US) standards. A full-face shield is recommended if there is a risk of splashing.[1][5]To protect eyes from dust and splashes that can cause serious irritation.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[5][6]To prevent skin contact and subsequent irritation.[5]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5]To protect skin from accidental contact.
Respiratory Protection For small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[5][6][7]To prevent irritation of the respiratory tract.[5]

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

I. Preparation and Handling:

  • Engineering Controls : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8] Ensure that eyewash stations and safety showers are readily accessible.[5]

  • Donning PPE : Before handling the chemical, put on all required PPE as detailed in the table above.

  • Handling the Chemical :

    • Avoid the formation of dust and aerosols.[8]

    • Use appropriate tools, such as a spatula, for transferring the solid.[6]

    • Keep the container tightly closed when not in use.[1][6]

    • Avoid contact with skin and eyes.[1][8] Do not breathe in dust.[1]

  • Hygiene Measures :

    • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][5]

    • Do not eat, drink, or smoke in the laboratory.[1][5]

    • Remove any contaminated clothing immediately and wash it before reuse.[1][5]

II. Spill Management:

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated, if it is safe to do so.

  • Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[5]

  • Clean-up : Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][5]

III. Disposal Plan:

  • Waste Classification : All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][5]

  • Collection : Collect contaminated materials in a designated, labeled, and sealed container for hazardous waste.[5] Do not pour waste down the drain.[5]

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.[1] Contact a licensed professional waste disposal service to dispose of this material.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_emergency Verify Eyewash/Shower Access prep_ppe->prep_emergency handle_weigh Weigh/Transfer Chemical prep_emergency->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction handle_storage Store Properly handle_reaction->handle_storage spill_evacuate Evacuate Area handle_reaction->spill_evacuate If Spill Occurs cleanup_decontaminate Decontaminate Work Area handle_storage->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Certified Vendor cleanup_waste->cleanup_dispose spill_contain Contain Spill spill_evacuate->spill_contain spill_cleanup Clean and Dispose spill_contain->spill_cleanup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.